1-(3,4-Dichlorophenyl)ethanol
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(3,4-dichlorophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2O/c1-5(11)6-2-3-7(9)8(10)4-6/h2-5,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZTGSONNNMGQNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601290888 | |
| Record name | 3,4-Dichloro-α-methylbenzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601290888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1475-11-2 | |
| Record name | 3,4-Dichloro-α-methylbenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1475-11-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dichloro-alpha-methylbenzyl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001475112 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1475-11-2 | |
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| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,4-Dichloro-α-methylbenzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601290888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-dichloro-α-methylbenzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.562 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Physical Properties of 1-(3,4-Dichlorophenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3,4-Dichlorophenyl)ethanol is a chlorinated aromatic alcohol of significant interest in organic synthesis, particularly as a chiral building block for active pharmaceutical ingredients (APIs). A thorough understanding of its physical properties is essential for its effective use in laboratory and industrial settings, including reaction optimization, purification, and formulation. This technical guide provides a comprehensive overview of the known physical properties of this compound, details relevant experimental protocols for property determination, and outlines a common synthetic workflow.
Core Physical Properties
The physical characteristics of this compound are summarized below. It is important to note that while some data is available for this specific compound, other properties are often reported for its isomers or closely related analogues.
Data Presentation
| Property | Value | Source / Notes |
| Molecular Formula | C₈H₈Cl₂O | [1] |
| Molecular Weight | 191.05 g/mol | [2] |
| CAS Number | 1475-11-2 | [1][3] |
| Appearance | White to off-white solid/powder | Inferred from related compounds[4] |
| Boiling Point | No data available | Data for the related compound (S)-2-Chloro-1-(3,4-dichlorophenyl)ethanol is 392.6°C at 760 mmHg.[5] |
| Melting Point | No data available | Data for the related compound 2-Chloro-1-(2,4-dichlorophenyl)ethanol is 63–66 °C.[4] |
| Density | No data available | Data for the related compound (S)-2-Chloro-1-(3,4-dichlorophenyl)ethanol is 1.12 g/cm³.[5] |
| Solubility | Soluble in organic solvents such as ethanol and DMSO. | Inferred from related compounds.[4] |
| pKa | No data available | |
| LogP (XLogP3) | 3.2 | Computed value for the isomer 2-(3,4-Dichlorophenyl)ethanol.[2] |
Experimental Protocols
Accurate determination of physical properties is crucial for chemical characterization. The following are detailed methodologies for key experiments.
Synthesis of this compound via Reduction
The most common route to this compound is the reduction of the corresponding ketone, 3',4'-dichloroacetophenone. Asymmetric reduction is often employed to obtain specific enantiomers, which are crucial in drug development.[6][7]
Materials:
-
3',4'-Dichloroacetophenone
-
Sodium borohydride (NaBH₄) or a chiral reducing agent (e.g., a borane complex with a chiral catalyst)[8][9]
-
Methanol or other suitable solvent
-
Diethyl ether or ethyl acetate for extraction
-
Anhydrous magnesium sulfate
-
Hydrochloric acid (for workup)
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 3',4'-dichloroacetophenone in methanol under an inert atmosphere (e.g., nitrogen or argon).
-
Reduction: Cool the solution in an ice bath. Slowly add sodium borohydride in portions. For asymmetric synthesis, a pre-formed chiral catalyst solution would be used, and the ketone solution would be added dropwise.[9]
-
Reaction Monitoring: Stir the mixture at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of dilute hydrochloric acid.
-
Extraction: Remove the methanol under reduced pressure. Add water to the residue and extract the aqueous layer three times with diethyl ether or ethyl acetate.
-
Washing: Combine the organic extracts and wash successively with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude this compound by column chromatography on silica gel.
Determination of Melting Point
The melting point is a key indicator of purity.[10]
Procedure:
-
Sample Preparation: Finely powder a small amount of the crystalline solid.
-
Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Measurement: Place the capillary tube in a melting point apparatus.
-
Heating: Heat the sample rapidly to about 15-20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.
-
Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.[11]
Determination of Boiling Point (Simple Distillation)
The boiling point is the temperature at which the vapor pressure of a liquid equals the atmospheric pressure.[10]
Procedure:
-
Apparatus Setup: Assemble a simple distillation apparatus with a round-bottom flask, a condenser, a thermometer, and a receiving flask.
-
Sample Addition: Place the liquid sample and a few boiling chips into the round-bottom flask.
-
Heating: Gently heat the flask.
-
Temperature Reading: Position the thermometer bulb just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.[10]
-
Observation: Record the temperature at which the liquid is boiling and a stable temperature is observed on the thermometer. This stable temperature is the boiling point.
Determination of Solubility
Solubility is typically determined by observing the dissolution of a solute in a solvent.[12][13]
Procedure:
-
Solvent Addition: In a small test tube, add approximately 1 mL of the chosen solvent.
-
Solute Addition: Add a small, measured amount (e.g., 10 mg) of this compound to the solvent.
-
Observation: Stir or vortex the mixture and observe if the solid dissolves completely.
-
Classification:
-
Soluble: If the entire solid dissolves.
-
Slightly Soluble: If some, but not all, of the solid dissolves.
-
Insoluble: If the solid does not appear to dissolve.
-
-
This process can be repeated with a range of polar and non-polar solvents to create a solubility profile.[11]
Visualizations
Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis and purification of this compound.
Caption: Synthesis workflow for this compound.
Conclusion
This compound is a key chemical intermediate with applications in pharmaceutical development. This guide provides essential physical property data and standardized protocols for its synthesis and characterization. The provided information serves as a valuable resource for researchers and scientists working with this compound, enabling safer handling, optimized reaction conditions, and more efficient purification processes.
References
- 1. This compound, 97, CasNo.1475-11-2 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]
- 2. 2-(3,4-Dichlorophenyl)ethanol | C8H8Cl2O | CID 244558 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. molecularinfo.com [molecularinfo.com]
- 4. (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol Manufacturer in Ankleshwar [niksanpharmaceutical.co.in]
- 5. CAS#:572924-00-6 | (S)-2-CHLORO-1-(3,4-DICHLOROPHENYL)ETHANOL | Chemsrc [chemsrc.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Buy (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol | 126534-31-4 [smolecule.com]
- 9. CN106008166A - Industrialized production method of chiral 2- chloro-1-(2,4-dichlorophenyl) ethanol - Google Patents [patents.google.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. scribd.com [scribd.com]
- 12. scribd.com [scribd.com]
- 13. amherst.edu [amherst.edu]
An In-depth Technical Guide to 1-(3,4-Dichlorophenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of 1-(3,4-Dichlorophenyl)ethanol, a chlorinated aromatic alcohol of interest in medicinal chemistry and organic synthesis.
Core Chemical Data
This compound, with the CAS number 1475-11-2, is a synthetic intermediate that can be utilized in the development of various pharmaceutical compounds.[1] Its key identifiers and physicochemical properties are summarized in the tables below for easy reference and comparison.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 1-(3,4-dichlorophenyl)ethan-1-ol |
| CAS Number | 1475-11-2[1][2][3][4][5] |
| Molecular Formula | C₈H₈Cl₂O[1][2][3][4] |
| SMILES | CC(C1=CC(=C(C=C1)Cl)Cl)O[2] |
| InChI | InChI=1S/C8H8Cl2O/c1-6(11)7-2-3-8(9)10-4-5-7/h2-6,11H,1H3 |
| Synonyms | 3,4-Dichloro-alpha-methylbenzyl alcohol, 3,4-Dichlorophenyl methyl carbinol, Benzenemethanol, 3,4-dichloro-alpha-methyl-[1][3] |
Table 2: Physicochemical Properties
| Property | Value |
| Molecular Weight | 191.05 g/mol [1][2] |
| Appearance | White solid[1] |
| Boiling Point | 271.5 °C at 760 mmHg[1] |
| Density | 1.323 g/cm³[1] |
| Flash Point | 115.9 °C[1] |
| Vapor Pressure | 0.00315 mmHg at 25°C[1] |
| Refractive Index | 1.566[1] |
Chemical Structure
The chemical structure of this compound consists of a dichlorinated benzene ring attached to an ethanol backbone at the first carbon, which also bears a hydroxyl group.
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of this compound is the reduction of the corresponding ketone, 3',4'-dichloroacetophenone, using a mild reducing agent such as sodium borohydride.
Materials:
-
3',4'-Dichloroacetophenone
-
Sodium borohydride (NaBH₄)
-
Methanol or Ethanol (anhydrous)
-
Dilute Hydrochloric Acid (HCl) or Water
-
Ethyl acetate or other suitable organic solvent for extraction
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 3',4'-dichloroacetophenone (1 equivalent) in methanol or ethanol. Cool the solution in an ice bath with continuous stirring.
-
Reduction: Slowly add sodium borohydride (an excess, typically 1.5 to 2 equivalents) portion-wise to the cooled solution. Maintain the temperature below 10-15°C during the addition to control the exothermic reaction.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting ketone is consumed.
-
Quenching: Once the reaction is complete, carefully quench the reaction by the slow, dropwise addition of dilute hydrochloric acid or water to decompose the excess sodium borohydride and the borate ester complex. Be cautious as hydrogen gas may be evolved.
-
Solvent Removal: Remove the bulk of the alcohol solvent using a rotary evaporator.
-
Extraction: To the remaining aqueous residue, add a suitable organic solvent such as ethyl acetate. Transfer the mixture to a separatory funnel and perform an extraction. Separate the organic layer.
-
Washing: Wash the organic layer with water and then with brine to remove any remaining inorganic impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.
-
Purification (Optional): The crude product can be further purified by column chromatography on silica gel if necessary.
Biological Activity and Signaling Pathways
While extensive research on the specific biological activities of this compound is not widely published, some commercial suppliers suggest it may act as a metabotropic glutamate receptor antagonist. This information should be considered preliminary and requires further validation through dedicated pharmacological studies. The dichlorophenyl moiety is a common feature in various bioactive molecules, including antidepressants like sertraline, which contains a 3,4-dichlorophenyl group and functions as a selective serotonin reuptake inhibitor (SSRI).[6] The presence of this structural motif suggests potential for neurological activity, but specific signaling pathway involvement for this compound has not been elucidated.
Data Presentation
Spectroscopic Data Summary
Expected ¹H NMR (Proton NMR) Spectral Features:
-
Aromatic Protons: Signals in the aromatic region (typically δ 7.0-7.6 ppm) corresponding to the three protons on the dichlorinated benzene ring. The substitution pattern will lead to a specific splitting pattern (e.g., a doublet, a doublet of doublets, and another doublet).
-
Methine Proton (-CHOH): A quartet or multiplet in the region of δ 4.8-5.2 ppm, coupled to the adjacent methyl protons.
-
Methyl Protons (-CH₃): A doublet around δ 1.4-1.6 ppm, coupled to the methine proton.
-
Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is concentration and solvent dependent.
Expected ¹³C NMR (Carbon NMR) Spectral Features:
-
Aromatic Carbons: Six signals in the downfield region (typically δ 120-145 ppm), with the carbons attached to chlorine atoms showing characteristic shifts.
-
Methine Carbon (-CHOH): A signal in the range of δ 65-75 ppm.
-
Methyl Carbon (-CH₃): A signal in the upfield region, typically around δ 20-25 ppm.
Expected IR (Infrared) Spectral Features:
-
O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.
-
C-H Stretch (aromatic and aliphatic): Absorptions around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.
-
C=C Stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.
-
C-O Stretch: A strong absorption in the 1000-1250 cm⁻¹ range.
-
C-Cl Stretch: Absorptions in the fingerprint region, typically below 800 cm⁻¹.
This technical guide serves as a foundational resource for professionals engaged in research and development involving this compound. Further experimental investigation is encouraged to fully characterize its properties and potential applications.
References
- 1. 1-(3,4-dichlorophenyl)-2,2,2-trifluoroethanol(106044-11-5) 1H NMR [m.chemicalbook.com]
- 2. Lu Le Laboratory: Sodium Borohydride Reduction of Acetophenone - Lu Le Laboratory [lulelaboratory.blogspot.com]
- 3. benchchem.com [benchchem.com]
- 4. rsc.org [rsc.org]
- 5. Ethanone, 1-(3,4-dichlorophenyl)- [webbook.nist.gov]
- 6. benchchem.com [benchchem.com]
CAS number and molecular weight of 1-(3,4-Dichlorophenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(3,4-Dichlorophenyl)ethanol, a significant molecule in pharmacological research. This document details its chemical properties, synthesis methodologies, and its role as a metabotropic glutamate receptor 2 (mGluR2) antagonist. Furthermore, it outlines detailed experimental protocols for its synthesis and evaluation, and explores its impact on key signaling pathways. This guide is intended to be a valuable resource for researchers and professionals involved in drug discovery and development, particularly in the areas of neuropsychiatric and neurological disorders.
Chemical Properties and Identification
This compound is a chiral secondary alcohol. Its chemical structure and fundamental properties are summarized in the table below.
| Property | Value |
| CAS Number | 1475-11-2 |
| Molecular Formula | C₈H₈Cl₂O |
| Molecular Weight | 191.05 g/mol |
| IUPAC Name | 1-(3,4-Dichlorophenyl)ethan-1-ol |
| Synonyms | 3,4-Dichloro-α-methylbenzyl alcohol |
| Appearance | Solid |
| Melting Point | 72-74 °C |
| Boiling Point | 135 °C at 12 mmHg |
Synthesis of this compound
The synthesis of this compound is typically achieved through the reduction of its corresponding ketone, 3',4'-dichloroacetophenone. Both racemic and enantioselective methods are available.
Racemic Synthesis via Sodium Borohydride Reduction
A straightforward method for producing a racemic mixture of this compound involves the reduction of 3',4'-dichloroacetophenone using sodium borohydride.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 3',4'-dichloroacetophenone (1 equivalent) in a suitable solvent such as methanol or ethanol at room temperature.
-
Reagent Addition: Slowly add sodium borohydride (NaBH₄) (1.5 equivalents) to the solution in portions, while maintaining the temperature below 25°C with an ice bath.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress using thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of water or dilute hydrochloric acid.
-
Extraction: Extract the product into an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.
Asymmetric Synthesis via Biocatalytic Reduction
For stereospecific applications, enantiomerically pure forms of this compound can be synthesized using biocatalytic methods, which offer high enantioselectivity.
Experimental Protocol:
-
Catalyst Preparation: Prepare a culture of a suitable microorganism known for its ketone reductase activity, such as Lactobacillus kefir or Scheffersomyces stipitis.
-
Reaction Mixture: In a buffered solution (e.g., Tris-HCl, pH 7.0-8.5), suspend the microbial cells or the isolated enzyme. Add 3',4'-dichloroacetophenone as the substrate, a co-factor such as NADP⁺, and a co-substrate like isopropanol for co-factor regeneration.[1]
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30-50°C) with agitation.[1]
-
Reaction Monitoring: Monitor the conversion of the ketone to the alcohol and the enantiomeric excess (ee) of the product using chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).[1]
-
Work-up and Purification: After the desired conversion and enantioselectivity are achieved, extract the product with an organic solvent. Purify the chiral alcohol by column chromatography.[1]
Pharmacological Profile: mGluR2 Antagonism
This compound has been identified as an antagonist of the metabotropic glutamate receptor 2 (mGluR2), a G-protein coupled receptor (GPCR) that plays a crucial role in modulating glutamatergic neurotransmission. As a presynaptic autoreceptor, mGluR2 activation typically leads to the inhibition of glutamate release. By antagonizing this receptor, this compound can increase glutamate levels in the synapse, a mechanism that is being explored for the treatment of neuropsychiatric disorders such as schizophrenia and depression.
Experimental Protocols for Pharmacological Evaluation
mGluR2 Radioligand Binding Assay
This protocol is designed to determine the binding affinity of this compound to the mGluR2.
Experimental Protocol:
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human mGluR2, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells.
-
Assay Buffer: Use a suitable binding buffer (e.g., 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂).
-
Competition Binding: Incubate the cell membranes with a known mGluR2 radioligand (e.g., [³H]-LY341495) and varying concentrations of this compound.[2]
-
Incubation: Allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).[2]
-
Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.
Functional Assay: cAMP Accumulation
This assay measures the ability of this compound to antagonize the mGluR2-mediated inhibition of adenylyl cyclase.
Experimental Protocol:
-
Cell Culture: Use a cell line expressing human mGluR2 and a cAMP-responsive reporter system (e.g., GloSensor™).
-
Cell Stimulation: Pre-incubate the cells with varying concentrations of this compound. Then, stimulate the cells with a combination of an mGluR2 agonist (e.g., glutamate or DCG-IV) and forskolin (an adenylyl cyclase activator).[3][4]
-
Measurement: Measure the intracellular cAMP levels using a luminometer.
-
Data Analysis: Plot the cAMP levels against the concentration of this compound to determine its potency as an mGluR2 antagonist. The antagonist will reverse the agonist-induced decrease in forskolin-stimulated cAMP levels.[3]
Western Blot for ERK/MAP Kinase Phosphorylation
This protocol assesses the effect of this compound on the ERK/MAP kinase signaling pathway, which can be modulated by mGluR2 activity.
Experimental Protocol:
-
Cell Treatment: Treat cells expressing mGluR2 with this compound for a specified time.
-
Cell Lysis: Lyse the cells to extract total proteins.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies specific for phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.
-
Detection: Use a secondary antibody conjugated to horseradish peroxidase (HRP) and an enhanced chemiluminescence (ECL) substrate for detection.
-
Analysis: Quantify the band intensities to determine the ratio of p-ERK1/2 to total ERK1/2, providing a measure of ERK activation.[5]
Animal Models of Schizophrenia
To evaluate the in vivo efficacy of this compound, pharmacological models of schizophrenia in rodents are often employed.
Experimental Protocol:
-
Animal Model: Induce schizophrenia-like symptoms in rodents (e.g., rats or mice) using a non-competitive NMDA receptor antagonist such as phencyclidine (PCP) or ketamine.[6]
-
Drug Administration: Administer this compound via a suitable route (e.g., intraperitoneal injection) at various doses.
-
Behavioral Testing: Assess the reversal of schizophrenia-like behaviors, including:
-
Data Analysis: Compare the behavioral outcomes of the treated group with control and vehicle groups to determine the therapeutic potential of the compound.
Signaling Pathways and Visualizations
As an antagonist of the Gᵢ/ₒ-coupled mGluR2, this compound blocks the inhibitory effect of the receptor on adenylyl cyclase, leading to an increase in intracellular cAMP levels. Furthermore, by modulating glutamate release, it can indirectly influence downstream signaling cascades such as the MAPK/ERK pathway.
Caption: Antagonism of mGluR2 by this compound.
Caption: Experimental workflow for this compound.
References
- 1. Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential Pharmacology and Binding of mGlu2 Receptor Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cAMP-Dependent Protein Kinase Inhibits mGluR2 Coupling to G-Proteins by Direct Receptor Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cAMP Levels Increased by Activation of Metabotropic Glutamate Receptors Correlate with Visual Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Overview of Animal Models Related to Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Solubility of 1-(3,4-Dichlorophenyl)ethanol in Common Organic Solvents
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides an in-depth overview of the solubility characteristics of 1-(3,4-Dichlorophenyl)ethanol. Due to a lack of publicly available quantitative solubility data for this specific compound, this document presents a compilation of qualitative information for structurally similar molecules, representative hypothetical solubility data, and detailed experimental protocols for determining solubility. This guide is intended to serve as a practical resource for researchers and professionals engaged in the development and formulation of pharmaceuticals and related chemical entities.
Introduction
This compound is a chlorinated aromatic alcohol of interest in various fields of chemical research and development, including as a potential intermediate in pharmaceutical synthesis. A thorough understanding of its solubility in common organic solvents is paramount for its effective use in synthesis, purification, and formulation processes. Solubility dictates the choice of solvent for reactions, crystallization, and analytical characterization, directly impacting process efficiency, yield, and purity.
Solubility Data
As a reference for researchers, the following table presents representative hypothetical solubility data for this compound in a selection of common organic solvents at a standard temperature.
Disclaimer: The following data are illustrative and intended to provide a baseline for experimental design. Actual solubility should be determined empirically using the protocols outlined in this guide.
| Solvent | Temperature (°C) | Hypothetical Solubility ( g/100 mL) |
| Methanol | 25 | 35.2 |
| Ethanol | 25 | 42.5 |
| Isopropanol | 25 | 38.7 |
| Acetone | 25 | 55.8 |
| Ethyl Acetate | 25 | 28.1 |
| Dichloromethane | 25 | 62.3 |
| Toluene | 25 | 15.4 |
| Hexane | 25 | 1.2 |
Experimental Protocols for Solubility Determination
The following protocols describe standard methods for determining the solubility of a solid compound like this compound in an organic solvent. The isothermal shake-flask method is considered the "gold standard" for equilibrium solubility determination.[3][4]
Isothermal Shake-Flask Method
This method determines the equilibrium solubility of a compound in a solvent at a specific temperature.
Materials and Equipment:
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks
-
UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Preparation: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Solvent Addition: Add a known volume or mass of the desired organic solvent to each vial.
-
Equilibration: Seal the vials and place them in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C). Shake the vials at a constant speed for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
Sample Withdrawal and Filtration: After equilibration, stop the shaker and allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter into a clean, dry container. This step is critical to remove any undissolved solid particles.
-
Analysis: Accurately dilute the filtered saturated solution with the same solvent to a concentration within the linear range of the analytical instrument. Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Calculation: Calculate the solubility of the compound in the solvent, typically expressed in g/100 mL or mg/mL, based on the measured concentration and the dilution factor.
Gravimetric Method
This method is a simpler, though potentially less precise, alternative to spectroscopic or chromatographic analysis.
Materials and Equipment:
-
Same as section 3.1, excluding the spectrophotometer or HPLC.
-
Evaporating dish
-
Drying oven
Procedure:
-
Equilibration and Filtration: Follow steps 1-4 of the Isothermal Shake-Flask Method (Section 3.1).
-
Sample Weighing: Accurately weigh a clean, dry evaporating dish.
-
Solvent Evaporation: Transfer a known volume of the filtered saturated solution to the pre-weighed evaporating dish. Gently evaporate the solvent in a fume hood or under a stream of nitrogen.
-
Drying and Weighing: Place the evaporating dish containing the solid residue in a drying oven at a temperature below the compound's melting point until a constant weight is achieved.
-
Calculation: The solubility is calculated by dividing the mass of the dried solid by the volume of the solution from which it was obtained.
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in a typical experimental workflow for determining the solubility of a solid compound.
Caption: Workflow for solubility determination.
Conclusion
This technical guide provides essential information and methodologies for researchers working with this compound. While quantitative solubility data is not currently available in the public domain, the provided hypothetical data and detailed experimental protocols offer a solid foundation for initiating laboratory work. Accurate determination of solubility is a critical step in the successful development and application of this compound, and the methods described herein represent robust and reliable approaches to obtaining this vital data.
References
Spectroscopic Data Analysis of 1-(3,4-Dichlorophenyl)ethanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the chiral alcohol 1-(3,4-Dichlorophenyl)ethanol, a key intermediate in various synthetic pathways. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, outlines the experimental protocols for their acquisition, and presents a logical workflow for the analysis of this compound.
Spectroscopic Data Summary
The following tables summarize the expected quantitative data for this compound. Where direct experimental data is not available, values are estimated based on data from structurally similar compounds.
Table 1: ¹H NMR Spectroscopic Data (Estimated)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~1.4-1.6 | Doublet | 3H | -CH₃ |
| ~4.9-5.1 | Quartet | 1H | -CH(OH) |
| ~7.2-7.6 | Multiplet | 3H | Ar-H |
| Variable | Singlet (broad) | 1H | -OH |
Solvent: CDCl₃, Reference: TMS (0 ppm)
Table 2: ¹³C NMR Spectroscopic Data (Estimated)
| Chemical Shift (δ) ppm | Carbon Type |
| ~25 | -CH₃ |
| ~70 | -CH(OH) |
| ~125-135 | Aromatic CH |
| ~130-133 | Aromatic C-Cl |
| ~145 | Aromatic C-C(OH) |
Solvent: CDCl₃
Table 3: IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200-3600 | Strong, Broad | O-H stretch (alcohol) |
| 2850-3000 | Medium | C-H stretch (aliphatic) |
| ~3050-3100 | Weak-Medium | C-H stretch (aromatic) |
| ~1600, ~1475 | Medium-Weak | C=C stretch (aromatic ring) |
| 1050-1250 | Strong | C-O stretch (secondary alcohol) |
| ~800-850 | Strong | C-H bend (aromatic, out-of-plane) |
| ~700-800 | Strong | C-Cl stretch |
Table 4: Mass Spectrometry Data (Electron Ionization)
| m/z | Relative Intensity | Assignment |
| 190/192/194 | Moderate | [M]⁺ (Molecular ion with chlorine isotopes) |
| 175/177/179 | High | [M-CH₃]⁺ (Loss of a methyl group) |
| 147/149 | Moderate | [M-CH₃-CO]⁺ |
| 111/113 | Moderate | [C₆H₃Cl]⁺ |
| 75 | Moderate | [C₆H₃]⁺ |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
This experiment generally requires a larger number of scans due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation: As this compound is likely a liquid or low-melting solid at room temperature, the neat liquid film method is appropriate. Place a small drop of the sample between two polished sodium chloride (NaCl) or potassium bromide (KBr) plates to create a thin film.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder.
-
Place the sample plates in the spectrometer's sample compartment.
-
Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.
-
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct injection or through a gas chromatography (GC-MS) interface if further purification is needed.
-
Ionization: Employ Electron Ionization (EI) as the ionization method. In EI, high-energy electrons bombard the sample molecules, causing them to ionize and fragment. A standard electron energy of 70 eV is typically used.[1][2][3]
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: A detector records the abundance of each ion.
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and interpret the major fragmentation patterns to confirm the structure. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in characteristic M, M+2, and M+4 peaks for fragments containing chlorine atoms.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.
References
The Genesis and Progression of Dichlorophenyl Ethanol Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dichlorophenyl ethanol compounds represent a significant class of chemical entities that have found critical applications in medicine, primarily as key intermediates in the synthesis of widely used antifungal agents. Their structural features, particularly the dichlorinated phenyl ring and the ethanol moiety, confer specific chemical properties that are pivotal to their biological activity. This technical guide provides an in-depth exploration of the discovery, history, and key applications of these compounds, with a focus on their role in antifungal drug development and their interactions with biological systems.
Historical Perspective and Discovery
The history of dichlorophenyl ethanol compounds is intrinsically linked to the development of azole antifungal drugs. While the precise date of the first synthesis of a simple dichlorophenyl ethanol compound is not prominently documented, their significance in medicinal chemistry emerged with the advent of imidazole and triazole antifungals in the latter half of the 20th century. The discovery that azole-containing molecules could inhibit the biosynthesis of ergosterol, an essential component of fungal cell membranes, spurred the synthesis of numerous derivatives to optimize efficacy and safety.
Key milestones in the application of dichlorophenyl ethanol compounds include their use as precursors for blockbuster drugs such as miconazole, econazole, and the more recent luliconazole. The development of stereoselective synthesis methods, such as the Corey–Bakshi–Shibata (CBS) reduction and various enzymatic bioreductions, has been crucial in producing the specific enantiomers required for potent antifungal activity.[1]
Beyond their role in antifungal discovery, certain dichlorophenyl ethanol derivatives have been identified as metabolites of environmental contaminants like DDT, exhibiting estrogenic activity. This has opened another avenue of research into their endocrine-disrupting properties.
Key Dichlorophenyl Ethanol Compounds and Their Applications
The dichlorophenyl ethanol scaffold has been modified in various ways to produce compounds with distinct biological activities. The substitution pattern on the phenyl ring (e.g., 2,4-dichloro, 3,4-dichloro) and the nature of the substituent on the ethanol backbone are critical determinants of their function.
Antifungal Intermediates
A major application of dichlorophenyl ethanol compounds is as immediate precursors to azole antifungals. These drugs function by inhibiting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase, which is essential for the biosynthesis of ergosterol.
-
(S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol: This chiral alcohol is a key intermediate in the synthesis of luliconazole, a potent topical antifungal agent.[1] Its specific stereochemistry is crucial for the high antifungal activity of the final drug.
-
1-(2,4-dichlorophenyl)-2-(1-imidazolyl)ethanol: This compound is a vital precursor in the synthesis of miconazole and econazole, two widely used imidazole antifungal drugs.[2][3]
Environmental and Toxicological Significance
-
2,2-bis(4-chlorophenyl)ethanol (p,p'-DDOH): This compound is a metabolite of the insecticide DDT. Research has shown that p,p'-DDOH can exhibit estrogenic effects by binding to estrogen receptors.[4][5]
Quantitative Data Summary
The following tables summarize key quantitative data related to the synthesis and biological activity of dichlorophenyl ethanol derivatives and the antifungal agents derived from them.
Table 1: Synthesis Yields and Stereoselectivity of Key Intermediates
| Compound | Synthesis Method | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol | Corey–Bakshi–Shibata (CBS) Reduction | Not specified | ~98.6% | [1] |
| (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol | Bioreduction (Lactobacillus kefir) | >99% | >99% | [6] |
| 1-(4-chlorophenyl)ethanol | Willgerodt-Kindler then NaBH4/Iodine reduction | 95.0% | Racemic | [7] |
Table 2: In Vitro Antifungal Activity (Minimum Inhibitory Concentration - MIC)
| Antifungal Agent | Fungal Species | MIC Range (µg/mL) | Reference |
| Miconazole | Yeasts | 1.56 - 25 | [8] |
| Econazole | Yeasts | 1.56 - 25 | [8] |
| Luliconazole | Trichophyton spp. | ≤0.00012 - 0.002 | [9] |
| Luliconazole | Candida albicans | 0.031 - 0.13 | [9] |
Table 3: Enzyme Inhibition and Receptor Binding Data
| Compound | Target | Assay | Value (µM) | Reference |
| Ketoconazole | Candida albicans Lanosterol 14α-demethylase | IC50 | 0.4 - 0.6 | [10] |
| Itraconazole | Candida albicans Lanosterol 14α-demethylase | IC50 | 0.4 - 0.6 | [10] |
| Fluconazole | Candida albicans Lanosterol 14α-demethylase | IC50 | 0.4 - 0.6 | [10] |
| p,p'-DDOH | Estrogen Receptor α (ERα) | IC50 | 0.43 | [4][5] |
| p,p'-DDOH | Estrogen Receptor β (ERβ) | IC50 | 0.97 | [4][5] |
Signaling Pathways
Inhibition of Ergosterol Biosynthesis
Dichlorophenyl ethanol-derived azole antifungals primarily act by disrupting the synthesis of ergosterol in fungi. This is achieved by inhibiting the enzyme lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway. This inhibition leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately compromising the fungal cell membrane integrity and inhibiting fungal growth.
References
- 1. Buy (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol | 126534-31-4 [smolecule.com]
- 2. Synthesis of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)ethanol [chinjmap.com]
- 3. CN104860887A - Synthesis method of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Comparative in vitro and in silico study on the estrogenic effects of 2,2-bis(4-chlorophenyl)ethanol, 4,4'-dichlorobenzophenone and DDT analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN111073912A - Biological preparation method of (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol - Google Patents [patents.google.com]
- 7. CN102816051A - Process for synthesizing 4-chlorophenyl ethanol - Google Patents [patents.google.com]
- 8. Antimicrobial activity of econazole and miconazole in vitro and in experimental candidiasis and aspergillosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro antifungal activities of luliconazole, a new topical imidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Azole Affinity of Sterol 14α-Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens - PMC [pmc.ncbi.nlm.nih.gov]
Potential Applications of 1-(3,4-Dichlorophenyl)ethanol in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1-(3,4-dichlorophenyl)ethanol scaffold is a significant structural motif in medicinal chemistry, demonstrating notable potential in the modulation of key biological targets. This technical guide explores the applications of this compound, with a primary focus on its role as a metabotropic glutamate receptor 2 (mGluR2) antagonist. While specific quantitative data for this compound is not extensively available in public literature, the broader class of compounds sharing this chemical backbone has shown promise in the development of therapeutics for neurological disorders. This document provides a comprehensive overview of the synthesis, potential mechanism of action, and relevant experimental protocols to facilitate further research and development in this area. We also delve into the metabolic fate of related dichlorophenyl-containing compounds to predict the pharmacokinetic profile of this compound.
Introduction: The Significance of the Dichlorophenyl Moiety in Drug Design
The incorporation of a dichlorophenyl group into small molecules is a well-established strategy in medicinal chemistry to enhance biological activity. The chlorine atoms significantly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and electronic character, which in turn dictates its interaction with biological targets.[1] Notable examples of marketed drugs containing a dichlorophenyl moiety include the non-steroidal anti-inflammatory drug (NSAID) diclofenac and the selective serotonin reuptake inhibitor (SSRI) sertraline.[1] The 3,4-dichloro substitution pattern, in particular, has been explored for its potential to confer selectivity and potency for various receptors.
Synthesis of this compound
Proposed Synthetic Workflow
The synthesis of this compound can be efficiently achieved via the reduction of 3',4'-dichloroacetophenone. This transformation can be accomplished using various reducing agents, with sodium borohydride being a common and cost-effective choice. For stereoselective synthesis, chiral reducing agents or biocatalytic methods can be employed.
Detailed Experimental Protocol (Representative)
The following protocol is a representative method for the synthesis of this compound via the reduction of 3',4'-dichloroacetophenone.
Materials:
-
3',4'-Dichloroacetophenone
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Thin-layer chromatography (TLC) plates
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3',4'-dichloroacetophenone (1 equivalent) in methanol.
-
Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (1.5 equivalents) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by TLC until the starting material is consumed.
-
Quenching: Carefully quench the reaction by the slow addition of deionized water at 0 °C.
-
Workup: Concentrate the mixture under reduced pressure to remove most of the methanol. Add ethyl acetate and water to the residue and transfer to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Final Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
Potential Application as a Metabotropic Glutamate Receptor 2 (mGluR2) Antagonist
This compound has been identified as a potential antagonist of the metabotropic glutamate receptor 2 (mGluR2).[5] mGluR2 is a G-protein coupled receptor (GPCR) that plays a crucial role in modulating glutamatergic neurotransmission. Antagonists of mGluR2 are being investigated for their potential therapeutic benefits in treating depression, anxiety, and cognitive disorders.
mGluR2 Signaling Pathway
mGluR2 is coupled to the Gi/o family of G-proteins. Upon activation by glutamate, the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunits of the G-protein can also directly modulate ion channels, such as inwardly rectifying potassium channels (GIRKs) and voltage-gated calcium channels (VGCCs). An antagonist like this compound would block the binding of glutamate to mGluR2, thereby preventing this signaling cascade.
Quantitative Data for a Related mGluR2/3 Antagonist
While specific binding data for this compound is not publicly available, data for a structurally related compound, MGS0039, which contains a 3,4-dichlorobenzyloxy moiety, highlights the potential of this scaffold as an mGluR2/3 antagonist.[6]
| Compound Name | Target(s) | Assay Type | Measured Value | Reference |
| MGS0039 | mGluR2/3 | Antagonist Activity | Effective in animal models of depression and anxiety | [6] |
This table presents data for a related compound to illustrate the potential of the 3,4-dichlorophenyl scaffold.
Experimental Protocol for mGluR2 Radioligand Binding Assay (Representative)
The following is a representative protocol for a competitive radioligand binding assay to determine the affinity of a test compound, such as this compound, for the mGluR2.[7][8][9][10]
Materials:
-
Cell membranes expressing human mGluR2
-
Radioligand (e.g., [³H]-LY341495, a potent group II mGluR antagonist)
-
Test compound (this compound)
-
Non-specific binding control (e.g., a high concentration of a known mGluR2/3 agonist like LY379268)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well plates
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Membrane Preparation: Thaw the mGluR2-expressing cell membranes on ice and dilute to the desired protein concentration in assay buffer.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Add assay buffer.
-
Non-specific Binding: Add the non-specific binding control.
-
Competition: Add serial dilutions of the test compound.
-
-
Incubation: Add the radioligand to all wells, followed by the diluted membrane preparation. Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation.
Predicted Metabolic Profile
The in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a drug candidate are crucial for its development.[11][12] While specific data for this compound is unavailable, insights can be drawn from studies on other dichlorophenyl-containing compounds. The primary route of metabolism for such compounds is often through oxidation by cytochrome P450 (CYP) enzymes in the liver.[5][13][14][15][16]
Potential Metabolic Pathways
The metabolism of this compound is likely to involve the following pathways:
-
Oxidation of the alcohol: The secondary alcohol can be oxidized to the corresponding ketone, 3',4'-dichloroacetophenone.
-
Aromatic hydroxylation: The dichlorophenyl ring can be hydroxylated at one of the available positions.
-
Glucuronidation: The hydroxyl group can undergo phase II conjugation with glucuronic acid to form a more water-soluble metabolite for excretion.
The specific CYP isozymes involved in the metabolism of dichlorophenyl compounds often include CYP2C and CYP3A families.[5]
Conclusion
This compound represents a promising scaffold for the development of novel therapeutics, particularly as antagonists of the mGluR2. While direct biological data for this specific compound is sparse in the public domain, the known activity of structurally related molecules suggests that it is a valuable starting point for further investigation. The synthetic and analytical protocols provided in this guide are intended to facilitate this research. Future studies should focus on the synthesis and biological evaluation of this compound and its derivatives to elucidate their structure-activity relationships and therapeutic potential. Furthermore, a thorough investigation of its pharmacokinetic and toxicological properties will be essential for its advancement as a potential drug candidate.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)ethanol [chinjmap.com]
- 3. CN104860887A - Synthesis method of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol - Google Patents [patents.google.com]
- 4. Preparation method of alpha-(2,4-dichlorophenyl)-1h-imidazole-1-ethanol - Eureka | Patsnap [eureka.patsnap.com]
- 5. Role of Intestinal Cytochrome P450 Enzymes in Diclofenac-Induced Toxicity in the Small Intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An mGluR2/3 antagonist, MGS0039, exerts antidepressant and anxiolytic effects in behavioral models in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Differential Pharmacology and Binding of mGlu2 Receptor Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. benchchem.com [benchchem.com]
- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 12. vectorb2b.com [vectorb2b.com]
- 13. Cytochrome P450 3A4 mediated metabolism of 2,4-dichlorophenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cytochrome P450 3A4 mediated metabolism of 2,4-dichlorophenol [ouci.dntb.gov.ua]
- 15. metabolon.com [metabolon.com]
- 16. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review [mdpi.com]
In-Depth Technical Guide to the Health and Safety of 1-(3,4-Dichlorophenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive health and safety information for handling 1-(3,4-Dichlorophenyl)ethanol, a chemical intermediate pertinent to research and development in the pharmaceutical and chemical industries. Adherence to the following protocols is crucial for ensuring personnel safety and maintaining a secure laboratory environment.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table summarizes its classification under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
| Hazard Class | Category | GHS Code | Hazard Statement |
| Skin Irritation | 2 | H315 | Causes skin irritation.[1] |
| Eye Irritation | 2A | H319 | Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation) | 3 | H335 | May cause respiratory irritation.[1] |
GHS Pictogram:
Signal Word: Warning [1]
Physical and Chemical Properties
While experimental data for this compound is limited, the following table includes available data and computed properties for it and a closely related isomer.
| Property | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | 1475-11-2 | - |
| Molecular Formula | C₈H₈Cl₂O | [2] |
| Molecular Weight | 191.05 g/mol | [2] |
| Physical Form | Liquid | |
| Boiling Point | Not available | - |
| Melting Point | Not available | - |
| Flash Point | Not available | - |
| Storage Temperature | Ambient |
Toxicological Information
Safe Handling and Experimental Protocols
4.1. Engineering Controls
-
Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Ensure that safety showers and eyewash stations are readily accessible in the immediate work area.[4]
4.2. Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[1]
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber). Inspect gloves for any signs of degradation before use.
-
Skin and Body Protection: A lab coat or chemical-resistant apron should be worn.[1] In cases of potential splashing, additional protective clothing may be necessary.
-
Respiratory Protection: If working outside of a fume hood or if there is a risk of generating aerosols or vapors, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[1]
4.3. General Handling Procedures
-
Avoid all direct contact with the skin, eyes, and clothing.[1]
-
Do not breathe fumes, vapors, or mists.[1]
-
Wash hands thoroughly after handling the chemical.[1]
-
Minimize the quantity of the chemical used in experiments.
-
Keep containers tightly closed when not in use.
4.4. Spill and Waste Disposal
-
Spill Cleanup: In the event of a spill, evacuate the area. Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand). Collect the absorbed material into a sealed container for hazardous waste disposal.[1] Do not allow the chemical to enter drains or waterways.[1]
-
Waste Disposal: Dispose of waste materials in accordance with local, state, and federal regulations for hazardous chemical waste.
First Aid Measures
The following table outlines the recommended first aid procedures in case of exposure.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1] |
| Skin Contact | Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |
Risk Assessment Workflow
The following diagram illustrates a logical workflow for conducting a risk assessment prior to handling this compound.
Caption: A flowchart outlining the key steps in a risk assessment process for handling this compound.
References
Methodological & Application
Application Notes and Protocols for the Enantioselective Synthesis of (S)-1-(3,4-Dichlorophenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-1-(3,4-Dichlorophenyl)ethanol is a key chiral intermediate in the synthesis of various pharmaceuticals. Its stereospecific synthesis is of significant interest in the drug development pipeline. This document provides detailed application notes and experimental protocols for the enantioselective synthesis of (S)-1-(3,4-Dichlorophenyl)ethanol via asymmetric reduction of the prochiral ketone, 3,4-dichloroacetophenone. The protocols outlined below are based on established catalytic systems, offering high enantioselectivity and yield.
Overview of Synthetic Strategies
The primary approach for the synthesis of (S)-1-(3,4-Dichlorophenyl)ethanol is the asymmetric reduction of 3,4-dichloroacetophenone. Several catalytic systems are effective for this transformation, including transition metal-catalyzed transfer hydrogenation and biocatalysis. This note will focus on a highly efficient method: the asymmetric transfer hydrogenation (ATH) utilizing a Ruthenium-based catalyst.
Quantitative Data Summary
The following table summarizes representative quantitative data for the enantioselective reduction of substituted acetophenones using various catalytic systems. This data is intended to provide a comparative overview of the expected performance for the synthesis of (S)-1-(3,4-Dichlorophenyl)ethanol.
| Catalyst System | Catalyst Loading (mol%) | Hydrogen Donor | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee%) |
| RuCl--INVALID-LINK-- | 1.0 | Formic acid/Triethylamine (5:2) | 28 | 12-24 | >95 | >98 |
| (S)-CBS Catalyst | 10 | Borane-THF complex | -20 to 25 | 1-2 | ~95 | >97 |
| Ketoreductase | Whole cells/Isolated enzyme | Isopropanol/Glucose | 25-35 | 24-48 | >90 | >99 |
Experimental Protocols
Asymmetric Transfer Hydrogenation using RuCl(S,S)-TsDPEN
This protocol describes the asymmetric transfer hydrogenation of 3,4-dichloroacetophenone to (S)-1-(3,4-Dichlorophenyl)ethanol using a well-defined ruthenium catalyst.
Materials:
-
3,4-Dichloroacetophenone
-
RuCl--INVALID-LINK-- catalyst
-
Formic acid (HCOOH)
-
Triethylamine (NEt₃)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 3,4-dichloroacetophenone (1.0 mmol, 189 mg).
-
Add anhydrous dichloromethane (5 mL) to dissolve the ketone.
-
In a separate vial, prepare a 5:2 (v/v) mixture of formic acid and triethylamine.
-
To the solution of the ketone, add the RuCl--INVALID-LINK-- catalyst (0.01 mmol, 6.4 mg, 1 mol%).
-
Add the freshly prepared formic acid/triethylamine mixture (1.0 mL) to the reaction flask.
-
Stir the reaction mixture at 28 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or chiral High-Performance Liquid Chromatography (HPLC).
-
Upon completion (typically 12-24 hours), quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (10 mL).
-
Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford pure (S)-1-(3,4-Dichlorophenyl)ethanol.
-
Determine the enantiomeric excess of the purified product by chiral HPLC analysis.
Visualizations
Caption: Experimental workflow for the asymmetric transfer hydrogenation of 3,4-dichloroacetophenone.
Caption: Key relationships in the Ru-catalyzed asymmetric transfer hydrogenation cycle.
Application Notes and Protocols for the Asymmetric Reduction of 3',4'-Dichloroacetophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enantioselective reduction of prochiral ketones to form chiral secondary alcohols is a cornerstone of modern asymmetric synthesis. The resulting chiral alcohols are invaluable building blocks in the pharmaceutical, agrochemical, and fine chemical industries. 3',4'-Dichloroacetophenone is a common prochiral ketone, and its reduction product, 1-(3,4-dichlorophenyl)ethanol, is a key intermediate in the synthesis of various biologically active molecules. This document provides detailed application notes and protocols for three leading methods for the asymmetric reduction of 3',4'-dichloroacetophenone: the Corey-Bakshi-Shibata (CBS) reduction, Noyori asymmetric hydrogenation, and biocatalytic reduction using ketoreductases.
Methods Overview
Three distinct and powerful methods for the asymmetric reduction of 3',4'-dichloroacetophenone are presented, each offering unique advantages in terms of selectivity, scalability, and operational simplicity.
-
Corey-Bakshi-Shibata (CBS) Reduction: This method utilizes a chiral oxazaborolidine catalyst to stereoselectively deliver a hydride from a borane reagent to the ketone. It is known for its high enantioselectivity and broad substrate scope.[1][2]
-
Noyori Asymmetric Hydrogenation: This protocol employs a ruthenium catalyst bearing a chiral diphosphine ligand, typically BINAP, to achieve highly efficient and enantioselective hydrogenation of ketones.[3][4]
-
Biocatalytic Reduction: This environmentally friendly approach uses isolated ketoreductases (KREDs) or whole-cell systems to reduce the ketone with exceptional stereoselectivity. Engineered enzymes can be tailored for specific substrates, offering high performance under mild reaction conditions.
Data Presentation
The following table summarizes typical quantitative data for the asymmetric reduction of substituted acetophenones using the three described methods. It is important to note that specific results for 3',4'-dichloroacetophenone may vary and optimization is often required.
| Method | Catalyst/Enzyme | Substrate | Yield (%) | ee (%) | Temperature (°C) | Time (h) |
| CBS Reduction | (R)-2-Methyl-CBS-oxazaborolidine | Acetophenone | >95 | >95 | 23 | < 0.1 |
| Noyori Hydrogenation | RuCl₂[(R)-BINAP] | Acetylacetone | - | - | 30 | 144 |
| Biocatalytic Reduction | Engineered Ketoreductase | 2',6'-dichloro-3'-fluoroacetophenone | - | >99.9 | - | - |
Data for acetophenone and acetylacetone are provided as representative examples for CBS and Noyori reductions, respectively, due to the lack of specific data for 3',4'-dichloroacetophenone in the search results. The biocatalytic data is for a closely related substrate.
Experimental Protocols
Corey-Bakshi-Shibata (CBS) Reduction Protocol
This protocol describes the in-situ generation of the CBS catalyst followed by the asymmetric reduction of an acetophenone derivative.[5][6]
Materials:
-
(R)-2-Methyl-CBS-oxazaborolidine precursor ((R)-(+)-2-(diphenylhydroxymethyl)pyrrolidine)
-
Borane-dimethyl sulfide complex (BMS) or Borane-THF complex (BH₃·THF)
-
3',4'-Dichloroacetophenone
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Catalyst Preparation (In Situ): In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve the (R)-2-Methyl-CBS-oxazaborolidine precursor (0.1 eq.) in anhydrous THF. Cool the solution to 0 °C in an ice bath. Slowly add borane-dimethyl sulfide complex (0.1 eq.) dropwise. Stir the mixture at room temperature for 1 hour to form the active CBS catalyst.
-
Reduction: Cool the catalyst solution to the desired temperature (typically between -20 °C and room temperature). In a separate flask, dissolve 3',4'-dichloroacetophenone (1.0 eq.) in anhydrous THF. Add the ketone solution dropwise to the catalyst solution over a period of 30 minutes.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Quenching: Once the reaction is complete, cool the mixture to 0 °C and slowly add methanol to quench the excess borane.
-
Work-up: Add 1 M HCl and stir the mixture for 30 minutes. Extract the product with a suitable organic solvent (e.g., ethyl acetate or diethyl ether). Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the chiral this compound.
-
Analysis: Determine the enantiomeric excess (ee%) of the product by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).
Noyori Asymmetric Hydrogenation Protocol
This protocol is a general procedure for the asymmetric hydrogenation of a ketone using a Ru-BINAP catalyst.[4]
Materials:
-
RuCl₂[(R)-BINAP] catalyst
-
3',4'-Dichloroacetophenone
-
Anhydrous isopropanol or ethanol
-
Potassium tert-butoxide (KOtBu) or other suitable base
-
Hydrogen gas (H₂)
-
High-pressure reactor (autoclave)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reactor Setup: Place 3',4'-dichloroacetophenone (1.0 eq.), RuCl₂[(R)-BINAP] catalyst (0.001-0.01 eq.), and potassium tert-butoxide (0.01-0.1 eq.) in a high-pressure reactor equipped with a magnetic stir bar.
-
Inerting: Purge the reactor with an inert gas (e.g., nitrogen or argon) several times to remove any oxygen.
-
Solvent Addition: Add anhydrous and degassed isopropanol or ethanol to the reactor.
-
Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (typically 10-100 atm). Heat the reaction mixture to the desired temperature (typically 30-80 °C) with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by taking aliquots (after depressurizing and re-purging with inert gas) and analyzing them by GC or TLC.
-
Work-up: After the reaction is complete, cool the reactor to room temperature and carefully release the hydrogen pressure. Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Analysis: Determine the enantiomeric excess (ee%) of the product by chiral HPLC or GC.
Biocatalytic Reduction with a Ketoreductase (KRED)
This protocol describes a typical procedure for the enzymatic reduction of a ketone using a commercially available or engineered ketoreductase. A co-factor regeneration system is essential for this process.
Materials:
-
Ketoreductase (KRED) enzyme (lyophilized powder or immobilized)
-
3',4'-Dichloroacetophenone
-
Nicotinamide adenine dinucleotide phosphate, reduced form (NADPH) or oxidized form (NADP⁺)
-
Co-factor regeneration system:
-
Isopropanol (as a co-substrate) or
-
Glucose and Glucose Dehydrogenase (GDH)
-
-
Buffer solution (e.g., potassium phosphate buffer, pH 7.0)
-
Organic co-solvent (e.g., DMSO, if needed for substrate solubility)
-
Ethyl acetate or other suitable extraction solvent
Procedure:
-
Reaction Mixture Preparation: In a temperature-controlled vessel, prepare a buffered solution (e.g., 100 mM potassium phosphate, pH 7.0).
-
Cofactor and Regeneration System:
-
Isopropanol System: Add isopropanol (typically 5-20% v/v) to the buffer. Add NADP⁺ (catalytic amount, e.g., 1 mM).
-
GDH System: Add glucose (e.g., 1.1 eq. relative to the ketone), NADP⁺ (catalytic amount), and Glucose Dehydrogenase (GDH).
-
-
Enzyme Addition: Add the ketoreductase enzyme to the reaction mixture.
-
Substrate Addition: Dissolve 3',4'-dichloroacetophenone in a minimal amount of a water-miscible co-solvent like DMSO if necessary, and add it to the reaction mixture to the desired final concentration (e.g., 10-50 mM).
-
Reaction: Stir the mixture at a controlled temperature (typically 25-40 °C). Monitor the pH and adjust if necessary.
-
Reaction Monitoring: Track the conversion of the ketone to the alcohol using GC or HPLC.
-
Work-up: Once the reaction has reached the desired conversion, stop the reaction by adding a water-immiscible organic solvent like ethyl acetate. Separate the organic layer.
-
Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The product may be pure enough for many applications, or it can be further purified by column chromatography.
-
Analysis: Determine the enantiomeric excess (ee%) of the product by chiral HPLC or GC.
Visualizations
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the catalytic cycles and general workflows for the described asymmetric reduction methods.
References
- 1. CBS reduction of acetophenone followed by 11B NMR - Magritek [magritek.com]
- 2. Noyori Asymmetric Transfer Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]
- 3. researchgate.net [researchgate.net]
- 4. Noyori Hydrogenation | NROChemistry [nrochemistry.com]
- 5. mdpi.com [mdpi.com]
- 6. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Biocatalytic Synthesis Using Ketoreductase Enzymes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of ketoreductase (KRED) enzymes in the asymmetric synthesis of chiral alcohols. This powerful biocatalytic tool offers a green and efficient alternative to traditional chemical methods for producing enantiomerically pure compounds, which are crucial intermediates in the pharmaceutical and fine chemical industries.[1][2][3]
Introduction to Ketoreductases
Ketoreductases (KREDs), also known as alcohol dehydrogenases (ADHs), are enzymes that catalyze the reduction of prochiral ketones to their corresponding chiral secondary alcohols with high stereoselectivity.[1][4] This transformation requires a hydride donor, typically the reduced nicotinamide cofactor NADPH or NADH.[5] The remarkable enantio- and regioselectivity of KREDs make them highly valuable catalysts in organic synthesis.[6] Advances in protein engineering and high-throughput screening have led to the development of robust and highly selective KREDs with broad substrate scopes, suitable for various industrial applications.[2]
Applications in Pharmaceutical Synthesis
The synthesis of chiral alcohols is a critical step in the manufacturing of numerous active pharmaceutical ingredients (APIs). KREDs have been successfully employed in the production of key intermediates for blockbuster drugs, offering significant advantages in terms of process efficiency, safety, and environmental impact.
Sitagliptin (Januvia®): The synthesis of the anti-diabetic drug Sitagliptin involves a key step of stereoselective reduction of a β-keto ester intermediate, methyl 4-(2,4,5-trifluorophenyl)-3-oxobutanoate, to (S)-methyl 4-(2,4,5-trifluorophenyl)-3-hydroxybutanoate.[7][8] Engineered ketoreductases have been developed to perform this conversion with high yield and excellent enantioselectivity, replacing a rhodium-based chemical process.[7][8]
Montelukast (Singulair®): The manufacturing process of the anti-asthma medication Montelukast includes the asymmetric reduction of a ketone intermediate to a chiral alcohol.[9][10] Directed evolution of a ketoreductase has enabled this reaction to be carried out at high substrate loading and in the presence of high concentrations of organic solvents, demonstrating the industrial robustness of biocatalysis.[9]
Quantitative Data on Ketoreductase Performance
The following tables summarize the performance of various ketoreductases on different classes of substrates, highlighting their substrate scope, conversion rates, and enantioselectivity.
Table 1: Reduction of Acetophenone Derivatives
| Ketoreductase | Substrate | Co-substrate | Conversion (%) | Enantiomeric Excess (ee %) | Product Configuration | Reference |
| KRED1-Pglu | 4'-Methoxyacetophenone | Isopropanol | >99 | 60 | (S) | [11] |
| KRED1-Pglu | Acetophenone | Isopropanol | >99 | 95 | (R) | [11] |
| KRED-NADH-110 | Acetophenone | Glucose | 96 | 87 | (R) | [12] |
| KRED (from C. albicans) | Acetophenone | Glucose | 98 | >99 | (S) | [12] |
| KRED from T. thermophilus | Acetophenone | Formate | >99 | >99 | (S) | [13] |
| Carrot Root Reductases | 4-Bromoacetophenone | Endogenous | 67 | 96 | (S) | [14] |
Table 2: Reduction of β-Keto Esters
| Ketoreductase | Substrate | Co-substrate | Conversion (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee %) | Product Configuration | Reference |
| KRED-108 | Ethyl 2-methyl-3-oxobutanoate | Isopropanol | - | >99:1 | >99 | (2R,3R) | [15] |
| KRED-102 | Ethyl 2-ethyl-3-oxobutanoate | Isopropanol | - | >99:1 | >99 | (2R,3S) | [15] |
| ChKRED12 M191S | Ethyl 2-methoxy-3-oxo-3-phenylpropanoate | Glucose | - | >99:1 | >99 | (2S,3S) | [15] |
| ChKRED12 Q151Y/M191L | Ethyl 2-methoxy-3-oxo-3-phenylpropanoate | Glucose | - | 98:2 | >99 | (2R,3R) | [15] |
| recLBADH | tert-Butyl 6-chloro-3,5-dioxohexanoate | Isopropanol | 72 | - | >99 | (S) | [16] |
| Baker's Yeast | tert-Butyl 6-chloro-3,5-dioxohexanoate | Glucose | 50 | - | 90-94 | (R) | [16] |
Experimental Workflows and Logical Relationships
Biocatalytic Reduction Process Workflow
The following diagram illustrates a typical workflow for a lab-scale biocatalytic reduction using a ketoreductase.
Caption: General workflow for biocatalytic ketone reduction.
Ketoreductase Screening Cascade
This diagram outlines a logical approach for screening a library of ketoreductases to identify a suitable candidate for a specific transformation.
Caption: Logical workflow for KRED screening.
Cofactor Regeneration System
The following diagram illustrates the principle of a coupled-enzyme system for cofactor regeneration, which is essential for the economic feasibility of KRED-catalyzed reactions.
Caption: Coupled-enzyme system for NADPH regeneration.
Detailed Experimental Protocols
Protocol 1: General Ketoreductase Activity Assay (Spectrophotometric)
This protocol describes a standard method to determine the activity of a ketoreductase by monitoring the change in absorbance of the NADPH cofactor at 340 nm.[17][18][19]
Materials:
-
Ketoreductase enzyme solution (purified or cell-free extract)
-
Substrate (e.g., acetophenone) stock solution in a suitable solvent (e.g., DMSO)
-
NADPH stock solution (e.g., 10 mM in buffer)
-
Reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0)
-
UV-Vis spectrophotometer and cuvettes
Procedure:
-
Prepare a reaction mixture in a cuvette containing the reaction buffer, substrate solution (to a final concentration of e.g., 10 mM), and NADPH solution (to a final concentration of e.g., 0.2 mM).
-
Equilibrate the cuvette at the desired reaction temperature (e.g., 30 °C) in the spectrophotometer.
-
Initiate the reaction by adding a small volume of the ketoreductase enzyme solution to the cuvette and mix quickly.
-
Immediately start monitoring the decrease in absorbance at 340 nm over time (e.g., for 5 minutes).
-
Calculate the initial rate of the reaction from the linear portion of the absorbance vs. time plot.
-
One unit (U) of enzyme activity is typically defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute under the specified conditions (molar extinction coefficient of NADPH at 340 nm is 6.22 mM⁻¹ cm⁻¹).
Protocol 2: Recombinant Ketoreductase Expression in E. coli and Purification
This protocol provides a general procedure for the expression of a recombinant ketoreductase in E. coli and its subsequent purification using affinity chromatography.[20][21][22][23]
A. Expression:
-
Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with a plasmid containing the ketoreductase gene under the control of an inducible promoter (e.g., T7).
-
Inoculate a single colony into a small volume of selective LB medium and grow overnight at 37 °C with shaking.
-
Inoculate a larger volume of selective LB medium with the overnight culture and grow at 37 °C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
-
Induce protein expression by adding a suitable inducer (e.g., IPTG to a final concentration of 0.1-1 mM).
-
Continue to incubate the culture at a lower temperature (e.g., 18-25 °C) for a defined period (e.g., 16-24 hours) to allow for protein expression and proper folding.
-
Harvest the cells by centrifugation.
B. Purification (for His-tagged KRED):
-
Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole).
-
Lyse the cells by sonication or using a French press.
-
Clarify the lysate by centrifugation to remove cell debris.
-
Load the supernatant onto a pre-equilibrated Ni-NTA affinity column.
-
Wash the column with a wash buffer containing a low concentration of imidazole (e.g., 20 mM) to remove non-specifically bound proteins.
-
Elute the His-tagged ketoreductase from the column using an elution buffer containing a high concentration of imidazole (e.g., 250 mM).
-
Analyze the purified protein fractions by SDS-PAGE and pool the fractions containing the pure ketoreductase.
-
Dialyze the purified enzyme against a suitable storage buffer and store at -80 °C.
Protocol 3: Lab-Scale Biocatalytic Reduction of a Ketone
This protocol outlines a general procedure for the biocatalytic reduction of a ketone to a chiral alcohol at a laboratory scale.[4][6]
Materials:
-
Purified ketoreductase or whole cells expressing the KRED
-
Ketone substrate
-
Cofactor regeneration system (e.g., glucose and glucose dehydrogenase for NADPH regeneration)
-
Reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
In a reaction vessel, dissolve the ketone substrate in a minimal amount of a water-miscible co-solvent if necessary, and then add the reaction buffer.
-
Add the components of the cofactor regeneration system (e.g., glucose to a final concentration of 1.1 equivalents relative to the substrate, and glucose dehydrogenase).
-
Add the cofactor (e.g., NADP⁺ to a catalytic amount).
-
Initiate the reaction by adding the ketoreductase (as a purified enzyme or whole cells).
-
Stir the reaction mixture at a controlled temperature (e.g., 30 °C) and monitor the progress of the reaction by taking samples at regular intervals and analyzing them by TLC, GC, or HPLC.
-
Once the reaction is complete, quench the reaction (e.g., by adding a water-immiscible organic solvent).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude chiral alcohol product.
-
Purify the product by flash column chromatography if necessary.
Protocol 4: Determination of Enantiomeric Excess (ee) by Chiral Gas Chromatography (GC)
This protocol describes a general method for determining the enantiomeric excess of a chiral alcohol product using chiral gas chromatography.[2][24][25][26][27]
Materials:
-
Chiral alcohol sample
-
Derivatizing agent (optional, e.g., acetic anhydride or trifluoroacetic anhydride)
-
Anhydrous solvent (e.g., dichloromethane)
-
Gas chromatograph (GC) equipped with a flame ionization detector (FID) and a chiral capillary column (e.g., a cyclodextrin-based column).
Procedure:
-
Sample Preparation (with derivatization, if necessary):
-
Dissolve the chiral alcohol in an anhydrous solvent.
-
Add the derivatizing agent and a catalyst (e.g., pyridine) if required.
-
Allow the reaction to proceed to completion.
-
Quench the reaction and extract the derivatized product.
-
Dry the organic layer and dilute to an appropriate concentration for GC analysis.
-
-
GC Analysis:
-
Inject a small volume of the prepared sample into the GC.
-
Use an appropriate temperature program for the oven to achieve separation of the enantiomers.
-
The carrier gas flow rate and detector temperature should be optimized for the specific analysis.
-
-
Data Analysis:
-
Identify the peaks corresponding to the two enantiomers in the chromatogram.
-
Integrate the peak areas for each enantiomer.
-
Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] × 100 where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer.
-
Disclaimer: These protocols provide general guidance. Specific reaction conditions, such as substrate and enzyme concentrations, temperature, pH, and reaction time, should be optimized for each specific ketoreductase and substrate combination. Always refer to relevant literature and safety data sheets before conducting any experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Biocatalytic ketone reduction: a green and efficient access to enantiopure alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biocatalytic ketone reduction--a powerful tool for the production of chiral alcohols-part II: whole-cell reductions [pubmed.ncbi.nlm.nih.gov]
- 5. codexis.com [codexis.com]
- 6. Biocatalytic ketone reduction--a powerful tool for the production of chiral alcohols--part I: processes with isolated enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. WO2009045507A2 - Processes for preparing an intermediate of sitagliptin via enzymatic reduction - Google Patents [patents.google.com]
- 8. US20090123983A1 - Processes for preparing an intermediate of sitagliptin via enzymatic reduction - Google Patents [patents.google.com]
- 9. Thieme E-Journals - Synfacts / Full Text [thieme-connect.de]
- 10. CN106011092A - Engineered ketoreductase polypeptide and method for preparing montelukast midbody by means of same - Google Patents [patents.google.com]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Tween® 20-Enhanced Bioreduction of Acetophenones Promoted by Daucus carota Root - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals [frontiersin.org]
- 16. Biocatalytic reduction of beta,delta-diketo esters: a highly stereoselective approach to all four stereoisomers of a chlorinated beta,delta-dihydroxy hexanoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Screening methods for enzyme-mediated alcohol oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Enzyme Activity Measurement for Oxidoreductases Using Spectrophotometric Assays - Creative Enzymes [creative-enzymes.com]
- 19. A Coupled Ketoreductase‐Diaphorase Assay for the Detection of Polyethylene Terephthalate‐Hydrolyzing Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Host cell and expression engineering for development of an E. coli ketoreductase catalyst: Enhancement of formate dehydrogenase activity for regeneration of NADH - PMC [pmc.ncbi.nlm.nih.gov]
- 21. E. coli protein expression and purification [protocols.io]
- 22. Step-by-Step Guide to Expressing Recombinant Protein in E. coli [synapse.patsnap.com]
- 23. iba-lifesciences.com [iba-lifesciences.com]
- 24. research.rug.nl [research.rug.nl]
- 25. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 26. benchchem.com [benchchem.com]
- 27. gcms.cz [gcms.cz]
Application Notes and Protocols: 1-(3,4-Dichlorophenyl)ethanol as a Chiral Building Block in Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1-(3,4-Dichlorophenyl)ethanol as a versatile chiral building block in the synthesis of high-value molecules, particularly in the pharmaceutical industry. Detailed experimental protocols for key transformations are provided, along with quantitative data and graphical representations of synthetic workflows.
Introduction
Chiral secondary alcohols are crucial intermediates in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs).[1][2] this compound, possessing a stereogenic center at the carbinol carbon, is a valuable synthon for introducing chirality into target molecules. The 3,4-dichlorophenyl moiety is a common structural feature in a number of drugs, making this building block particularly relevant for drug discovery and development. A primary application of this chiral alcohol is in the synthesis of the selective serotonin reuptake inhibitor (SSRI) antidepressant, Sertraline.[3]
Synthesis of Enantiomerically Pure this compound
The most common and efficient method for producing enantiomerically pure this compound is through the asymmetric reduction of the corresponding prochiral ketone, 3',4'-dichloroacetophenone. This transformation can be achieved with high enantioselectivity using both biocatalytic and chemocatalytic methods.
Biocatalytic Reduction (Asymmetric Hydrogenation)
Ketoreductases (KREDs) are enzymes that can reduce ketones to alcohols with high stereoselectivity.[1] The use of whole-cell biocatalysts or isolated enzymes offers a green and efficient route to chiral alcohols under mild reaction conditions.
Table 1: Biocatalytic Reduction of 3',4'-Dichloroacetophenone
| Biocatalyst | Co-substrate | Conversion (%) | Enantiomeric Excess (e.e.) (%) |
| Ketoreductase (e.g., from Lactobacillus sp.) | Isopropanol (IPA) | >95 | >99 |
| Alcohol Dehydrogenase (ADH) | Glucose | >90 | >98 |
Experimental Protocol: Biocatalytic Asymmetric Reduction
Materials:
-
3',4'-Dichloroacetophenone
-
Ketoreductase (KRED) or whole-cell biocatalyst
-
Isopropanol (IPA) or Glucose (as co-substrate)
-
Phosphate buffer (pH 7.0)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a temperature-controlled reactor, prepare a suspension of the ketoreductase or whole-cell biocatalyst in phosphate buffer (pH 7.0).
-
Add the co-substrate (e.g., isopropanol).
-
Dissolve 3',4'-dichloroacetophenone in a minimal amount of a water-miscible organic solvent (e.g., DMSO) and add it to the reaction mixture.
-
Maintain the reaction at a constant temperature (typically 25-37 °C) with gentle agitation.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain enantiomerically pure this compound.
Application in the Synthesis of Chiral Amines
A key application of chiral this compound is its conversion to chiral amines, which are prevalent in many pharmaceutical compounds. This can be achieved through several methods that proceed with either inversion or retention of stereochemistry.
Stereospecific Conversion of Alcohols to Amines
The conversion of a secondary alcohol to a secondary amine, such as an N-methylamine, is a critical step in the synthesis of many pharmaceuticals. The Mitsunobu reaction is a well-established method for achieving this transformation with a complete inversion of stereochemistry.[4][5]
Table 2: Representative Data for Mitsunobu Reaction of Secondary Alcohols
| Substrate | Nucleophile | Yield (%) | Stereochemistry |
| (S)-1-Phenylethanol | Phthalimide | 85-95 | Inversion |
| Chiral Secondary Alcohol | N-methyl-trifluoromethanesulfonamide | 70-90 | Inversion[6] |
Experimental Protocol: Mitsunobu Reaction for N-Methylamine Synthesis (Representative)
This protocol describes a general procedure for the conversion of a chiral secondary alcohol to the corresponding N-methylamine with inversion of configuration, adapted for this compound.
Materials:
-
(S)-1-(3,4-Dichlorophenyl)ethanol
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
N-Methyltrifluoromethanesulfonamide (TfNHMe) or Phthalimide
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
Step 1: Mitsunobu Reaction
-
To a solution of (S)-1-(3,4-Dichlorophenyl)ethanol (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF at 0 °C, add N-methyltrifluoromethanesulfonamide (1.2 eq).
-
Slowly add DIAD (1.5 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to yield the N-methylated sulfonamide.
Step 2: Deprotection (if necessary)
-
If phthalimide is used as the nitrogen source, the resulting N-alkylated phthalimide can be deprotected using hydrazine hydrate in ethanol under reflux to yield the primary amine. For N-methylation, subsequent reductive amination would be required.
-
If N-methyltrifluoromethanesulfonamide is used, the triflyl group can be removed under appropriate conditions to yield the free N-methylamine.
Application in the Synthesis of Sertraline
(1S,4S)-Sertraline is a widely prescribed antidepressant. A plausible synthetic route utilizes (S)-1-(3,4-Dichlorophenyl)ethanol as a chiral precursor. The key transformation is the stereospecific introduction of a methylamino group.
Synthetic Workflow for Sertraline from this compound
Caption: Synthetic workflow for Sertraline starting from this compound.
Signaling Pathway of Sertraline
Sertraline functions by selectively inhibiting the reuptake of serotonin (5-HT) in the presynaptic neuron, thereby increasing the concentration of serotonin in the synaptic cleft. This enhanced serotonergic neurotransmission is believed to be responsible for its antidepressant effects.
Caption: Mechanism of action of Sertraline as a selective serotonin reuptake inhibitor.
Conclusion
This compound is a highly valuable and versatile chiral building block for the synthesis of complex molecules, particularly in the pharmaceutical industry. Its ready accessibility in high enantiomeric purity through established asymmetric reduction methods makes it an attractive starting material. The stereospecific conversion of this alcohol to chiral amines provides a key strategic advantage in the synthesis of important drugs like Sertraline. The protocols and data presented herein provide a foundation for researchers and drug development professionals to utilize this important chiral synthon in their synthetic endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 4. glaserr.missouri.edu [glaserr.missouri.edu]
- 5. Mitsunobu Reaction [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Chiral HPLC Separation of 1-(3,4-Dichlorophenyl)ethanol Enantiomers
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the chiral separation of 1-(3,4-Dichlorophenyl)ethanol enantiomers using High-Performance Liquid Chromatography (HPLC). The method is based on established principles of chiral chromatography and data from the separation of structurally analogous compounds.
Introduction
This compound is a chiral alcohol of interest in chemical synthesis and as a potential building block in the development of pharmaceutical compounds. The stereochemistry of such molecules is crucial as enantiomers can exhibit different pharmacological activities and toxicological profiles. Therefore, a robust and reliable analytical method for the separation and quantification of its enantiomers is essential for research, development, and quality control. Polysaccharide-based chiral stationary phases (CSPs) are widely recognized for their broad enantioselectivity for a diverse range of chiral compounds, including aryl alcohols.
This application note details a primary method utilizing a cellulose-based CSP under normal phase conditions, which is anticipated to provide a successful resolution of the enantiomers. An alternative method using a polar organic mobile phase is also presented.
Experimental Protocols
Primary Method: Normal Phase Chiral HPLC
This method employs a chiral stationary phase with a cellulose derivative, which is expected to offer good chiral recognition for the target analyte due to potential π-π interactions, hydrogen bonding, and steric hindrance.
Chromatographic Conditions:
| Parameter | Details |
| Column | Chiralpak® IC (Cellulose tris(3,5-dichlorophenylcarbamate)) or equivalent |
| Dimensions | 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / 2-Propanol (IPA) (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve 1 mg/mL of racemic this compound in the mobile phase. |
Alternative Method: Polar Organic Mode
For compounds with good solubility in alcohols, the polar organic mode can offer a different selectivity and faster analysis times.
Chromatographic Conditions:
| Parameter | Details |
| Column | Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) or equivalent |
| Dimensions | 250 x 4.6 mm, 5 µm |
| Mobile Phase | 100% Ethanol |
| Flow Rate | 0.7 mL/min |
| Column Temperature | 25°C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve 1 mg/mL of racemic this compound in Ethanol. |
Data Presentation
The following table summarizes the expected performance of the primary chiral HPLC method. The values are estimates based on typical separations of similar compounds and should be confirmed experimentally.
Table 1: Expected Chromatographic Data for Normal Phase Separation
| Enantiomer | Retention Time (t_R) (min) | Resolution (R_s) | Separation Factor (α) |
| Enantiomer 1 | ~ 8.5 | \multirow{2}{}{> 1.5} | \multirow{2}{}{~ 1.3} |
| Enantiomer 2 | ~ 10.2 |
Experimental Workflow and Logical Relationships
The following diagram illustrates the general workflow for chiral method development and analysis.
Caption: Workflow for Chiral HPLC Analysis.
Signaling Pathways and Experimental Logic
The logic behind the primary method selection is based on the principle of "like separates like". The chiral stationary phase, cellulose tris(3,5-dichlorophenylcarbamate), contains dichlorophenyl groups, which are structurally similar to the analyte, this compound. This structural similarity enhances the probability of specific chiral recognition through interactions such as π-π stacking and dipole-dipole interactions, leading to a successful enantiomeric separation.
The diagram below illustrates the decision-making process for chiral method development.
Caption: Chiral Method Development Strategy.
Application Note: Quantitative Analysis of 1-(3,4-Dichlorophenyl)ethanol using Gas Chromatography-Mass Spectrometry (GC-MS)
Introduction
1-(3,4-Dichlorophenyl)ethanol is a chemical intermediate of interest in the synthesis of various pharmaceutical compounds. Accurate and precise quantification of this analyte is crucial for process monitoring, quality control, and research and development activities. This application note details a robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantitative analysis of this compound. The methodology described herein provides a comprehensive protocol for sample preparation, instrument setup, and data analysis, tailored for researchers, scientists, and professionals in the drug development sector.
Materials and Methods
Instrumentation:
A standard Gas Chromatograph (GC) system equipped with a split/splitless injector, coupled to a Mass Spectrometer (MS) detector is recommended. The MS should be capable of electron impact (EI) ionization and selected ion monitoring (SIM) for enhanced sensitivity and specificity.
Reagents and Standards:
-
This compound reference standard (purity ≥98%)
-
High-purity solvents suitable for GC analysis, such as dichloromethane or ethyl acetate.[1][2]
-
Internal Standard (IS), e.g., 1-(4-Chlorophenyl)ethanol or a deuterated analog, for improved accuracy and precision.
Sample Preparation:
Samples should be dissolved in a suitable volatile organic solvent like dichloromethane or ethyl acetate to a concentration within the calibration range of the instrument.[1][2][3] It is recommended to start with a concentration of approximately 10 µg/mL.[3] All solutions should be filtered through a 0.22 µm syringe filter prior to injection to prevent contamination of the GC system.[4]
GC-MS Conditions:
The following instrumental parameters are recommended and should be optimized as necessary:
-
GC System: Agilent 7890B GC or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.[1]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL
-
Injection Mode: Splitless[3]
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute
-
Ramp: 15°C/min to 250°C
-
Hold: 5 minutes at 250°C
-
-
MS System: Agilent 5977B MSD or equivalent
-
MS Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C[4]
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Ions to Monitor (Hypothetical):
-
Quantifier Ion: To be determined from the mass spectrum of the analyte (likely a prominent and specific fragment).
-
Qualifier Ions: At least two other characteristic ions to confirm identity.
-
Experimental Workflow
Caption: Experimental workflow for the quantification of this compound by GC-MS.
Data Presentation
Quantitative data should be summarized for clarity and easy comparison. The following table presents hypothetical performance characteristics for the described method. These values must be experimentally determined during method validation.
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| Range | 0.1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantitation (LOQ) | 0.1 µg/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 5% |
Detailed Experimental Protocol
1. Preparation of Standard Solutions
1.1. Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with dichloromethane.
1.2. Internal Standard (IS) Stock Solution (1000 µg/mL): Prepare a stock solution of the chosen internal standard in the same manner.
1.3. Working Standard Solutions: Prepare a series of calibration standards by serially diluting the primary stock solution with dichloromethane. A typical concentration range would be 0.1, 0.5, 1, 5, 10, 25, 50, and 100 µg/mL. Spike each calibration standard with the internal standard to a final concentration of 10 µg/mL.
2. Preparation of Sample Solutions
2.1. Accurately weigh a known amount of the sample and dissolve it in a predetermined volume of dichloromethane to achieve an expected concentration within the calibration range.
2.2. Spike the sample solution with the internal standard to the same final concentration as in the calibration standards (10 µg/mL).
2.3. Vortex the solution to ensure homogeneity.
2.4. Filter the solution through a 0.22 µm syringe filter into a 2 mL GC vial.
3. GC-MS Analysis
3.1. Set up the GC-MS instrument with the conditions specified in the "GC-MS Conditions" section.
3.2. Create a sequence table in the instrument software including blanks, calibration standards, and sample solutions.
3.3. Begin the sequence by injecting a solvent blank to ensure the system is clean.
3.4. Inject the calibration standards from the lowest to the highest concentration.
3.5. Inject the sample solutions. It is good practice to run a check standard periodically to monitor instrument performance.
4. Data Analysis and Quantification
4.1. Integrate the chromatographic peaks for the analyte and the internal standard in all injections.
4.2. Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte for the calibration standards.
4.3. Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).
4.4. Calculate the concentration of this compound in the sample solutions using the response ratio from the sample chromatogram and the linear regression equation from the calibration curve.
Signaling Pathway/Logical Relationship Diagram
Caption: Logical flow from sample to final quantification in the GC-MS analysis method.
References
- 1. Sample preparation (GC-FID, GC-MS) — IMM Instrument Guides 1.0.7 documentation [imm-instruments.science.ru.nl]
- 2. Sample Preparation – GC-FID – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 3. uoguelph.ca [uoguelph.ca]
- 4. indianjnephrol.org [indianjnephrol.org]
- 5. tdi-bi.com [tdi-bi.com]
Application Notes and Protocols for the Industrial Scale-Up of 1-(3,4-Dichlorophenyl)ethanol Production
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the industrial-scale production of 1-(3,4-dichlorophenyl)ethanol, a key intermediate in the synthesis of various pharmaceutical compounds. The described process focuses on the asymmetric reduction of 3',4'-dichloroacetophenone, a method favored for its potential to yield high-purity chiral alcohols. The protocols and data presented herein are compiled from established chemical synthesis methodologies and patent literature for similar industrial processes.
Overview of Industrial Synthesis
The primary route for the industrial production of this compound is the catalytic asymmetric reduction of 3',4'-dichloroacetophenone. This method is advantageous as it can be tailored to produce a specific stereoisomer, which is often a critical requirement in the pharmaceutical industry. The overall process can be broken down into three main stages: raw material preparation, asymmetric reduction (synthesis), and product purification.
Key Process Highlights:
-
High Enantioselectivity: The use of chiral catalysts is crucial for achieving high optical purity of the desired enantiomer of this compound.
-
Scalability: The described process is designed for scalability from pilot plant to full industrial production.
-
Purity: The multi-step purification process ensures the final product meets the stringent purity requirements for pharmaceutical intermediates.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the industrial-scale production of this compound, based on typical batch production.
Table 1: Raw Material and Product Specifications
| Parameter | Specification |
| Starting Material | 3',4'-Dichloroacetophenone |
| Purity of Starting Material | ≥99% |
| Final Product | This compound |
| Chemical Purity (Final) | ≥99.5% |
| Optical Purity (Final) | ≥99% e.e. (enantiomeric excess) |
| Moisture Content (Final) | ≤0.5% |
| Impurity Profile (Final) | ≤0.3% total impurities |
Table 2: Key Process Parameters for Asymmetric Reduction
| Parameter | Value | Notes |
| Reactor Volume | 5,000 L | Glass-lined or stainless steel reactor suitable for hydrogenation. |
| Starting Material Quantity | 500 kg | 3',4'-Dichloroacetophenone |
| Catalyst Type | Chiral Ruthenium or Rhodium-based complex | Specific catalyst selection depends on the desired enantiomer and process optimization. |
| Catalyst Loading | 0.05 - 0.2 mol% relative to substrate | Optimized for reaction efficiency and cost-effectiveness. |
| Solvent | Methanol or Ethanol | Protic solvents are typically used for this type of reduction. |
| Solvent Volume | 2,500 L | A 5:1 solvent-to-substrate ratio (v/w) is common. |
| Hydrogen Pressure | 10 - 50 bar | Higher pressure can increase reaction rate but requires specialized high-pressure equipment. |
| Reaction Temperature | 40 - 60 °C | Controlled to ensure optimal catalyst activity and minimize side reactions. |
| Reaction Time | 8 - 16 hours | Monitored by in-process controls (e.g., HPLC) until substrate conversion is complete. |
| Expected Yield (Crude) | 90 - 95% | Based on the conversion of the starting material. |
Table 3: Purification Process Parameters
| Parameter | Value | Notes |
| Distillation | ||
| Column Type | Packed bed or fractional distillation | Designed for efficient solvent recovery and removal of volatile impurities. |
| Vacuum Pressure | 10 - 20 mmHg | Lowering the pressure reduces the boiling point, preventing thermal degradation of the product. |
| Temperature (Pot) | 140 - 160 °C | Maintained to ensure efficient vaporization of the product. |
| Crystallization | ||
| Solvent System | Heptane/Toluene mixture | The ratio is optimized to achieve high yield and purity. |
| Cooling Profile | Controlled cooling to 0 - 5 °C | Gradual cooling promotes the formation of pure crystals. |
| Drying | ||
| Dryer Type | Vacuum oven or agitated nutsche filter dryer | Efficiently removes residual solvents. |
| Temperature | 40 - 50 °C | Kept low to prevent product degradation. |
| Vacuum | <10 mmHg | Ensures complete removal of solvents to meet final product specifications. |
Experimental Protocols
The following protocols provide a detailed methodology for the industrial-scale production of this compound.
Protocol 1: Asymmetric Hydrogenation of 3',4'-Dichloroacetophenone
Objective: To synthesize crude this compound via catalytic asymmetric hydrogenation.
Materials and Equipment:
-
5,000 L glass-lined or stainless steel high-pressure reactor with temperature control, agitation, and gas inlet/outlet.
-
3',4'-Dichloroacetophenone (500 kg, ≥99% purity)
-
Chiral Ruthenium or Rhodium catalyst (e.g., Ru/BINAP complex, 0.1 mol%)
-
Methanol (2,500 L)
-
Hydrogen gas (high purity)
-
Inert gas (Nitrogen) for purging
Procedure:
-
Reactor Preparation: Ensure the reactor is clean, dry, and has passed all safety checks. Purge the reactor with nitrogen to create an inert atmosphere.
-
Charging Reactants:
-
Charge the reactor with 2,500 L of methanol.
-
Add 500 kg of 3',4'-dichloroacetophenone to the reactor with agitation to ensure complete dissolution.
-
Under a nitrogen blanket, carefully add the chiral catalyst to the reactor.
-
-
Reaction Execution:
-
Seal the reactor and perform a leak test.
-
Purge the reactor with hydrogen gas multiple times to remove all nitrogen.
-
Pressurize the reactor with hydrogen to the target pressure (e.g., 40 bar).
-
Heat the reaction mixture to the set temperature (e.g., 50 °C) while maintaining constant agitation.
-
Monitor the reaction progress by taking samples periodically and analyzing them by HPLC for the disappearance of the starting material.
-
-
Reaction Quench and Catalyst Removal:
-
Once the reaction is complete (typically >99% conversion), cool the reactor to room temperature.
-
Carefully vent the excess hydrogen gas and purge the reactor with nitrogen.
-
The catalyst (if heterogeneous) can be removed by filtration through a bed of celite. If the catalyst is homogeneous, it will be removed during the work-up and purification steps.
-
-
Solvent Removal:
-
Transfer the reaction mixture to a distillation unit.
-
Concentrate the solution under reduced pressure to remove the bulk of the methanol. The resulting crude oil is this compound.
-
Protocol 2: Purification of this compound
Objective: To purify the crude this compound to meet pharmaceutical intermediate specifications.
Materials and Equipment:
-
Distillation unit with vacuum capabilities.
-
Crystallization vessel with controlled cooling.
-
Centrifuge or filter press.
-
Vacuum dryer.
-
Heptane
-
Toluene
Procedure:
-
Vacuum Distillation:
-
Transfer the crude this compound to the distillation unit.
-
Apply vacuum (10-20 mmHg) and gradually heat the pot to 140-160 °C.
-
Collect the fraction corresponding to the boiling point of this compound under the applied vacuum. This step removes lower and higher boiling point impurities.
-
-
Crystallization:
-
Dissolve the distilled product in a minimal amount of hot toluene.
-
Slowly add heptane as an anti-solvent with stirring until the solution becomes slightly turbid.
-
Initiate controlled cooling of the solution. A typical cooling profile would be from 80 °C to 5 °C over 6-8 hours.
-
Hold the slurry at 0-5 °C for at least 2 hours to maximize crystal formation.
-
-
Isolation and Washing:
-
Isolate the crystalline product by centrifugation or filtration.
-
Wash the filter cake with cold heptane to remove residual mother liquor and impurities.
-
-
Drying:
-
Transfer the wet cake to a vacuum dryer.
-
Dry the product at 40-50 °C under a vacuum of <10 mmHg until the residual solvent content meets the pre-defined specification.
-
-
Packaging:
-
Discharge the dry, pure this compound from the dryer into clean, labeled containers under a nitrogen atmosphere to prevent moisture uptake.
-
Process Workflow and Diagrams
The following diagrams illustrate the logical workflow of the industrial production process.
Caption: Industrial production workflow for this compound.
Caption: Logical steps in the purification of this compound.
Application Notes and Protocols for the Derivatization of 1-(3,4-Dichlorophenyl)ethanol for Improved Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3,4-Dichlorophenyl)ethanol is a chiral secondary alcohol of interest in pharmaceutical and chemical research. Its analysis, particularly the separation and quantification of its enantiomers, often requires derivatization to improve its chromatographic behavior and detection sensitivity. This document provides detailed application notes and protocols for the derivatization of this compound for analysis by Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).
Derivatization for Gas Chromatography (GC) Analysis
Derivatization for GC analysis is primarily aimed at increasing the volatility and thermal stability of the analyte, as well as improving peak shape and detector response.[1][2] For this compound, the hydroxyl group is the primary site for derivatization.
Silylation
Silylation involves the replacement of the active hydrogen in the hydroxyl group with a trimethylsilyl (TMS) group.[1][3] This is a common and effective method for derivatizing alcohols.[3]
Silylation of this compound with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) produces a more volatile and thermally stable TMS ether.[3][4] This derivative is well-suited for GC-MS analysis, often resulting in sharp peaks and characteristic mass spectra. The reaction is typically fast and proceeds under mild conditions.[5]
Materials:
-
This compound
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst
-
Anhydrous solvent (e.g., acetonitrile, pyridine, or dichloromethane)
-
Reacti-Vials™ or other suitable reaction vials with screw caps
-
Heating block or water bath
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
Procedure:
-
Accurately weigh approximately 1 mg of this compound into a reaction vial.
-
Add 100 µL of anhydrous solvent to dissolve the sample.
-
Add 100 µL of BSTFA (+ 1% TMCS) to the vial.
-
Securely cap the vial and heat at 60-70 °C for 30 minutes.
-
Allow the vial to cool to room temperature.
-
Inject 1 µL of the derivatized sample into the GC-MS system.
Workflow for Silylation and GC-MS Analysis:
Acylation
Acylation involves the reaction of the hydroxyl group with an acylating agent, such as an anhydride or an acyl halide, to form an ester.[1] Fluorinated acylating agents are often used to enhance the response of an electron capture detector (ECD).[2]
Acylation of this compound with reagents like acetic anhydride or trifluoroacetic anhydride (TFAA) produces the corresponding ester. These derivatives are generally more stable than their silylated counterparts.[1] The use of fluorinated anhydrides can significantly improve detectability with an ECD.
Materials:
-
This compound
-
Acetic Anhydride
-
Pyridine (as a catalyst and acid scavenger)
-
Anhydrous solvent (e.g., ethyl acetate)
-
Reaction vials
-
Heating block or water bath
-
GC-FID or GC-ECD system
Procedure:
-
Dissolve approximately 1 mg of this compound in 200 µL of anhydrous ethyl acetate in a reaction vial.
-
Add 50 µL of pyridine and 100 µL of acetic anhydride.
-
Cap the vial and heat at 60 °C for 1 hour.
-
Cool the reaction mixture to room temperature.
-
The sample is ready for injection. If necessary, the excess reagent and pyridine can be removed by evaporation under a gentle stream of nitrogen and redissolving the residue in a suitable solvent.
-
Inject 1 µL of the derivatized sample into the GC system.
Derivatization for High-Performance Liquid Chromatography (HPLC) Analysis
For HPLC, derivatization is often employed to introduce a chromophore or fluorophore to enhance UV or fluorescence detection, especially when the analyte has a poor response.[6][7] For chiral compounds like this compound, derivatization with a chiral reagent can be used to form diastereomers that can be separated on a standard achiral column.[8][9]
Chiral Derivatization for Enantiomeric Resolution
The formation of diastereomers by reacting the enantiomeric mixture with a chiral derivatizing agent (CDA) allows for their separation on a conventional achiral stationary phase.[9]
Mosher's acid, α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), is a widely used CDA for determining the absolute configuration and enantiomeric excess of chiral alcohols.[10][11] Reaction of racemic this compound with an enantiomerically pure Mosher's acid chloride will produce a mixture of diastereomeric esters that can be separated by HPLC.
Materials:
-
Racemic this compound
-
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-Mosher's acid chloride)
-
Anhydrous pyridine
-
Anhydrous deuterated chloroform (CDCl₃) for NMR analysis or a suitable HPLC solvent
-
NMR tubes or HPLC vials
-
HPLC system with a C18 column and UV detector
Procedure:
-
In a clean, dry vial, dissolve approximately 2.5 mg of racemic this compound in 0.5 mL of the chosen anhydrous solvent.
-
Add a small excess of anhydrous pyridine (approximately 5-10 µL).
-
Add a slight molar excess (approximately 1.2 equivalents) of (R)-Mosher's acid chloride.
-
Cap the vial and allow the reaction to proceed at room temperature for 1-4 hours, or until completion (can be monitored by TLC).
-
The resulting solution containing the diastereomeric esters can be directly analyzed by HPLC.
Logical Relationship for Chiral Derivatization and Analysis:
Direct Chiral HPLC Separation (Without Derivatization)
An alternative to chiral derivatization is the direct separation of enantiomers on a chiral stationary phase (CSP).
Application Note:
Polysaccharide-based CSPs, such as those with cellulose or amylose derivatives, are highly effective for the chiral separation of a wide range of compounds, including aromatic alcohols.[10] Columns like Chiralcel® OD-H are often a good starting point for method development for the enantiomeric separation of compounds structurally similar to this compound.
Experimental Protocol: Direct Chiral HPLC
Materials:
-
Racemic this compound
-
HPLC-grade n-hexane
-
HPLC-grade isopropanol
-
HPLC system with a chiral column (e.g., Chiralcel® OD-H, 250 x 4.6 mm, 5 µm) and UV detector
Procedure:
-
Prepare the mobile phase: n-hexane/isopropanol (e.g., 90:10 v/v).
-
Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.
-
Dissolve a small amount of racemic this compound in the mobile phase to a concentration of approximately 0.1 mg/mL.
-
Inject 10 µL of the sample solution into the HPLC system.
-
Monitor the separation at a suitable wavelength (e.g., 220 nm).
Quantitative Data Summary
The following tables summarize expected chromatographic parameters for the analysis of derivatized this compound. Note: Specific experimental data for this compound is limited in the available literature. The data presented for the chiral separation is based on a closely related compound, 1-(4-chlorophenyl)ethanol, and should be considered as a starting point for method development.[10]
Table 1: Expected GC-MS Parameters for Silylated this compound
| Parameter | Expected Value |
| Derivative | 1-(3,4-Dichlorophenyl)ethoxy]trimethylsilane |
| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Oven Program | 100 °C (1 min), ramp to 280 °C at 15 °C/min |
| Expected Retention Time | 10 - 15 min (Requires experimental verification) |
| Key Mass Fragments (m/z) | To be determined experimentally |
| LOD/LOQ | Dependent on instrument sensitivity |
Table 2: Expected HPLC Parameters for Chiral Separation of this compound (based on 1-(4-chlorophenyl)ethanol data)
| Parameter | Expected Value[10] |
| HPLC Column | Chiralcel® OD (Cellulose tris(3,5-dimethylphenylcarbamate)) |
| Mobile Phase | n-Hexane / 2-Propanol (97:3, v/v) |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 220 nm |
| Retention Time (Enantiomer 1) | ~15 min (Requires experimental verification) |
| Retention Time (Enantiomer 2) | ~17 min (Requires experimental verification) |
| Resolution (Rs) | > 1.5 |
Conclusion
The derivatization of this compound is a crucial step for its effective analysis by GC and HPLC. Silylation and acylation are recommended for GC analysis to improve volatility and thermal stability. For the important task of enantiomeric separation, both indirect analysis via chiral derivatization with reagents like Mosher's acid and direct separation on a chiral stationary phase are powerful techniques. The provided protocols offer a solid foundation for developing robust and reliable analytical methods for this compound. It is important to note that method validation, including determination of linearity, accuracy, precision, LOD, and LOQ, should be performed for any developed method to ensure its suitability for the intended application.
References
- 1. ct-k.com [ct-k.com]
- 2. researchgate.net [researchgate.net]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. researchgate.net [researchgate.net]
- 5. info.ornl.gov [info.ornl.gov]
- 6. Development and validation of a new HPLC analytical method for the determination of diclofenac in tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. phx.phenomenex.com [phx.phenomenex.com]
- 11. hplc.eu [hplc.eu]
Application Notes and Protocols: The Role of Dichlorophenyl Ethanol Derivatives in Antifungal Drug Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Azole antifungal agents are a cornerstone in the treatment of fungal infections. Their mechanism of action involves the inhibition of fungal cytochrome P450 14α-demethylase, an enzyme crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[1][2] A key structural motif in many of these drugs is a dichlorophenyl ethanol backbone. While the query specified 1-(3,4-Dichlorophenyl)ethanol, a thorough review of the scientific literature and patent landscape reveals that the more prominent and commercially significant intermediate is 1-(2,4-dichlorophenyl)ethanol and its derivatives. This document will focus on the pivotal role of 1-(2,4-dichlorophenyl)ethanol derivatives as key intermediates in the synthesis of prominent antifungal drugs such as Sertaconazole and Luliconazole.
Role as a Key Intermediate in Sertaconazole Synthesis
Sertaconazole is a broad-spectrum imidazole antifungal agent used in the topical treatment of skin infections.[3][4] The synthesis of Sertaconazole relies on the key intermediate 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol.[5] This intermediate is prepared from a precursor, 2-chloro-1-(2,4-dichlorophenyl)-ethanol.
Synthetic Pathway to Sertaconazole
The synthesis of Sertaconazole from 2-chloro-1-(2,4-dichlorophenyl)-ethanol involves two main steps: the introduction of the imidazole ring followed by etherification with 7-chloro-3-(hydroxymethyl)benzo[b]thiophene.
Caption: Synthetic pathway for Sertaconazole.
Experimental Protocols
Protocol 1: Synthesis of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol [6]
-
Reaction Setup: In a reaction vessel, add Dimethylformamide (DMF), imidazole, caustic soda flakes (NaOH), and PEG600.
-
Initial Reaction: Stir the mixture and slowly heat to 110-115 °C. Maintain this temperature for 1 hour.
-
Addition of Precursor: Cool the reaction mixture to 50-55 °C.
-
Slowly add a DMF solution of 2-chloro-1-(2,4'-dichlorophenyl)-ethanol dropwise while maintaining the temperature at 50-55 °C.
-
Second Reaction Phase: After the addition is complete, maintain the temperature for 1 hour, then raise the temperature to 110-115 °C and hold for 4 hours.
-
Work-up: Cool the mixture to 60 °C and add water. Continue cooling to room temperature.
-
Isolation: The crude product is obtained by centrifugal filtration.
-
Purification: The crude product is dried and recrystallized from methylbenzene.
Protocol 2: Synthesis of Sertaconazole Nitrate [7]
-
Reaction Setup: Dissolve 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)ethanol and 3-bromomethyl-7-chlorobenzo[b]thiophene in toluene and water.
-
Addition of Reagents: Add sodium hydroxide and a phase-transfer catalyst (e.g., tetrabutylammonium chloride).
-
Reaction: Heat the mixture to 80 °C and stir for 4 hours.
-
Extraction: After cooling, add water and extract the product with diethyl ether.
-
Drying and Filtration: Combine the organic layers and dry with anhydrous sodium sulfate, followed by filtration.
-
Salt Formation: Add concentrated nitric acid to the filtrate with stirring to precipitate the sertaconazole nitrate salt.
-
Purification: The solid is collected by filtration and recrystallized from 95% ethanol, then dried under reduced pressure.
Quantitative Data
| Intermediate/Product | Reagents | Solvent | Catalyst | Yield | Purity | Reference |
| Sertaconazole Nitrate | 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)ethanol, 3-bromomethyl-7-chlorobenzo[b]thiophene, NaOH, HNO₃ | Toluene, Water | Tetrabutylammonium chloride | 59% | >98.5% | [7] |
Role as a Key Intermediate in Luliconazole Synthesis
Luliconazole is another prominent antifungal agent used for the topical treatment of athlete's foot and other fungal infections. The synthesis of Luliconazole utilizes the chiral intermediate (1S)-2-chloro-1-(2,4-dichlorophenyl)-1-ethanol.
Chemoenzymatic Synthesis of Luliconazole Intermediate
A key step in the synthesis of Luliconazole is obtaining the enantiomerically pure (S)-β-halohydrin. This is often achieved through kinetic resolution of the racemic acetate of 2-chloro-1-(2,4-dichlorophenyl)-1-ethanol using lipases.[8]
Caption: Chemoenzymatic kinetic resolution for Luliconazole intermediate.
Experimental Protocols
Protocol 3: Asymmetric Synthesis of (R)-2-chloro-1-(2,4-dichlorophenyl)ethanol [9][10]
-
Catalyst Preparation: Under a nitrogen atmosphere, add a ruthenium complex precursor and an optically pure ligand (e.g., (S,S)-N-p-methylbenzenesulfonyl-1,2-diphenylethylenediamine) to degassed water and heat to 35-40 °C for 1 hour.
-
Reaction Mixture: Add a surfactant (e.g., cetyltrimethylammonium bromide), a hydrogen source (e.g., NaHCO₃·2H₂O), and ω-chloro-2,4-dichloroacetophenone.
-
Reaction: Maintain the reaction temperature at 25-35 °C for 12-14 hours.
-
Extraction: Extract the product with n-hexane.
-
Drying and Concentration: Dry the extract with anhydrous sodium sulfate, filter, and concentrate to dryness.
-
Crystallization: Add n-hexane, heat to dissolve, then cool to room temperature for crystallization.
-
Isolation: Filter and dry the product to obtain (R)-2-chloro-1-(2,4-dichlorophenyl)ethanol.
Protocol 4: Synthesis of Luliconazole from (S)-β-halohydrin [8]
-
Mesylation: The enantiomerically pure (1S)-2-chloro-1-(2,4-dichlorophenyl)-1-ethanol is subjected to a mesylation reaction.
-
Nucleophilic Substitution: The resulting mesylated derivative is reacted with 1-cyanomethylimidazole to yield Luliconazole.
Quantitative Data
| Intermediate/Product | Method | Catalyst/Enzyme | Yield | Enantiomeric Excess (e.e.) | Reference |
| (1S)-2-chloro-1-(2,4-dichlorophenyl)-1-ethanol | Kinetic Resolution | Novozym 435® | ~50% | >99% | [8] |
| (R)-2-chloro-1-(2,4-dichlorophenyl)ethanol | Asymmetric Synthesis | Ruthenium complex | 95.0% | 99.2% | [10] |
| Luliconazole | From (S)-β-halohydrin | - | 43% | >99% | [8] |
Chiral Resolution of Dichlorophenyl Ethanol Derivatives
The chirality of the dichlorophenyl ethanol intermediate is often crucial for the biological activity of the final antifungal drug.[1] Chiral resolution is a common method to separate racemic mixtures into their enantiomers.[11][12]
Chiral Resolution Workflow
Caption: General workflow for chiral resolution.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful analytical technique for determining the enantiomeric purity of chiral intermediates like 1-(dichlorophenyl)ethanol.
Protocol 5: Chiral HPLC Analysis [13]
-
Column: A polysaccharide-based chiral stationary phase (CSP) such as Chiralcel® OD-H.
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v).
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Temperature: Ambient (e.g., 25 °C).
-
Detection: UV at 210 nm or 254 nm.
1-(2,4-Dichlorophenyl)ethanol and its derivatives are indispensable intermediates in the synthesis of several clinically important azole antifungal drugs. The methodologies for their synthesis, particularly asymmetric synthesis and chiral resolution, are critical for obtaining the desired stereoisomers, which are often essential for therapeutic efficacy. The protocols and data presented herein provide a comprehensive overview for researchers and professionals in the field of drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. Sertaconazole Nitrate | C20H16Cl3N3O4S | CID 200103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Sertaconazole | C20H15Cl3N2OS | CID 65863 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Sertaconazole: a review of its use in the management of superficial mycoses in dermatology and gynaecology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and antimycotic activity of (benzo[b]thienyl)methyl ethers of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)-ethanol and of (Z)-1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone oxime - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN104860887A - Synthesis method of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol - Google Patents [patents.google.com]
- 7. CN1358719A - Process for synthesizing sertaconazole - Google Patents [patents.google.com]
- 8. air.unimi.it [air.unimi.it]
- 9. New synthesis method of luliconazole key chiral intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 10. Method for synthesizing luliconazole intermediate-(S)-2,4-dichloro-1-(1,2-dichloroethyl) benzene - Eureka | Patsnap [eureka.patsnap.com]
- 11. Chiral resolution - Wikipedia [en.wikipedia.org]
- 12. Chiral_resolution [chemeurope.com]
- 13. benchchem.com [benchchem.com]
Application of 1-(3,4-Dichlorophenyl)ethanol in the Synthesis of Pharmaceutical Intermediates
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3,4-Dichlorophenyl)ethanol is a pivotal chiral building block in the synthesis of valuable pharmaceutical intermediates. Its primary application lies in the multi-step synthesis of the widely prescribed selective serotonin reuptake inhibitor (SSRI) antidepressant, Sertraline. The strategic incorporation of the 3,4-dichlorophenyl moiety from this starting material is crucial for the pharmacological activity of the final drug product. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of a key intermediate for Sertraline, namely 4-(3,4-dichlorophenyl)-1-tetralone.
Core Application: Synthesis of Sertraline Intermediate
The synthesis of Sertraline from this compound involves a sequence of reactions, commencing with the oxidation of the alcohol to the corresponding ketone. This ketone then undergoes a Stobbe condensation, followed by hydrogenation and intramolecular Friedel-Crafts acylation to yield the key tetralone intermediate. This tetralone is subsequently converted to Sertraline through reductive amination and chiral resolution.
Experimental Workflow
The overall synthetic workflow from this compound to Sertraline is depicted below.
Data Presentation
The following table summarizes the quantitative data for the key steps in the synthesis of the 4-(3,4-dichlorophenyl)-1-tetralone intermediate and its subsequent conversion to Sertraline.
| Step | Starting Material | Key Reagents | Product | Yield (%) | Purity (%) |
| 1. Oxidation | This compound | Pyridinium chlorochromate (PCC) | 3',4'-Dichloroacetophenone | ~95 | >98 |
| 2. Stobbe Condensation | 3',4'-Dichloroacetophenone | Diethyl succinate, Potassium t-butoxide | Itaconic Acid Half-Ester | ~85-90 | - |
| 3. Hydrogenation | Itaconic Acid Half-Ester | H₂, Pd/C | Substituted Butanoic Acid | High | - |
| 4. Intramolecular Acylation | Substituted Butanoic Acid | Polyphosphoric acid (PPA) or AlCl₃ | 4-(3,4-Dichlorophenyl)-1-tetralone | ~60-70 | >98 |
| 5. Reductive Amination | 4-(3,4-Dichlorophenyl)-1-tetralone | Methylamine, H₂, Pd/C | Racemic Sertraline | >90 | >95 (cis) |
| 6. Chiral Resolution | Racemic Sertraline | D-(-)-Mandelic Acid | (1S,4S)-Sertraline Mandelate Salt | ~40-45 | >99.5 (ee) |
Experimental Protocols
Protocol 1: Oxidation of this compound to 3',4'-Dichloroacetophenone
This protocol utilizes Pyridinium chlorochromate (PCC) for a mild and selective oxidation of the secondary alcohol to a ketone.
Materials:
-
This compound
-
Pyridinium chlorochromate (PCC)
-
Anhydrous dichloromethane (DCM)
-
Silica gel
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Stir bar
-
Funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound (1 equivalent) in anhydrous dichloromethane.
-
Add pyridinium chlorochromate (PCC) (1.5 equivalents) to the solution in one portion.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short pad of silica gel to remove the chromium salts.
-
Wash the silica gel pad with additional diethyl ether.
-
Combine the organic filtrates and wash with 1 M HCl, followed by saturated NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude 3',4'-dichloroacetophenone.
-
The crude product can be purified by flash column chromatography on silica gel if necessary.
Protocol 2: Stobbe Condensation of 3',4'-Dichloroacetophenone
This protocol describes the condensation of the ketone with diethyl succinate to form the corresponding itaconic acid half-ester.[1]
Materials:
-
3',4'-Dichloroacetophenone
-
Diethyl succinate
-
Potassium t-butoxide
-
Anhydrous t-butanol
-
Anhydrous diethyl ether
-
Hydrochloric acid (HCl)
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium t-butoxide (1.1 equivalents) in anhydrous t-butanol under an inert atmosphere.
-
To this solution, add a mixture of 3',4'-dichloroacetophenone (1 equivalent) and diethyl succinate (1.2 equivalents) dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux for 2-3 hours.
-
Cool the reaction mixture to room temperature and pour it into a mixture of ice and water.
-
Acidify the aqueous solution with concentrated HCl to a pH of ~2.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude itaconic acid half-ester.
Subsequent steps of hydrogenation and intramolecular Friedel-Crafts acylation to form 4-(3,4-dichlorophenyl)-1-tetralone are well-documented in organic synthesis literature and can be performed using standard procedures.
Signaling Pathway of Sertraline
Sertraline functions as a selective serotonin reuptake inhibitor (SSRI). It blocks the reabsorption (reuptake) of the neurotransmitter serotonin in the brain. By inhibiting the serotonin transporter (SERT), Sertraline increases the extracellular level of serotonin, thereby enhancing serotonergic neurotransmission.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(3,4-Dichlorophenyl)ethanol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and purity of 1-(3,4-Dichlorophenyl)ethanol synthesis.
Troubleshooting and Optimization
This section addresses specific challenges that may arise during the synthesis of this compound via two common methods: the reduction of 3',4'-dichloroacetophenone and the Grignard reaction.
Method 1: Reduction of 3',4'-Dichloroacetophenone
Question: My reaction yield is low after reduction with sodium borohydride (NaBH₄). What are the potential causes and solutions?
Answer:
Low yields in the NaBH₄ reduction of 3',4'-dichloroacetophenone can stem from several factors. Controlling the reaction temperature is crucial; the reaction is exothermic, and adding the NaBH₄ portion-wise while maintaining a low temperature (0-10 °C) with an ice bath can prevent side reactions.[1] Incomplete reactions are another common issue. To ensure the reaction goes to completion, use a slight excess of NaBH₄ and allow for sufficient reaction time, monitoring the progress with Thin Layer Chromatography (TLC).[1][2]
The choice of solvent can also impact the yield. While methanol and ethanol are commonly used, they can react with NaBH₄, especially at elevated temperatures.[3] Using anhydrous solvents can minimize this side reaction. During the workup, quenching the reaction with acid should be done carefully in a fume hood as hydrogen gas is evolved.[1] Product loss can also occur during extraction if the ethanol is not sufficiently removed before adding an organic solvent and water.[1]
Question: I am observing significant impurities in my final product after reduction. What are the likely side products and how can I minimize them?
Answer:
The primary impurity is often unreacted 3',4'-dichloroacetophenone, which can result from an incomplete reaction.[4] Ensure a slight excess of NaBH₄ is used and that the reaction is stirred for an adequate amount of time. Another potential side reaction is the conjugate reduction of the aromatic ring, although this is less common with NaBH₄.[5] To minimize side products, maintain a low reaction temperature and use high-purity starting materials. Purification of the crude product can be achieved through column chromatography or recrystallization.[6]
Method 2: Grignard Reaction
Question: My Grignard reaction with 3,4-dichlorobromobenzene and acetaldehyde fails to initiate. What troubleshooting steps can I take?
Answer:
Failure to initiate is a frequent challenge in Grignard synthesis, primarily due to the passivating layer of magnesium oxide on the magnesium turnings and the presence of moisture.[7][8] All glassware must be rigorously dried, either by flame-drying under an inert atmosphere or oven-drying.[9] Anhydrous solvents, such as diethyl ether or tetrahydrofuran (THF), are essential.[7]
To activate the magnesium, several techniques can be employed. Mechanically crushing the magnesium turnings with a dry glass rod can expose a fresh surface.[8] Chemical activation is also effective; adding a small crystal of iodine (the disappearance of the brown color indicates activation) or a few drops of 1,2-dibromoethane (indicated by the evolution of ethylene gas) can initiate the reaction.
Question: The yield of my Grignard reaction is poor, and I have identified a significant amount of a dimeric byproduct. What is this byproduct and how can I prevent its formation?
Answer:
A common side product in Grignard reactions is a homocoupling (Wurtz coupling) product, in this case, 3,3',4,4'-tetrachlorobiphenyl, formed from the reaction of the Grignard reagent with the starting 3,4-dichlorobromobenzene.[9][10] This side reaction is favored by higher temperatures and a high concentration of the aryl halide.[7]
To minimize the formation of this byproduct, the aryl halide should be added slowly and dropwise to the magnesium suspension to maintain a low concentration in the reaction mixture.[9] Maintaining a gentle reflux and avoiding overheating is also critical. Using a more dilute solution can also help to suppress this side reaction.[7]
Frequently Asked Questions (FAQs)
Q1: Which synthetic route, reduction or Grignard reaction, is generally preferred for producing this compound?
A1: The reduction of 3',4'-dichloroacetophenone with sodium borohydride is often preferred for its simplicity, cost-effectiveness, and typically high yields of the racemic product.[6] The Grignard reaction is a versatile method for forming carbon-carbon bonds but requires strict anhydrous conditions and can be prone to initiation issues and side reactions.[6][7]
Q2: What is a typical workup procedure for the NaBH₄ reduction of 3',4'-dichloroacetophenone?
A2: After the reaction is complete, the mixture is typically cooled in an ice bath and the excess NaBH₄ is quenched by the slow, careful addition of dilute hydrochloric acid.[1] The organic solvent (e.g., methanol or ethanol) is then removed under reduced pressure. The resulting aqueous residue is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate), and the solvent is evaporated to yield the crude product.[6]
Q3: How can I confirm the formation of the Grignard reagent?
A3: The initiation of the Grignard reaction is typically indicated by a noticeable exotherm (the flask becomes warm), the disappearance of the iodine color if used as an activator, and the solution turning cloudy or gray.[11]
Q4: What are the key safety precautions for these syntheses?
A4: For the NaBH₄ reduction, the quenching step with acid produces hydrogen gas, which is flammable and should be performed in a well-ventilated fume hood.[1] For the Grignard reaction, anhydrous ether is highly flammable and volatile. All manipulations should be carried out under an inert atmosphere (nitrogen or argon) to prevent reaction with atmospheric moisture and oxygen.[11]
Quantitative Data Summary
The following table summarizes typical yields for the synthesis of 1-(Aryl)ethanols using analogous methods.
| Synthesis Method | Reagents | Product | Typical Yield (%) | Notes |
| Sodium Borohydride Reduction | 4-Chloroacetophenone, NaBH₄ | Racemic 1-(4-Chlorophenyl)ethanol | 80-85% (crude) | A simple and cost-effective method yielding the racemic product.[6] |
| Grignard Reaction | 4-Chlorophenylmagnesium bromide, Acetaldehyde | Racemic 1-(4-Chlorophenyl)ethanol | Moderate to High | Requires strict anhydrous conditions; yield can be variable.[6] |
Experimental Protocols
Protocol 1: Reduction of 3',4'-Dichloroacetophenone with Sodium Borohydride
Materials:
-
3',4'-Dichloroacetophenone
-
Sodium borohydride (NaBH₄)
-
Methanol or Ethanol
-
Dilute Hydrochloric Acid (HCl)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 3',4'-dichloroacetophenone (1 equivalent) in methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add sodium borohydride (0.5 equivalents) portion-wise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the flask in an ice bath and slowly add dilute hydrochloric acid to quench the excess NaBH₄.
-
Remove the methanol or ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and evaporate the solvent to obtain the crude this compound.
-
The crude product can be further purified by column chromatography or recrystallization.
Protocol 2: Grignard Synthesis of this compound
Materials:
-
Magnesium turnings
-
Iodine crystal (activator)
-
1-Bromo-3,4-dichlorobenzene
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Acetaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure: Part A: Preparation of the Grignard Reagent
-
Assemble a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in the flask.
-
In a separate dry flask, dissolve 1-bromo-3,4-dichlorobenzene (1 equivalent) in anhydrous diethyl ether or THF and add it to the dropping funnel.
-
Add a small portion (approx. 10%) of the halide solution to the magnesium. If the reaction does not initiate, gently warm the flask.
-
Once the reaction starts (indicated by heat and disappearance of the iodine color), add the remaining halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes.
Part B: Reaction with Acetaldehyde
-
Cool the freshly prepared Grignard reagent in an ice bath.
-
Dissolve acetaldehyde (1.1 equivalents) in anhydrous diethyl ether and add it dropwise to the stirred Grignard solution.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for another hour.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent to yield the crude this compound.
-
Purify the crude product by vacuum distillation or column chromatography.
Visualizations
Caption: Troubleshooting workflow for low yield in synthesis.
Caption: Overview of the two primary synthetic pathways.
References
- 1. Lu Le Laboratory: Sodium Borohydride Reduction of Acetophenone - Lu Le Laboratory [lulelaboratory.blogspot.com]
- 2. rsc.org [rsc.org]
- 3. THE REDUCTION OF A CARBONYL WITH SODIUM BOROHYDRIDE [chemistry.gravitywaves.com]
- 4. scribd.com [scribd.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]
troubleshooting poor enantioselectivity in asymmetric reduction
Welcome to the Technical Support Center for Asymmetric Reduction. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on troubleshooting challenges related to poor enantioselectivity in asymmetric reduction reactions. Here you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and curated data to help you optimize your synthetic strategies and achieve high enantiomeric excess.
Troubleshooting Guide: Poor Enantioselectivity
Low enantiomeric excess (% ee) is a common hurdle in asymmetric synthesis. This guide provides a systematic approach to identifying and resolving the root causes of poor enantioselectivity in your reduction reactions.
Question: My asymmetric reduction is yielding a product with low enantiomeric excess. What are the potential causes and how can I troubleshoot this issue?
Answer: Poor enantioselectivity can stem from a variety of factors, ranging from the quality of your reagents to the specifics of your reaction setup. A methodical investigation of potential issues is the most effective way to pinpoint the problem. Here is a step-by-step guide to troubleshooting poor enantioselectivity:
Step 1: Verify Your Analytical Method
Before optimizing reaction parameters, it is crucial to ensure that your method for determining enantiomeric excess is accurate and reliable. An imprecise analytical method can be a significant source of misleading results.
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Action: Validate your chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) method.
-
Key Parameters to Check:
-
Resolution (Rs): Ensure baseline separation of the two enantiomers. A resolution of Rs > 1.5 is generally considered adequate.[1]
-
Accuracy: Analyze a sample with a known enantiomeric composition to confirm the accuracy of your measurements.
-
Precision: Perform multiple injections of the same sample to ensure the reproducibility of your results. The relative standard deviation (RSD) should ideally be less than 2%.[2]
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Linearity: Confirm that the detector response is linear over a range of concentrations for both enantiomers.
-
Step 2: Assess the Quality of Reagents and Catalyst
The purity of your starting materials and the integrity of your catalyst are paramount for achieving high enantioselectivity.
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Substrate Purity: Impurities in the substrate can compete in the reaction, leading to the formation of a racemic product. Consider repurifying your substrate through techniques like recrystallization, distillation, or chromatography.[2]
-
Catalyst Integrity:
-
Purity: Use a freshly prepared or purchased catalyst from a reputable supplier. Impurities in the catalyst or its precursors can significantly impact its performance.
-
Age and Storage: Chiral catalysts, particularly air- and moisture-sensitive ones like oxazaborolidines, can degrade over time.[2] Store them under an inert atmosphere in a cool, dark, and dry place.
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In-situ Generation: For catalysts that are prone to degradation, consider generating them in situ. This can often lead to more reproducible results.
-
Step 3: Optimize Reaction Conditions
The enantioselectivity of an asymmetric reduction is highly sensitive to the reaction conditions. Systematic optimization of these parameters is often necessary to achieve the desired outcome.
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Temperature: The effect of temperature on enantioselectivity can be complex and is not always linear. While lower temperatures often favor higher enantioselectivity, this is not a universal rule.[2] Some reactions, like certain Corey-Bakshi-Shibata (CBS) reductions, may show decreased enantioselectivity at lower temperatures. It is recommended to screen a range of temperatures (e.g., -78°C, -40°C, 0°C, and room temperature) to find the optimum.
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Solvent: The solvent can have a profound impact on the conformation of the catalyst-substrate complex and, consequently, on the enantioselectivity.[2] Screen a variety of anhydrous solvents with different polarities and coordinating abilities (e.g., toluene, dichloromethane, THF, diethyl ether).
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Catalyst Loading: Both insufficient and excessive catalyst loading can lead to a decrease in enantioselectivity. A low catalyst concentration may result in a significant contribution from the non-selective background reaction, while high concentrations can lead to the formation of less selective catalyst aggregates.[3] An optimal catalyst loading must be determined experimentally.
-
Substrate Concentration: The concentration of the substrate can also influence the enantioselectivity of the reaction. It is advisable to investigate the effect of varying the substrate concentration.
-
Reducing Agent: The choice of reducing agent can also play a role in the stereochemical outcome of the reaction.
Step 4: Evaluate Substrate-Catalyst Compatibility
If the above steps do not resolve the issue, it is possible that the chosen catalyst is not well-suited for the specific substrate.
-
Catalyst Screening: If possible, screen a library of different chiral catalysts or ligands to identify a more effective one for your substrate.
The following diagram illustrates a logical workflow for troubleshooting poor enantioselectivity.
References
Technical Support Center: Optimizing Chiral Separation of 1-(3,4-Dichlorophenyl)ethanol
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the enantiomeric separation of 1-(3,4-Dichlorophenyl)ethanol using chiral stationary phases (CSPs).
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting point for selecting a chiral stationary phase (CSP) and mobile phase for this compound?
A1: For initial screening, polysaccharide-based chiral stationary phases are highly recommended due to their broad enantiorecognition capabilities for aromatic alcohols.[1][2] Columns with cellulose or amylose derivatives, such as those equivalent to Chiralcel® OD or Chiralpak® AD, often provide good chiral recognition for this class of compound.[3][4] A normal-phase elution mode is a robust starting point.
A typical starting condition for HPLC would be:
-
Column: Cellulose tris(3,5-dimethylphenylcarbamate) based CSP (e.g., Chiralcel® OD-H).[3]
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Mobile Phase: A mixture of n-hexane and an alcohol modifier like isopropanol (e.g., 90:10 v/v).[3]
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Temperature: Ambient (e.g., 25°C).
-
Detection: UV at an appropriate wavelength (e.g., 220 nm or 254 nm).[2]
Q2: My resolution (Rs) is below the desired value of 1.5. How can I improve it?
A2: Poor resolution is a common challenge. Several strategies can be employed to enhance it:
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Optimize Mobile Phase Composition: Adjust the ratio of the alcohol modifier (isopropanol or ethanol).[3] Decreasing the percentage of the alcohol will generally increase retention times and may significantly improve resolution.[3]
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Change the Alcohol Modifier: Switching between isopropanol and ethanol can alter selectivity and improve the separation.[3]
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Reduce Flow Rate: Chiral separations are often more sensitive to flow rate than achiral chromatography. Lowering the flow rate can increase the efficiency of the separation and enhance resolution.[3]
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Adjust Temperature: Temperature can have a significant impact on chiral recognition.[3][5] It is advisable to explore both increasing and decreasing the temperature, as this can sometimes lead to improved resolution or even a reversal in elution order.[5]
Q3: I am observing significant peak tailing. What are the common causes and solutions?
A3: Peak tailing in chiral HPLC can stem from several factors:
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Secondary Interactions: Unwanted interactions between the analyte and residual silanols on silica-based CSPs can cause tailing.[3] Using a mobile phase with a polar modifier helps to mitigate these interactions.[3]
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Column Overload: Injecting too much sample can lead to peak broadening and tailing.[3] Try diluting the sample and injecting a smaller volume.[3]
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Column Contamination: The accumulation of contaminants on the column can create active sites that cause tailing.[3] It is crucial to regularly flush and clean your column according to the manufacturer's instructions.[6] For immobilized columns, flushing with a strong solvent like DMF or THF may be possible.[6]
Q4: The backpressure on my system has suddenly increased. What should I do?
A4: A sudden increase in operating pressure often points to a blockage.
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Frit Blockage: Particulate matter from the sample or mobile phase can block the column's inlet frit. Reversing the flow through the column (if permitted by the manufacturer) can sometimes dislodge these particles.[6]
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Sample Precipitation: If the sample is dissolved in a solvent stronger than the mobile phase, it can precipitate upon injection, causing a blockage.[6] Ensure your sample is dissolved in the mobile phase or a weaker solvent.
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System Contamination: Check for blockages in other parts of the HPLC system, such as tubing or the injector.
Q5: What is the best way to care for and extend the life of my chiral column?
A5: Chiral columns are a significant investment and require proper care.
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Solvent Compatibility: Always ensure that the solvents used are compatible with the specific CSP. Coated polysaccharide phases are sensitive and can be irreversibly damaged by "forbidden" solvents like THF, DCM, or ethyl acetate.[7][8] Immobilized phases offer a much wider range of compatible solvents.[7][9]
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Flushing and Storage: After use, flush the column with an appropriate solvent (e.g., the mobile phase without additives, or as recommended by the manufacturer) before storing it in the recommended storage solvent.
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Sample Quality: Always filter your samples and mobile phases to prevent particulate matter from clogging the column.[6]
Troubleshooting and Optimization Workflows
The following diagrams illustrate a typical workflow for method development and a decision tree for troubleshooting common separation issues.
References
- 1. ijrpr.com [ijrpr.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. bujnochem.com [bujnochem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chiraltech.com [chiraltech.com]
- 7. chiraltech.com [chiraltech.com]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
identifying and minimizing side reactions during synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and minimize side reactions during chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the difference between side reactions, byproducts, and side products?
A: Side reactions are unintended chemical reactions that occur alongside the main, desired reaction.[1] These reactions consume reactants and form undesired compounds.[1] The products of these reactions are categorized as either byproducts or side products.
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Byproducts are materials produced as a direct result of the desired reaction and are part of the fully balanced chemical equation.[2] For example, in a Suzuki coupling, borate compounds are stoichiometric byproducts.[2]
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Side products are the result of side reactions, which can be alternative reaction pathways or the further reaction or degradation of the desired product after it has formed.[2]
Q2: Why is it crucial to identify and minimize side reactions?
A: Minimizing side reactions is essential for several reasons:
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Increased Product Yield: Side reactions consume starting materials, which directly lowers the actual yield of the desired product.[1]
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Simplified Purification: The presence of side products and byproducts complicates the isolation and purification of the target compound, potentially requiring more complex and costly purification methods like chromatography or crystallization.[1][3]
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Improved Process Efficiency: Reducing side reactions leads to a more efficient and cost-effective synthesis, which is particularly critical in pharmaceutical and industrial chemistry.[1]
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Safety and Regulatory Compliance: In drug development, identifying and characterizing all impurities, including those from side reactions, is a critical regulatory requirement to ensure the safety and efficacy of the final active pharmaceutical ingredient (API).[4][5]
Q3: What are common causes of side reactions?
A: Side reactions can be influenced by a variety of factors related to reaction conditions and reagents.[6] Key causes include:
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Reaction Conditions: Temperature, pressure, and reaction time can significantly impact the rates of competing reactions.[1][7] For instance, higher temperatures might provide the activation energy for an undesired pathway.
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Reagents and Purity: The purity of starting materials and reagents is critical; contaminants can act as catalysts for side reactions or participate in them directly.[8][9] The order and rate of reagent addition can also affect local concentrations and influence selectivity.[9]
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Solvent Effects: The choice of solvent can influence reaction pathways by stabilizing or destabilizing transition states or intermediates.[6]
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Catalyst Selectivity: The catalyst may not be perfectly selective for the desired transformation, leading to the formation of side products.[10] Modifying the catalyst's properties can help control selectivity.[10]
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Inherent Reactivity: The substrate itself may have multiple reactive sites, leading to issues with chemoselectivity or regioselectivity.[11]
Q4: How can I identify unknown side products in my reaction mixture?
A: A combination of analytical techniques is typically required to elucidate the structure of an unknown side product.[12]
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Chromatography (TLC, HPLC, GC): These techniques are used to separate the components of the crude reaction mixture, indicating the presence and relative abundance of impurities.[8]
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the accurate mass and elemental composition of the side product.[12] MS/MS fragmentation patterns offer clues about the molecule's structure.[4][12]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments are powerful tools for determining the complete chemical structure and connectivity of atoms.[4][12]
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Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the side product.[12]
The ultimate confirmation of a side product's identity is often achieved by synthesizing an authentic sample and comparing its analytical data to the isolated impurity.[4]
Troubleshooting Guides
This section addresses specific issues encountered during synthesis experiments.
Problem: My reaction is not going to completion, and I observe multiple new spots on my Thin Layer Chromatography (TLC) plate.
This common issue suggests that your starting material is being consumed through multiple reaction pathways.
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Possible Cause 1: Reaction conditions are too harsh.
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Possible Cause 2: Incorrect stoichiometry or reagent quality.
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Possible Cause 3: The reaction is sensitive to air or moisture.
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Troubleshooting Step: If your reagents or intermediates are sensitive, ensure the reaction is run under an inert atmosphere (e.g., nitrogen or argon) using properly dried glassware and anhydrous solvents.[9]
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Problem: I've isolated a significant quantity of an unexpected product. How should I proceed?
Isolating an unexpected product can sometimes lead to interesting discoveries.[13] A systematic approach is key.
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Isolate and Purify: The first step is to obtain a pure sample of the unexpected product using appropriate purification techniques.[14]
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Full Characterization: Use a combination of analytical methods (NMR, HRMS, IR, etc.) to determine the complete structure of the new compound.[4][12]
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Propose a Mechanism: Based on the identified structure, try to propose a plausible reaction mechanism for its formation. This will provide insight into why the side reaction occurred.
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Consult the Literature: Search scientific databases to see if this compound or a similar transformation has been reported before.[14]
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Optimize to Avoid or Favor: Once you understand how the side product is formed, you can modify the reaction conditions (e.g., change the temperature, solvent, catalyst, or reagents) to either minimize its formation or, if the new product is of interest, optimize the reaction to produce it as the main product.[8]
Experimental Protocols & Data
Protocol: General Workflow for Side Product Identification
This protocol outlines a standard workflow for the separation and identification of an unknown side product from a crude reaction mixture.
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Initial Analysis: Analyze the crude reaction mixture using TLC and LC-MS to determine the number of components and their molecular weights.[8][12]
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Separation and Isolation:
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Choose a primary purification method based on the scale of the reaction and the properties of the compounds.[14]
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For small-scale reactions (<1 g), column chromatography is often the safest choice.[14]
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For larger scales, crystallization (for solids) or distillation (for volatile liquids with MW <350) can be effective.[14] . Isolate the main impurity using a suitable technique like preparative HPLC.[8]
-
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Structure Elucidation:
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Confirmation (Optional but Recommended):
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Propose a structure based on the spectroscopic data.
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If possible, synthesize the proposed structure through an independent route and compare its analytical data (NMR, MS, retention time) with the isolated side product.[4]
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Table 1: Comparison of Common Purification Techniques
| Purification Method | Principle of Separation | Best Suited For | Advantages | Limitations |
| Column Chromatography | Differential adsorption on a stationary phase[15] | Small-scale (<1 g) reactions, complex mixtures, non-volatile compounds[3][14] | High resolution, versatile for many compound types[3] | Can be time-consuming and solvent-intensive |
| Crystallization/Recrystallization | Difference in solubility[15] | Solid products on a multi-gram scale[14] | Can yield extremely pure products, scalable[16] | Product must be a solid, potential for product loss in mother liquor |
| Distillation | Difference in boiling points[15][17] | Volatile liquids (<350 amu) on a multi-gram scale[3][14] | Efficient for large quantities of liquids | Not suitable for high molecular weight or thermally unstable compounds[14] |
| Extraction | Differential solubility in immiscible solvents[15] | Separating compounds based on acidity, basicity, or polarity | Fast and simple for initial workup | Limited separation power, can lead to emulsions |
Visualizations
Workflow for Identifying and Minimizing Side Reactions
Caption: Workflow for identifying and minimizing byproducts.[8]
Troubleshooting a Low-Yield Reaction
Caption: Decision tree for troubleshooting low-yield reactions.
Competing Reaction Pathways
Caption: Kinetic vs. thermodynamic product formation pathways.
References
- 1. youtube.com [youtube.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 4. Impurity Synthesis And Identification | SpiroChem [spirochem.com]
- 5. iffgd.org [iffgd.org]
- 6. Recent trends for chemoselectivity modulation in one-pot organic transformations - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05495D [pubs.rsc.org]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. Troubleshooting [chem.rochester.edu]
- 10. researchgate.net [researchgate.net]
- 11. Site-Selectivity Control in Organic Reactions: A Quest To Differentiate Reactivity among the Same Kind of Functional Groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. How To [chem.rochester.edu]
- 14. How To Run A Reaction [chem.rochester.edu]
- 15. openaccesspub.org [openaccesspub.org]
- 16. List of purification methods in chemistry - Wikipedia [en.wikipedia.org]
- 17. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
Technical Support Center: Purification of 1-(3,4-Dichlorophenyl)ethanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the effective purification of 1-(3,4-Dichlorophenyl)ethanol. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
| Problem Encountered | Possible Cause(s) | Suggested Solution(s) |
| Recrystallization | ||
| Oiling out instead of crystallization. | The boiling point of the solvent is higher than the melting point of the compound. The compound is too soluble in the chosen solvent, even at low temperatures. Insoluble impurities are present. | Add a small amount of a non-polar "anti-solvent" (e.g., hexanes) dropwise to the hot solution until turbidity persists, then clarify with a few drops of the primary solvent. Ensure the solution is not supersaturated. Filter the hot solution to remove any insoluble materials before cooling. |
| No crystal formation upon cooling. | The solution is not saturated. The cooling process is too rapid. | Concentrate the solution by evaporating some of the solvent and allow it to cool again. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Scratch the inside of the flask with a glass rod at the meniscus to create nucleation sites. Add a seed crystal of the pure compound. |
| Low recovery of pure product. | Too much solvent was used during dissolution. The crystals were washed with a solvent in which they are too soluble. Premature crystallization occurred during hot filtration. | Use the minimum amount of hot solvent necessary to dissolve the crude product. Wash the collected crystals with a minimal amount of ice-cold solvent. Ensure the filtration apparatus is pre-heated, and dilute the solution slightly before filtration if necessary. |
| Product is still impure after recrystallization. | The cooling process was too fast, trapping impurities. The chosen solvent is not effective at separating the desired compound from a specific impurity. | Allow for slow cooling to room temperature before further cooling in an ice bath to promote the formation of pure crystals.[1] Perform a second recrystallization, potentially with a different solvent system. |
| Column Chromatography | ||
| Poor separation of the desired compound. | The incorrect solvent system (eluent) was chosen. The column was packed improperly, leading to channeling. The column was overloaded with the crude sample. | Use Thin Layer Chromatography (TLC) to determine the optimal eluent system that gives good separation between the product and impurities. Ensure the silica gel is packed uniformly without air bubbles.[2] The weight of the adsorbent should typically be 20-50 times the weight of the sample.[2] |
| The compound is not eluting from the column. | The eluent is not polar enough to displace the compound from the silica gel. | Gradually increase the polarity of the eluent. For example, if using a hexane/ethyl acetate mixture, increase the proportion of ethyl acetate. |
| The compound elutes too quickly with the solvent front. | The eluent is too polar. | Start with a less polar eluent system. For instance, begin with pure hexanes and gradually introduce a more polar solvent like ethyl acetate. |
| Tailing of peaks during fraction collection. | The sample is interacting too strongly with the stationary phase. The sample was loaded in a solvent that is too strong. | Add a small amount of a modifier to the eluent (e.g., a few drops of triethylamine for basic compounds or acetic acid for acidic compounds, though this compound is neutral). Dissolve the sample in a minimal amount of the initial, least polar eluent before loading onto the column. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a synthesis of this compound?
A1: Common impurities may include unreacted starting materials such as 3',4'-dichloroacetophenone, the reducing agent used in the synthesis, and potential by-products from side reactions. The specific impurities will depend on the synthetic route employed.
Q2: Which solvent systems are recommended for the recrystallization of this compound?
A2: While specific data for this compound is not widely published, common solvent systems for similar aryl ethanols include single solvents like ethanol or mixed solvent systems such as hexane/ethyl acetate or toluene/heptane.[3][4] A good starting point is to test the solubility of the crude product in various solvents to find one in which it is sparingly soluble at room temperature but highly soluble when hot.
Q3: How can I determine the best eluent for column chromatography?
A3: Thin Layer Chromatography (TLC) is an essential preliminary step. By testing different solvent systems on a TLC plate, you can identify the eluent composition that provides the best separation between your desired product and any impurities. An ideal Rf value for the product is typically around 0.25-0.35 for good separation on a column.
Q4: My purified this compound appears as an oil, not a solid. What should I do?
A4: While some sources describe it as a solid, it's possible for it to be a high-boiling oil, especially if trace impurities are present that depress the melting point. If purity is confirmed by analytical methods (e.g., NMR, GC-MS), the oily nature may be acceptable for subsequent steps. If a solid is required, further purification or attempting recrystallization from a different solvent system may be necessary.
Q5: Can I use distillation to purify this compound?
A5: Vacuum distillation can be a viable purification method for liquid compounds with sufficiently high boiling points and thermal stability. However, for this compound, which may be a low-melting solid or a high-boiling liquid, distillation carries the risk of decomposition, especially if impurities are present. Column chromatography or recrystallization are generally milder and more common methods for this type of compound.
Data Presentation
The following table summarizes the expected outcomes for different purification techniques for this compound. These values are representative for these methods and may vary based on the initial purity of the crude material and the specific experimental conditions.
| Purification Method | Solvent/Eluent System | Typical Recovery (%) | Expected Purity (by GC/HPLC, %) |
| Single-Solvent Recrystallization | Ethanol/Water | 70-85 | >99.0 |
| Mixed-Solvent Recrystallization | Hexane/Ethyl Acetate | 75-90 | >99.5 |
| Flash Column Chromatography | Hexane/Ethyl Acetate Gradient | 80-95 | >99.5 |
Experimental Protocols
Protocol 1: Recrystallization using a Hexane/Ethyl Acetate Solvent System
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Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethyl acetate. Heat the mixture gently on a hot plate with stirring.
-
Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Induce Crystallization: To the hot, clear solution, add warm hexane dropwise with swirling until a faint, persistent cloudiness is observed. Add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.
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Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold hexane to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Purification by Flash Column Chromatography
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Column Preparation: Secure a glass chromatography column vertically. Add a small plug of cotton or glass wool to the bottom. Add a thin layer of sand. Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., 95:5 hexane:ethyl acetate). Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing without air bubbles. Add another thin layer of sand on top of the silica gel.
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Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent). Carefully add the sample solution to the top of the silica gel bed.
-
Elution: Begin eluting with the initial non-polar solvent mixture, collecting fractions in test tubes. Monitor the separation of components using TLC. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the desired compound.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for common purification problems.
References
strategies for removing impurities from crude 1-(3,4-Dichlorophenyl)ethanol
Technical Support Center: Purification of 1-(3,4-Dichlorophenyl)ethanol
This guide provides troubleshooting advice and detailed protocols for the purification of crude this compound, a common intermediate in pharmaceutical synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most likely impurities in my crude this compound?
A1: The most common impurity is the unreacted starting material, 3',4'-Dichloroacetophenone, from which the alcohol is typically synthesized via reduction.[1] Other potential impurities include residual solvents from the reaction (e.g., methanol, ethanol) and minor byproducts from side reactions.
Q2: How do I choose the best purification strategy?
A2: The best initial step is to analyze your crude product using Thin-Layer Chromatography (TLC).
-
Recrystallization is often the most convenient method if your product is the major component and solid at room temperature.[2] It is ideal when the impurities have different solubility profiles from your desired product.
-
Flash Column Chromatography is the preferred method if TLC shows multiple impurities or if the impurities have similar polarities to your product, making separation by recrystallization difficult.[3]
Q3: I want to try recrystallization. How do I select a suitable solvent?
A3: An ideal solvent should dissolve the compound when hot but have low solubility when cold. You should perform small-scale solubility tests with a variety of solvents.[2] For aromatic alcohols like this, good starting points are ethanol, methanol, toluene, or mixed solvent systems like ethanol/water or hexane/ethyl acetate.[4][5][6]
Q4: My compound is "oiling out" during recrystallization instead of forming crystals. What should I do?
A4: Oiling out occurs when the solution becomes supersaturated at a temperature above the melting point of your compound. To resolve this, warm the solution to redissolve the oil, add a small amount of additional solvent, and allow it to cool much more slowly. Insulating the flask can help promote slow cooling and crystal growth.[7]
Q5: My yield after recrystallization is very low. How can I improve it?
A5: A common reason for low yield is using too much solvent.[7] Ensure you are using the minimum amount of hot solvent required to fully dissolve the crude solid. After slow cooling to room temperature, placing the flask in an ice-water bath can help maximize the precipitation of your product from the mother liquor.[8]
Q6: I'm setting up a flash column. What is a good starting solvent system?
A6: Your product, this compound, is an alcohol and is more polar than the starting material, 3',4'-Dichloroacetophenone, due to the hydroxyl group's ability to hydrogen bond.[9] For separation on silica gel, a good starting mobile phase is a non-polar solvent mixed with a polar solvent, such as Hexane/Ethyl Acetate.[10] Begin with a low-polarity mixture (e.g., 9:1 Hexane:EtOAc) and gradually increase the concentration of the more polar solvent. An ideal solvent system should give your product an Rf value between 0.25 and 0.35 on a TLC plate.[11]
Q7: My compounds are not separating well on the column (overlapping peaks). How can I improve the resolution?
A7: To improve separation, you can:
-
Use a weaker (less polar) solvent system. This will cause all compounds to move more slowly down the column, increasing the separation between them.
-
Increase the column length. A longer column provides more surface area for interaction and better separation.
-
Reduce the sample load. Overloading the column is a common cause of poor separation.
-
Ensure proper packing. An improperly packed column with air bubbles or channels will lead to poor resolution.
Data Presentation: Physical Properties
This table summarizes the physical properties of the target compound and its common precursor impurity.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C / mmHg) |
| This compound | C₈H₈Cl₂O | 191.05 | Not Available | Not Available |
| 3',4'-Dichloroacetophenone | C₈H₆Cl₂O | 189.04[12] | 72-74[12] | 135 / 12[12] |
Experimental Protocols
Protocol 1: Recrystallization
This protocol outlines the general procedure for purifying a solid organic compound.
-
Solvent Selection: Place a small amount of crude material (approx. 20-30 mg) into a test tube. Add a few drops of a chosen solvent. If it dissolves immediately at room temperature, the solvent is too polar. If it doesn't dissolve, gently heat the tube. A good solvent will dissolve the compound when hot but show low solubility at room temperature.[2]
-
Dissolution: Place the bulk of the crude solid into an Erlenmeyer flask. Add the chosen solvent portion-wise while heating the mixture to a gentle boil. Add the minimum amount of hot solvent needed to completely dissolve the solid.[13]
-
Hot Filtration (Optional): If insoluble impurities are present in the hot solution, perform a hot gravity filtration to remove them. This step must be done quickly to prevent the desired compound from crystallizing prematurely in the funnel.
-
Crystallization: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of pure, large crystals.[13]
-
Maximizing Yield: Once the flask has reached room temperature and crystal growth appears complete, place it in an ice-water bath for 15-20 minutes to maximize the yield.
-
Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Allow the crystals to air-dry on the filter paper or transfer them to a watch glass to dry completely. A melting point analysis can be performed to assess purity.[13]
Protocol 2: Flash Column Chromatography
This protocol describes a standard method for purifying compounds based on polarity.
-
TLC Analysis: First, analyze the crude mixture by TLC to determine a suitable solvent system. Test various ratios of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate). The ideal system gives the desired product an Rf of ~0.25-0.35.[11]
-
Column Packing: Secure a glass column vertically. Add a small plug of cotton or glass wool, followed by a thin layer of sand. Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column, allowing the solvent to drain until it is just above the silica level. Never let the column run dry.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (like dichloromethane or the eluent). Alternatively, for better resolution, pre-adsorb the crude material onto a small amount of silica gel (dry loading). Carefully add the sample to the top of the column.
-
Elution: Carefully add the eluent to the top of the column. Apply gentle air pressure to the top of the column to force the solvent through the silica gel at a steady rate.
-
Fraction Collection: Collect the eluting solvent in a series of labeled test tubes or flasks. Monitor the separation by collecting small fractions and analyzing them by TLC.
-
Isolation: Combine the fractions that contain the pure product. Remove the solvent using a rotary evaporator to yield the purified this compound.
Visualization: Purification Strategy Workflow
The following diagram illustrates the decision-making process for selecting a purification strategy.
Caption: Workflow for selecting a purification method.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 4. echemi.com [echemi.com]
- 5. reddit.com [reddit.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. m.youtube.com [m.youtube.com]
- 10. chem.rochester.edu [chem.rochester.edu]
- 11. m.youtube.com [m.youtube.com]
- 12. 3′,4′-二氯苯乙酮 99% | Sigma-Aldrich [sigmaaldrich.com]
- 13. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Scaling Up Biocatalytic Reduction of Dichlorophenyl Ketones
Welcome to the technical support center for the biocatalytic reduction of dichlorophenyl ketones. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up this important chemical transformation. Below you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when scaling up the biocatalytic reduction of dichlorophenyl ketones?
A1: Scaling up biocatalytic reductions of dichlorophenyl ketones presents several key challenges. These include:
-
Low Volumetric Productivity: This is a significant bottleneck for the practical application of these enzymatic processes.[1]
-
Cofactor Regeneration: Reductase-catalyzed reactions are dependent on expensive cofactors like NAD(P)H, making efficient in-situ regeneration crucial for a cost-effective process.[2][3][4]
-
Substrate/Product Inhibition: High concentrations of the dichlorophenyl ketone substrate or the resulting chiral alcohol product can inhibit or deactivate the ketoreductase (KRED), reducing reaction rates and yields.
-
Poor Substrate Solubility: Dichlorophenyl ketones are often hydrophobic and have low solubility in aqueous media, which can lead to mass transfer limitations.[5][6]
-
Enzyme Stability: Maintaining enzyme activity and stability over extended reaction times and at larger scales can be difficult due to factors like pH, temperature, and shear stress.[3][7]
-
Mass Transfer Limitations: In biphasic systems, used to improve substrate solubility, the transfer of the substrate from the organic phase to the aqueous phase where the enzyme resides can be the rate-limiting step.[6][8]
-
Downstream Processing: Separation of the product from the biocatalyst, unreacted substrate, and byproducts can be complex, especially if emulsions form in biphasic systems.[5][6]
Q2: How can I improve the efficiency of cofactor regeneration?
A2: Efficient cofactor regeneration is critical for the economic viability of the process.[2][9] Two common strategies are the coupled-substrate and coupled-enzyme approaches.[10][11]
-
Coupled-Substrate Approach: This method uses a single enzyme that can oxidize a co-substrate (e.g., isopropanol) to regenerate the NAD(P)H while reducing the target ketone.[10][11] While simpler, it can be limited by the enzyme's activity towards the co-substrate and potential product inhibition by the co-product (e.g., acetone).
-
Coupled-Enzyme Approach: This involves a second enzyme, such as glucose dehydrogenase (GDH) or formate dehydrogenase (FDH), and a corresponding co-substrate (glucose or formate).[2][10] This is often more efficient and allows for higher substrate loading.[10][11] For example, using GDH for cofactor regeneration has shown superior results compared to using isopropanol, achieving a 95% yield with a high substrate concentration.[10][11]
Q3: My reaction rate is slow, and the conversion is low. What are the potential causes and how can I troubleshoot this?
A3: Slow reaction rates and low conversion can stem from several factors. Refer to the troubleshooting guide below for a systematic approach to diagnosing and resolving this issue. Common causes include insufficient enzyme activity, poor substrate availability due to mass transfer limitations, and substrate or product inhibition.[6][12][13]
Q4: I am observing a decrease in enantioselectivity at a larger scale. Why is this happening?
A4: A drop in enantioselectivity can be due to several factors:
-
Presence of Contaminating Enzymes: If using whole-cell biocatalysts, the organism may express multiple reductases with competing stereoselectivities.[14][15]
-
Reaction Conditions: Changes in pH or temperature during scale-up can affect the enzyme's conformation and, consequently, its stereoselectivity.
-
Substrate Concentration: High substrate concentrations can sometimes lead to a reduction in enantiomeric excess (ee).
To address this, consider using a more purified enzyme preparation or an engineered ketoreductase with high selectivity.[14] It is also crucial to maintain optimal and consistent reaction conditions.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during the scale-up of biocatalytic dichlorophenyl ketone reductions.
| Observed Problem | Potential Causes | Troubleshooting Steps |
| Low Reaction Rate / Incomplete Conversion | 1. Insufficient Enzyme Activity: Low enzyme loading or enzyme deactivation. | - Increase enzyme concentration. - Verify enzyme activity with a standard assay. - Optimize pH and temperature for the specific ketoreductase.[7] - Check for enzyme deactivating impurities in the substrate. |
| 2. Inefficient Cofactor Regeneration: The rate of NAD(P)H regeneration is limiting the primary reaction. | - Increase the concentration of the regeneration enzyme (e.g., GDH) and its co-substrate (e.g., glucose). - Ensure the pH is optimal for both the ketoreductase and the regeneration enzyme. - Switch to a more efficient regeneration system (e.g., from isopropanol/ADH to glucose/GDH).[10][11] | |
| 3. Mass Transfer Limitation: Poor mixing or low substrate solubility in the aqueous phase.[6] | - Increase agitation speed (while monitoring for enzyme shear deactivation). - Add a co-solvent (e.g., DMSO, ethanol) to improve substrate solubility, ensuring it doesn't inactivate the enzyme.[11] - Consider using a two-phase system with an organic solvent to dissolve the substrate.[5][6] - Explore microfluidic systems for improved surface-to-volume ratio and mass transfer.[6] | |
| 4. Substrate/Product Inhibition: High concentrations of substrate or product are inhibiting the enzyme. | - Implement a substrate feeding strategy to maintain a low, constant substrate concentration. - Use in-situ product removal techniques, such as adsorption or extraction in a biphasic system.[4] | |
| Low Enantioselectivity (ee) | 1. Presence of Competing Enzymes: Whole cells may contain multiple reductases with opposite stereoselectivities.[14] | - Use a purified ketoreductase or a genetically engineered host strain where competing enzyme genes are knocked out.[10] - Screen different microorganisms for higher selectivity.[16] |
| 2. Suboptimal Reaction Conditions: pH, temperature, or co-solvent affecting enzyme stereoselectivity. | - Re-optimize pH and temperature at the larger scale. - Evaluate the effect of co-solvents on enantioselectivity. | |
| Formation of Emulsions (in Biphasic Systems) | 1. High Shear Stress: Vigorous mixing can lead to stable emulsions, complicating downstream processing.[6] | - Reduce agitation speed. - Consider using a segmented flow reactor to minimize emulsion formation while maintaining good mass transfer.[5] |
| 2. Presence of Surfactants/Cell Debris: Components from whole-cell lysates can stabilize emulsions. | - Use a purified enzyme. - If using whole cells, consider immobilization to simplify separation. |
Data Presentation: Optimizing Reaction Parameters
The following tables summarize typical ranges for key reaction parameters. Optimal values should be determined experimentally for each specific ketoreductase and substrate combination.
Table 1: Effect of pH and Temperature on Ketoreductase Activity
| Parameter | Typical Range | Optimal Range (Example) | Notes |
| pH | 5.0 - 9.0 | 6.5 - 7.5 | Enzyme stability and activity are highly pH-dependent. The optimal pH for the regeneration system must also be considered. |
| Temperature (°C) | 20 - 50 | 30 - 40 | Higher temperatures can increase reaction rates but may lead to enzyme denaturation over time.[7] |
Table 2: Influence of Substrate and Cofactor Concentration
| Component | Concentration Range | Notes |
| Dichlorophenyl Ketone | 10 mM - 500 mM | High concentrations can lead to substrate inhibition.[12][13][17] A fed-batch approach is recommended for concentrations >100 mM. |
| NADP+/NADPH | 0.1 mM - 1.0 mM | The cofactor is used in catalytic amounts and regenerated in situ. |
| Glucose (for GDH system) | 1.1 - 1.5 equivalents | A slight excess is used to ensure complete cofactor regeneration. |
| Isopropanol (for ADH system) | 5% - 20% (v/v) | Higher concentrations can lead to enzyme inactivation. |
Experimental Protocols
Protocol 1: Whole-Cell Bioreduction of 2',4'-Dichloroacetophenone
This protocol describes a typical lab-scale (100 mL) batch reaction using an E. coli strain overexpressing a ketoreductase and glucose dehydrogenase.
-
Cell Culture and Harvest:
-
Inoculate 1 L of LB medium (with appropriate antibiotic) with the recombinant E. coli strain.
-
Grow cells at 37°C with shaking to an OD600 of 0.6-0.8.
-
Induce protein expression with IPTG and continue to grow for 12-16 hours at 25°C.
-
Harvest cells by centrifugation (e.g., 5000 x g for 15 min at 4°C).
-
Wash the cell pellet with a phosphate buffer (e.g., 100 mM, pH 7.0) and resuspend to a final concentration of 50 g/L wet cell weight.
-
-
Bioreduction Reaction Setup:
-
In a 250 mL baffled flask, combine:
-
100 mL of 100 mM phosphate buffer (pH 7.0).
-
The resuspended cell paste.
-
1.0 mM NADP+.
-
150 mM Glucose.
-
-
Pre-warm the mixture to 30°C in a shaker incubator.
-
Dissolve 100 mM of 2',4'-dichloroacetophenone in a minimal amount of a water-miscible co-solvent (e.g., DMSO, final concentration ≤ 2% v/v).
-
Start the reaction by adding the substrate solution to the flask.
-
-
Reaction Monitoring and Work-up:
-
Maintain the reaction at 30°C with shaking (e.g., 200 rpm).
-
Monitor the pH and adjust with NaOH or HCl if necessary.
-
Withdraw samples periodically (e.g., every 2 hours). Quench the reaction by adding an equal volume of ethyl acetate and vortexing.
-
Analyze the organic phase by chiral HPLC or GC to determine conversion and enantiomeric excess.
-
Once the reaction is complete, extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer with Na2SO4, and concentrate under reduced pressure.
-
Visualizations
Experimental Workflow
Caption: Workflow for biocatalytic ketone reduction.
Troubleshooting Logic
Caption: Troubleshooting flowchart for low conversion.
Cofactor Regeneration Cycle
Caption: Coupled-enzyme cofactor regeneration cycle.
References
- 1. Biocatalytic ketone reduction: a green and efficient access to enantiopure alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. zhaogroup.chbe.illinois.edu [zhaogroup.chbe.illinois.edu]
- 3. researchgate.net [researchgate.net]
- 4. Biocatalytic ketone reduction--a powerful tool for the production of chiral alcohols--part I: processes with isolated enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Two-Phase Biocatalysis in Microfluidic Droplets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Investigation of mass transfer limitations in simultaneous esterification and transesterification of triglycerides using a heterogeneous catalyst - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Influence of Cofactor Regeneration Strategies on Preparative-Scale, Asymmetric Carbonyl Reductions by Engineered Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Untitled Document [ucl.ac.uk]
- 13. What is the effect of substrate concentration on enzyme activity? | AAT Bioquest [aatbio.com]
- 14. Engineering ketoreductases for the enantioselective synthesis of chiral alcohols - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01474F [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. atcc.org [atcc.org]
- 17. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: HPLC Analysis of 1-(3,4-Dichlorophenyl)ethanol
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve peak tailing issues encountered during the HPLC analysis of 1-(3,4-Dichlorophenyl)ethanol.
Troubleshooting Guide: Resolving Peak Tailing
Peak tailing is a common chromatographic problem that can compromise the accuracy and precision of quantitative analysis. This guide provides a systematic approach to diagnosing and resolving peak tailing for this compound.
Q1: My chromatogram for this compound shows a tailing peak. What are the most common causes?
A1: Peak tailing for a neutral to weakly polar compound like this compound in reversed-phase HPLC is often due to one or more of the following factors:
-
Secondary Silanol Interactions: The primary cause of peak tailing for many compounds is the interaction between the analyte and residual silanol groups (Si-OH) on the silica-based stationary phase of the column.[1][2] These interactions provide a secondary, undesirable retention mechanism that leads to a skewed peak shape.
-
Column Contamination or Degradation: Accumulation of strongly retained sample components or contaminants on the column frit or at the head of the column can lead to poor peak shape.[3] Over time, the stationary phase can also degrade, exposing more active silanol sites.
-
Improper Mobile Phase pH: Although this compound is expected to be neutral in the typical HPLC pH range, an inappropriate mobile phase pH can influence the ionization state of the silica surface, exacerbating silanol interactions.[4]
-
Extra-Column Volume: Excessive tubing length or diameter between the column and the detector, or poorly made connections, can cause band broadening and peak tailing.[5][6]
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to a distorted peak shape.[2]
Q2: How can I systematically troubleshoot the peak tailing issue?
A2: A logical, step-by-step approach is the most effective way to identify and resolve the problem. The following workflow can guide your troubleshooting efforts:
Troubleshooting workflow for resolving peak tailing in HPLC analysis.
Frequently Asked Questions (FAQs)
Q3: What type of HPLC column is best for analyzing this compound to minimize peak tailing?
A3: To minimize peak tailing, it is highly recommended to use a modern, high-purity, end-capped C18 or C8 column.[1][4] End-capping is a process where the residual silanol groups on the silica surface are chemically bonded with a small silylating agent, effectively shielding them from interacting with the analyte.[7] Columns with base-deactivated silica (BDS) are also an excellent choice.
Q4: How does mobile phase pH affect the peak shape of this compound?
A4: While this compound is a neutral molecule, the mobile phase pH significantly affects the ionization of the stationary phase's residual silanol groups. At a pH above 4, a larger proportion of silanol groups will be deprotonated and negatively charged, which can lead to stronger secondary interactions with any polar parts of your analyte.[8] By maintaining a lower mobile phase pH (e.g., between 2.5 and 4.0) using an acidic modifier like formic acid or a buffer, the silanol groups remain protonated and less active, thus reducing peak tailing.[4]
Q5: Can mobile phase additives improve my peak shape?
A5: Yes, mobile phase additives can be very effective.
-
Acidic Modifiers: Adding a small amount (0.05-0.1%) of an acid like formic acid or trifluoroacetic acid (TFA) to the mobile phase is a common and effective way to protonate silanol groups and improve peak shape for polar analytes.[4]
-
Buffers: Using a buffer, such as a phosphate or acetate buffer, at a concentration of 10-25 mM can help maintain a consistent low pH and improve peak symmetry.[4]
-
Competing Bases: In some cases, a small amount of a basic modifier like triethylamine (TEA) can be added. TEA acts as a competing base, interacting with the active silanol sites and preventing the analyte from doing so. However, this approach is less common with modern, high-quality columns and can suppress ionization in mass spectrometry detection.[4][9]
Q6: Could my sample preparation be causing the peak tailing?
A6: Yes, sample preparation plays a crucial role.
-
Sample Solvent: Ideally, your sample should be dissolved in the mobile phase. If a stronger solvent is used to dissolve the sample, it can cause peak distortion and fronting or tailing. If a weaker solvent is used, it might lead to poor solubility and peak splitting.
-
Sample Concentration: Overloading the column with a highly concentrated sample is a common cause of peak tailing.[2] If you suspect this is the issue, try diluting your sample and re-injecting.
Data Presentation
The following table summarizes the expected impact of mobile phase pH on the peak asymmetry of a moderately polar, neutral analyte like this compound on a standard C18 column.
| Mobile Phase pH | Expected Silanol Activity | Predicted Asymmetry Factor (As) | Rationale |
| 7.0 | High | > 1.8 | At neutral pH, a significant portion of silanol groups are ionized, leading to strong secondary interactions and pronounced tailing.[1] |
| 4.5 | Moderate | 1.3 - 1.7 | As the pH decreases, silanol ionization is partially suppressed, leading to a reduction in peak tailing. |
| 3.0 | Low | < 1.2 | At low pH, most silanol groups are protonated and inactive, minimizing secondary interactions and resulting in a more symmetrical peak.[4] |
Experimental Protocols
Recommended HPLC Method for this compound
This protocol provides a starting point for the analysis of this compound, aimed at achieving a symmetrical peak shape.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC or UHPLC system with a UV detector.
-
Column: A high-quality, end-capped C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with Acetonitrile and 0.1% Formic Acid in Water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 225 nm.
-
Injection Volume: 10 µL.
2. Preparation of Solutions:
-
Mobile Phase Preparation:
-
To prepare the aqueous component, add 1.0 mL of formic acid to a 1 L volumetric flask and fill to the mark with HPLC-grade water.
-
Mix 400 mL of the aqueous component with 600 mL of HPLC-grade acetonitrile.
-
Degas the mobile phase by sonication or vacuum filtration.
-
-
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh 100 mg of this compound reference standard.
-
Dissolve in a 100 mL volumetric flask with the mobile phase.
-
-
Working Standard Solutions:
-
Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Sample Preparation:
-
Dissolve the sample containing this compound in the mobile phase to an expected concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection.
-
3. System Suitability:
Before running samples, perform a system suitability test by injecting a working standard solution (e.g., 25 µg/mL) multiple times. The acceptance criteria should include:
-
Tailing Factor (Asymmetry Factor): ≤ 1.2
-
Theoretical Plates (N): > 2000
-
Relative Standard Deviation (RSD) of Peak Area: < 2.0%
By following this guide, you should be able to effectively troubleshoot and resolve peak tailing issues in your HPLC analysis of this compound, leading to more reliable and accurate results.
References
- 1. Buy (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol | 126534-31-4 [smolecule.com]
- 2. hitachi-hightech.com [hitachi-hightech.com]
- 3. (S)-2-CHLORO-1-(2,4-DICHLOROPHENYL)ETHANOL CAS#: 126534-31-4 [m.chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. 2-(3,4-Dichlorophenyl)ethanol | C8H8Cl2O | CID 244558 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol Manufacturer in Ankleshwar [niksanpharmaceutical.co.in]
- 7. Synthesis of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)ethanol [chinjmap.com]
- 8. CN106008166A - Industrialized production method of chiral 2- chloro-1-(2,4-dichlorophenyl) ethanol - Google Patents [patents.google.com]
- 9. CN102816051A - Process for synthesizing 4-chlorophenyl ethanol - Google Patents [patents.google.com]
investigating the stability of 1-(3,4-Dichlorophenyl)ethanol under various conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 1-(3,4-Dichlorophenyl)ethanol under various experimental conditions.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the handling, storage, and experimental use of this compound.
| Issue | Potential Cause | Recommended Solution |
| Discoloration of the solution (yellowing or browning) | Oxidation or degradation of the compound due to exposure to air, light, or incompatible solvents. | Store the compound under an inert atmosphere (e.g., nitrogen or argon). Protect from light by using amber vials or storing in the dark. Ensure solvents are of high purity and free of peroxides. |
| Appearance of new peaks in HPLC/GC analysis | Chemical degradation of this compound. This can be caused by exposure to acidic or basic conditions, high temperatures, or oxidizing agents. | Conduct forced degradation studies to identify the degradation products and their formation pathways. Adjust experimental conditions to avoid degradation (e.g., use buffered solutions, control temperature). |
| Loss of potency or concentration over time | Degradation of the compound. | Re-evaluate storage conditions. The recommended storage temperature is typically 2-25°C in a tightly sealed container. For long-term storage, consider storing at lower temperatures after ensuring the compound's stability at those conditions. |
| Inconsistent analytical results | This could be due to sample preparation issues, instrument variability, or inherent instability of the compound under the analytical conditions. | Optimize the analytical method. Ensure the mobile phase and diluents are compatible with the compound. Perform method validation to assess robustness. |
Frequently Asked Questions (FAQs)
1. What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored in a tightly closed container in a dry and well-ventilated place, away from heat and sources of ignition. The recommended storage temperature is generally between 2-25°C. To prevent degradation from light, it is advisable to store it in a light-resistant container.[1]
2. Is this compound sensitive to pH changes?
3. What are the likely degradation pathways for this compound?
Potential degradation pathways for this compound under stress conditions could include:
-
Oxidation: The secondary alcohol group can be oxidized to a ketone (1-(3,4-dichlorophenyl)ethanone).
-
Dehydration: Under acidic conditions and/or heat, the alcohol could undergo dehydration to form a styrene derivative.
-
Photodegradation: Exposure to UV light may lead to the formation of radical species and subsequent degradation products.
4. How can I develop a stability-indicating analytical method for this compound?
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, impurities, or excipients. To develop such a method, forced degradation studies are essential.[2][3][4] This involves subjecting the compound to stress conditions (e.g., acid, base, heat, light, oxidation) to intentionally produce degradation products.[3][4][5] The analytical method, typically High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), is then developed and validated to demonstrate that it can separate the parent compound from all the generated degradation products.[6]
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To investigate the degradation of this compound under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound or a solution at a temperature above the recommended storage temperature (e.g., 80°C) for 48 hours.
-
Photostability: Expose a solution of the compound to a calibrated light source (e.g., Xenon lamp) according to ICH Q1B guidelines.
-
Analysis: Analyze all stressed samples, along with a control sample (unstressed), using a suitable analytical method like HPLC-UV.
Protocol 2: Stability-Indicating HPLC Method Development
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Methodology:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (or a suitable buffer like phosphate buffer). The gradient program should be optimized to achieve good separation of all peaks.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by measuring the UV spectrum of this compound (e.g., 220 nm).
-
Injection Volume: 10 µL.
-
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Data Presentation
The following tables illustrate how quantitative data from stability studies could be presented.
Table 1: Summary of Forced Degradation Studies
| Stress Condition | Time (hours) | Assay of this compound (%) | Number of Degradation Products | Major Degradation Product (% Area) |
| 0.1 N HCl (60°C) | 24 | 85.2 | 2 | 10.5 |
| 0.1 N NaOH (60°C) | 24 | 92.1 | 1 | 5.8 |
| 3% H₂O₂ (RT) | 24 | 78.5 | 3 | 15.2 |
| Thermal (80°C) | 48 | 95.3 | 1 | 3.1 |
| Photolytic | 24 | 89.7 | 2 | 7.9 |
Table 2: Long-Term Stability Data (Example)
| Storage Condition | Time Point (Months) | Assay (%) | Total Impurities (%) |
| 25°C / 60% RH | 0 | 99.8 | 0.2 |
| 3 | 99.5 | 0.5 | |
| 6 | 99.2 | 0.8 | |
| 12 | 98.9 | 1.1 | |
| 40°C / 75% RH | 0 | 99.8 | 0.2 |
| 3 | 98.1 | 1.9 | |
| 6 | 96.5 | 3.5 |
Visualizations
Caption: Workflow for a comprehensive stability testing program.
Caption: Potential degradation pathways for this compound.
References
- 1. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 2. biopharminternational.com [biopharminternational.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rjptonline.org [rjptonline.org]
- 5. ijrpp.com [ijrpp.com]
- 6. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
preventing racemization of chiral 1-(3,4-Dichlorophenyl)ethanol during reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the racemization of chiral 1-(3,4-Dichlorophenyl)ethanol during chemical reactions.
Troubleshooting Guide
This guide addresses specific issues that can lead to the loss of stereochemical purity of this compound.
Issue 1: Loss of Enantiomeric Excess (ee) During a Reaction
| Potential Cause | Troubleshooting Step | Explanation |
| Harsh Reaction Conditions | 1. Lower the reaction temperature: Cryogenic conditions can significantly reduce the rate of racemization.[1] 2. Use milder reagents: Opt for weaker acids or bases (e.g., organic bases like triethylamine instead of strong inorganic bases).[1] 3. Reduce reaction time: Monitor the reaction closely and quench it as soon as the starting material is consumed.[1] | High temperatures and strong acids or bases can promote the formation of a planar carbocation intermediate at the benzylic position, leading to racemization.[2] |
| Inappropriate Solvent | 1. Screen alternative solvents: Test a range of solvents with varying polarities. 2. Avoid protic solvents if possible: Protic solvents can stabilize carbocation intermediates that facilitate racemization.[1] | The solvent can influence the stability of intermediates. Aprotic solvents are often preferred to minimize the formation of species prone to racemization.[1] |
| Acidic or Basic Work-up/Purification | 1. Neutralize the reaction mixture carefully. 2. Use neutral purification media: Consider using neutral alumina for chromatography instead of silica gel, which is acidic.[1] 3. Deactivate silica gel: If silica gel must be used, it can be treated with a base (e.g., triethylamine) to neutralize acidic sites.[1] | Exposure to strong acids or bases during work-up or purification can cause racemization of the final product.[1] |
Issue 2: Racemization During Derivatization or Protection
| Potential Cause | Troubleshooting Step | Explanation |
| Activation of the Hydroxyl Group | 1. Choose a derivatizing agent that reacts under mild conditions. 2. Use a non-nucleophilic base. | Activation of the hydroxyl group, for example, to form a better leaving group, can make the benzylic proton more acidic and susceptible to deprotonation, leading to racemization. |
| Bulky Protecting Groups | 1. Employ bulky protecting groups: These can sterically hinder the approach of reagents to the chiral center.[1] | Steric hindrance can prevent the interactions that lead to racemization.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of racemization for this compound?
A1: The primary mechanism of racemization for this compound, a benzylic alcohol, typically involves the formation of a planar, achiral carbocation intermediate.[2] This can be facilitated by acidic conditions that promote the protonation of the hydroxyl group, followed by the loss of water. The resulting carbocation can then be attacked by a nucleophile from either face with equal probability, leading to a racemic mixture. Alternatively, under certain conditions, a reversible oxidation to the corresponding ketone followed by a non-enantioselective reduction can also lead to racemization.
Q2: How can I protect the chiral center of this compound during a subsequent reaction?
A2: Derivatizing the hydroxyl group to form an ether or an ester can protect the chiral center from racemization. The choice of the protecting group is crucial and should be stable to the reaction conditions of the subsequent steps. For example, converting the alcohol to a silyl ether (e.g., using TBDMSCl) under mild basic conditions can protect the hydroxyl group. It is important to ensure that the protection and deprotection steps themselves do not cause racemization.
Q3: Are there catalytic methods to prevent racemization?
A3: Yes, certain catalytic methods can be employed, particularly in the context of dynamic kinetic resolution (DKR).[3][4][5][6] In DKR, a chiral catalyst selectively reacts with one enantiomer of the alcohol while a racemization catalyst continuously interconverts the enantiomers of the starting material.[6][7] This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product.[6] Ruthenium and iridium complexes are often used as racemization catalysts in these processes.[8][9]
Q4: Can enzymatic methods be used to resolve racemic this compound and prevent racemization of the desired enantiomer?
A4: Yes, enzymatic methods are highly effective for the kinetic resolution of racemic alcohols.[3][5] Lipases are commonly used to selectively acylate one enantiomer, leaving the other enantiomer unreacted and in high enantiomeric excess.[3][5] For instance, Candida antarctica lipase B (CALB) is often used for the acylation of secondary alcohols.[3] The unreacted enantiomer can then be separated from the acylated product. This method is advantageous as it occurs under mild conditions, minimizing the risk of racemization.
Quantitative Data Summary
The following tables summarize quantitative data for the prevention of racemization and resolution of chiral secondary alcohols, which are analogous to this compound.
Table 1: Dynamic Kinetic Resolution of Benzylic Alcohols
| Catalyst System | Substrate | Acyl Donor | Yield (%) | ee (%) | Reference |
| Ru-complex & Lipase | 1-Phenylethanol | Isopropenyl acetate | >99 | >99 | [10] |
| Pd-catalyst & CAL-B | Chiral benzyl alcohols | Vinyl acetate | up to 89 | 99 | [3][5] |
| VOSO₄ & Novozym® 435 | 1-(2,6-dichloro-3-fluorophenyl)ethanol | - | High | High | [3] |
Table 2: Enzymatic Kinetic Resolution of Secondary Alcohols
| Enzyme | Substrate | Reaction | Conversion (%) | ee of remaining alcohol (%) | Reference |
| Lipase PS-C “Amano” II | 1-phenyl-2-chloroethanol | Acetylation | - | >99 | [6] |
| Ruthenium complex | 1-phenylethanol | Oxidation | 51 | 94 | [10] |
Experimental Protocols
Protocol 1: General Procedure for Dynamic Kinetic Resolution (DKR) of a Racemic Secondary Alcohol
This protocol describes a general method for the DKR of a racemic secondary alcohol using a ruthenium catalyst for in situ racemization and a lipase for enantioselective acylation.
Materials:
-
Racemic this compound
-
Ruthenium catalyst (e.g., Shvo's catalyst)
-
Immobilized Lipase (e.g., Novozym® 435, Candida antarctica lipase B)
-
Acyl donor (e.g., vinyl acetate, isopropenyl acetate)
-
Anhydrous solvent (e.g., toluene, THF)
-
Inert gas (e.g., argon or nitrogen)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the racemic this compound, the ruthenium catalyst (typically 1-5 mol%), and the immobilized lipase.
-
Add the anhydrous solvent, followed by the acyl donor (typically 1.5-3 equivalents).
-
Stir the reaction mixture at a controlled temperature (e.g., 40-60 °C).
-
Monitor the reaction progress by chiral HPLC or GC to determine the enantiomeric excess of the product and the consumption of the starting material.
-
Once the reaction is complete, filter off the immobilized enzyme and the catalyst.
-
The solvent is removed under reduced pressure.
-
The resulting product can be purified by column chromatography.
Protocol 2: General Procedure for Enzymatic Kinetic Resolution of a Racemic Secondary Alcohol
This protocol outlines a general method for the kinetic resolution of a racemic secondary alcohol using lipase-catalyzed enantioselective acylation.
Materials:
-
Racemic this compound
-
Immobilized Lipase (e.g., Novozym® 435)
-
Acyl donor (e.g., vinyl acetate)
-
Anhydrous solvent (e.g., hexane, MTBE)
Procedure:
-
In a flask, dissolve the racemic this compound in the anhydrous solvent.
-
Add the immobilized lipase to the solution.
-
Add the acyl donor (typically 0.5-0.6 equivalents to achieve ~50% conversion).
-
Stir the mixture at a controlled temperature (e.g., room temperature to 40 °C).
-
Monitor the reaction by chiral HPLC or GC. The reaction should be stopped at or near 50% conversion to obtain the unreacted alcohol with high enantiomeric excess.
-
Once the desired conversion is reached, filter off the immobilized enzyme.
-
The filtrate contains the unreacted (S)- or (R)-1-(3,4-Dichlorophenyl)ethanol and the acylated product.
-
Separate the unreacted alcohol from the ester by column chromatography.
Visualizations
Caption: Workflow for Dynamic Kinetic Resolution (DKR).
Caption: Logic diagram for preventing racemization.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Dynamic kinetic resolution in asymmetric synthesis - Wikipedia [en.wikipedia.org]
- 7. princeton.edu [princeton.edu]
- 8. Stereochemical editing: Catalytic racemization of secondary alcohols and amines [ccspublishing.org.cn]
- 9. Mechanism of racemization of chiral alcohols mediated by 16-electron ruthenium complexes. | Semantic Scholar [semanticscholar.org]
- 10. Kinetic resolution - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Guide to Confirming the Absolute Configuration of 1-(3,4-Dichlorophenyl)ethanol Enantiomers
For researchers and professionals in drug development, the unambiguous determination of the absolute configuration of chiral molecules is a critical step. The spatial arrangement of substituents around a stereocenter can profoundly influence a molecule's pharmacological and toxicological properties. This guide provides an objective comparison of key experimental methods for confirming the absolute configuration of the enantiomers of 1-(3,4-Dichlorophenyl)ethanol, a chiral secondary alcohol. The comparison is supported by illustrative experimental data from analogous compounds and detailed methodologies for each technique.
Comparison of Analytical Methods
The choice of method for determining the absolute configuration of this compound depends on several factors, including the physical state of the sample, the availability of both enantiomers, and the desired level of certainty. The following table summarizes the key aspects of four widely used techniques.
| Method | Principle | Sample Requirements | Key Quantitative Data | Advantages | Limitations |
| Single-Crystal X-ray Diffraction (SXD) | Anomalous dispersion of X-rays by atoms in a non-centrosymmetric crystal lattice. | Enantiomerically pure single crystal of good quality. Derivatization with a heavy atom may be necessary for light-atom molecules. | Flack parameter (close to 0 for the correct enantiomer) or Hooft parameter (close to 0). | Provides the most definitive assignment of absolute configuration.[1][2][3] | Crystal growth can be challenging.[4] Not suitable for amorphous solids or liquids. |
| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution. | Enantiomerically enriched sample in solution (typically >1 mg). | Comparison of the experimental VCD spectrum with the DFT-calculated spectrum for one enantiomer. | Applicable to a wide range of molecules in solution, including those that do not crystallize.[5][6] Does not require derivatization. | Requires quantum chemical calculations for spectral interpretation. Sensitivity can be a limiting factor. |
| Electronic Circular Dichroism (ECD) | Differential absorption of left and right circularly polarized UV-Vis light by chiral molecules containing a chromophore. | Enantiomerically enriched sample in solution. The molecule must have a suitable chromophore. | The sign and intensity of Cotton effects (Δε) in the ECD spectrum are compared with empirical rules or theoretical calculations.[7][8] | High sensitivity and requires a small amount of sample. Can be used to determine enantiomeric purity.[7] | Requires a chromophore near the stereocenter. Interpretation can be complex and may require computational support. |
| Mosher's Method (¹H-NMR) | Derivatization of the alcohol with a chiral reagent (e.g., (R)- and (S)-MTPA) to form diastereomers with distinct NMR spectra. | Small amount of the alcohol with unknown configuration. Both enantiomers of the Mosher's acid are required. | Difference in the ¹H-NMR chemical shifts (Δδ = δS - δR) of protons near the stereocenter in the two diastereomeric esters.[4][9][10][11] | A widely used and reliable NMR method that does not require specialized spectroscopic equipment beyond a standard NMR spectrometer.[10][11] | Requires chemical derivatization, which may not be straightforward for all substrates. The analysis relies on a conformational model that must be correctly applied.[4] |
Experimental Protocols
Detailed methodologies for each of the compared techniques are provided below. These protocols are generalized and may require optimization for this compound.
Single-Crystal X-ray Diffraction (SXD)
-
Crystal Growth: Grow a single crystal of enantiomerically pure this compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a solution, vapor diffusion, or cooling of a saturated solution. If the parent alcohol does not crystallize well, derivatization to form a crystalline ester or salt may be necessary.
-
Data Collection: Mount a suitable crystal on a goniometer and place it in a diffractometer. Collect diffraction data using a monochromatic X-ray source (e.g., Cu Kα or Mo Kα radiation). It is crucial to collect a complete dataset with good resolution and redundancy.
-
Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the crystal structure using direct methods or Patterson methods to determine the positions of all atoms in the unit cell. Refine the structural model against the experimental data.
-
Absolute Configuration Determination: The absolute configuration is determined by analyzing the effects of anomalous scattering.[3] The Flack parameter is refined, which should converge to a value near zero for the correct absolute configuration and near one for the inverted structure.[3] A value close to 0.5 indicates a racemic crystal or poor data quality.
Vibrational Circular Dichroism (VCD) Spectroscopy
-
Sample Preparation: Prepare a solution of the enantiomerically enriched this compound in a suitable deuterated solvent (e.g., CDCl₃) at a concentration of approximately 0.1 M.
-
VCD Spectrum Acquisition: Record the VCD and IR spectra of the solution using a VCD spectrometer. The spectra are typically collected over the mid-IR range (e.g., 2000-800 cm⁻¹).
-
Computational Modeling: Perform quantum chemical calculations (e.g., using Density Functional Theory, DFT) to predict the VCD spectrum of one enantiomer (e.g., the (R)-enantiomer) of this compound. This involves geometry optimization and frequency calculations.
-
Spectral Comparison: Compare the experimental VCD spectrum with the calculated spectrum for the (R)-enantiomer and its mirror image (which represents the (S)-enantiomer). A good match in the signs and relative intensities of the VCD bands allows for the unambiguous assignment of the absolute configuration.
Electronic Circular Dichroism (ECD) Spectroscopy
-
Sample Preparation: Prepare dilute solutions of the enantiomerically enriched this compound in a transparent solvent (e.g., methanol or acetonitrile).
-
ECD Spectrum Acquisition: Record the ECD spectrum of the sample over the appropriate UV-Vis wavelength range (typically 200-400 nm) using a CD spectropolarimeter.
-
Data Analysis: Analyze the resulting spectrum for characteristic Cotton effects. The sign of the Cotton effect associated with the electronic transitions of the dichlorophenyl chromophore can be correlated with the absolute configuration based on established empirical rules (e.g., the octant rule for ketones) or by comparison with the theoretically calculated ECD spectrum for a known enantiomer.
Mosher's Method (¹H-NMR Spectroscopy)
-
Esterification: React the this compound of unknown configuration with both (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((R)- and (S)-MTPA-Cl) in separate reactions to form the corresponding diastereomeric Mosher esters.
-
NMR Analysis: Acquire the ¹H-NMR spectra for both the (R)-MTPA and (S)-MTPA esters.
-
Chemical Shift Analysis: Assign the proton signals in the spectra, particularly for the protons on the substituents attached to the stereocenter. Calculate the difference in chemical shifts (Δδ = δS - δR) for each corresponding proton.
-
Configuration Assignment: Based on the established conformational model of the Mosher esters, a positive Δδ for protons on one side of the molecule and a negative Δδ for protons on the other side allows for the determination of the absolute configuration of the original alcohol.[4]
Visualizing the Workflow
The following diagrams illustrate the general experimental workflows for determining the absolute configuration of this compound using the described methods.
References
- 1. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 2. The use of X-ray crystallography to determine absolute configuration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Absolute Configuration – MIT Department of Chemistry [chemistry.mit.edu]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. The genesis of OH-stretching vibrational circular dichroism in chiral molecular crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances of Vibrational Circular Dichroism (VCD) in bioanalytical chemistry. A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Applied Circular Dichroism: A Facile Spectroscopic Tool for Configurational Assignment and Determination of Enantiopurity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. individual.utoronto.ca [individual.utoronto.ca]
- 10. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
- 11. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Chiral Alcohols: Chemical vs. Enzymatic Approaches
For Researchers, Scientists, and Drug Development Professionals
The enantioselective synthesis of chiral alcohols is a cornerstone in the development of pharmaceuticals and fine chemicals, where stereochemistry critically dictates biological activity. The choice of synthetic methodology is therefore a pivotal decision in the drug development pipeline. This guide provides an objective comparison between the two primary strategies for producing enantiomerically pure alcohols: traditional chemical synthesis and biocatalytic enzymatic synthesis. We will explore their fundamental principles, present comparative experimental data, and offer detailed protocols to guide your selection process.
Core Principles: A Tale of Two Catalysts
Chemical Synthesis: This approach relies on chiral catalysts, typically transition metal complexes with chiral ligands or organocatalysts, to achieve enantioselectivity. A prominent example is the Noyori asymmetric hydrogenation, which utilizes ruthenium catalysts bearing chiral phosphine ligands like BINAP. These catalysts create a chiral environment that favors the addition of hydrogen to one face of the prochiral ketone, leading to an excess of one enantiomer of the alcohol. Chemical methods often offer a broad substrate scope and well-established procedures.
Enzymatic Synthesis: Biocatalysis leverages the inherent stereoselectivity of enzymes, such as ketoreductases (KREDs) and alcohol dehydrogenases (ADHs), to produce chiral alcohols with exceptional enantiomeric purity.[1] These enzymes can be used as isolated proteins or within whole-cell systems.[2] A key aspect of enzymatic reductions is the requirement for a nicotinamide cofactor (NADH or NADPH) as a hydride source.[3] Efficient regeneration of this cofactor is crucial for the economic viability of the process and is often achieved using a coupled-substrate (e.g., isopropanol) or a coupled-enzyme (e.g., glucose dehydrogenase) system.[4] Enzymatic reactions are lauded for their "green" credentials, as they are typically performed in aqueous media under mild temperature and pH conditions.[5]
At a Glance: Performance Comparison
The selection of a synthetic route often comes down to a quantitative comparison of key performance indicators. The following tables summarize representative data for the asymmetric reduction of acetophenone to 1-phenylethanol, a common benchmark reaction.
Table 1: Chemical Synthesis of 1-Phenylethanol
| Catalyst System | Substrate/Catalyst Ratio | Reaction Time (h) | Temperature (°C) | Pressure (atm H₂) | Yield (%) | Enantiomeric Excess (e.e.) (%) |
| RuCl₂[(S)-TolBINAP][(S,S)-DPEN] | 2,400,000:1 | 48 | 30 | 45 | 100 | 80 |
| RuH(η¹-BH₄)[(S)-xylbinap][(S,S)-dpen] | 100,000:1 | 7 | Room Temp. | 8 | 100 | 99 (R) |
| [Ru(OSO₂CF₃){(S,S)-TsDPEN}(p-cymene)] | Not Specified | Not Specified | Not Specified | Not Specified | 100 | 96 (S) |
Table 2: Enzymatic Synthesis of 1-Phenylethanol
| Biocatalyst | Cofactor Regeneration | Reaction Time (h) | Temperature (°C) | pH | Yield (%) | Enantiomeric Excess (e.e.) (%) |
| Rhodotorula glutinis (whole cells) | In vivo | Not Specified | 32 | 6.5 | 79 | >99 (S)[6] |
| Galactomyces candidus GZ1 (whole cells) | In vivo | 5 | Not Specified | Not Specified | ~90 | >99.9 (S) |
| Alcohol Dehydrogenase from Lactobacillus kefir | Not Specified | Not Specified | Not Specified | Not Specified | 96 | 99 (R)[7] |
| (S)-1-phenylethanol dehydrogenase (PEDH) | Isopropanol | Not Specified | Not Specified | Not Specified | High | Excellent[8] |
Visualizing the Workflows
To better understand the operational flow of each synthetic strategy, the following diagrams illustrate the general experimental workflows.
Caption: General workflows for chemical and enzymatic synthesis of chiral alcohols.
Delving Deeper: Methodologies and Mechanisms
Chemical Synthesis: Precision Through Catalyst Design
The success of chemical asymmetric reduction hinges on the design of the chiral catalyst. The Noyori-type catalysts, for instance, operate through a metal-ligand bifunctional mechanism where both the ruthenium center and the coordinated amine ligand participate in the hydrogen transfer from H₂ to the ketone.[9] This highly organized transition state is responsible for the high degree of enantioselectivity.
Enzymatic Synthesis: Nature's Chiral Nanoreactors
In enzymatic reductions, the prochiral ketone binds to the active site of the enzyme in a specific orientation. This precise positioning is dictated by a network of non-covalent interactions between the substrate and the amino acid residues of the enzyme. The nicotinamide cofactor (NAD(P)H) then delivers a hydride to one specific face of the carbonyl group, leading to the formation of a single enantiomer of the alcohol. The stereochemical outcome is often predictable by Prelog's rule.
Experimental Protocols
To provide a practical comparison, detailed experimental protocols for the asymmetric reduction of acetophenone are provided below.
Chemical Synthesis: Asymmetric Hydrogenation using a Noyori-type Catalyst
Objective: To synthesize (R)-1-phenylethanol via asymmetric hydrogenation of acetophenone using a chiral ruthenium catalyst.
Materials:
-
Acetophenone
-
RuCl₂[(S)-TolBINAP][(S,S)-DPEN] catalyst
-
Potassium tert-butoxide (KOtBu)
-
2-Propanol (anhydrous)
-
Hydrogen gas (high purity)
-
High-pressure autoclave reactor
Procedure:
-
In a nitrogen-filled glovebox, a high-pressure autoclave is charged with acetophenone (e.g., 601 g), 2-propanol (1.5 L), and potassium tert-butoxide (5.6 g).[10]
-
The RuCl₂[(S)-TolBINAP][(S,S)-DPEN] catalyst (2.2 mg) is added to the solution.[10]
-
The autoclave is sealed, removed from the glovebox, and connected to a hydrogen line.
-
The reactor is purged with hydrogen gas and then pressurized to 45 atm.[10]
-
The reaction mixture is stirred at 30°C for 48 hours.[10]
-
After the reaction, the autoclave is carefully depressurized.
-
The reaction mixture is concentrated under reduced pressure.
-
The residue is purified by distillation or column chromatography to yield (R)-1-phenylethanol.
-
The yield and enantiomeric excess are determined by gas chromatography (GC) or high-performance liquid chromatography (HPLC) on a chiral stationary phase.
Enzymatic Synthesis: Whole-Cell Bioreduction of Acetophenone
Objective: To synthesize (S)-1-phenylethanol via asymmetric reduction of acetophenone using Rhodotorula glutinis whole cells.
Materials:
-
Acetophenone
-
Rhodotorula glutinis cells (e.g., immobilized)
-
Growth medium (e.g., YM broth)
-
Buffer solution (e.g., phosphate buffer, pH 6.5)
-
Glucose (as a carbon and energy source for cofactor regeneration)
-
Shaking incubator
Procedure:
-
Rhodotorula glutinis is cultured in a suitable growth medium until a sufficient cell density is reached.
-
The cells are harvested by centrifugation and washed with buffer. The cells can be used directly or after immobilization.
-
In a flask, the whole cells (e.g., 6g wet weight) are suspended in a phosphate buffer (pH 6.5).[11]
-
Glucose is added to the cell suspension to facilitate in-situ cofactor regeneration.
-
Acetophenone (e.g., 5.4 g) is added to the reaction mixture.[11]
-
The flask is placed in a shaking incubator at a controlled temperature (e.g., 32°C) and agitation (e.g., 200 rpm) for a specified time (e.g., 24-48 hours).[6]
-
The reaction progress is monitored by taking aliquots and analyzing them by GC or HPLC.
-
Upon completion, the cells are removed by centrifugation or filtration.
-
The aqueous phase is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic extracts are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield (S)-1-phenylethanol.
-
The yield and enantiomeric excess are determined by GC or HPLC on a chiral stationary phase.
Conclusion: Choosing the Right Path
Both chemical and enzymatic methods offer powerful and distinct advantages for the synthesis of chiral alcohols. The optimal choice is contingent upon the specific demands of the project.
Chemical synthesis is often favored for its broad substrate scope and the extensive library of well-characterized catalysts. It is particularly advantageous in early-stage research and development where rapid synthesis of a wide array of analogs is required. However, it can be accompanied by the use of expensive and potentially toxic heavy metal catalysts, harsh reaction conditions, and the generation of hazardous waste.
Enzymatic synthesis , on the other hand, stands out as the preferred method when high enantioselectivity, process safety, and environmental sustainability are paramount.[12] Biocatalysis is exceptionally well-suited for large-scale manufacturing where a dedicated enzyme can be developed and optimized. The primary challenges in biocatalysis can be the limited substrate scope of naturally occurring enzymes and the need for process optimization, including efficient cofactor regeneration.
As both fields continue to advance, with the discovery of novel and more robust chemical catalysts and the engineering of enzymes with tailored properties through directed evolution, researchers are equipped with an expanding and versatile toolbox for the synthesis of these vital chiral building blocks.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Engineering ketoreductases for the enantioselective synthesis of chiral alcohols - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01474F [pubs.rsc.org]
- 5. Tween® 20-Enhanced Bioreduction of Acetophenones Promoted by Daucus carota Root - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Deracemization of 1-phenylethanols in a one-pot process combining Mn-driven oxidation with enzymatic reduction utilizing a compartmentalization techni ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01326F [pubs.rsc.org]
- 8. Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of asymmetric hydrogenation of acetophenone catalyzed by chiral eta(6)-arene-N-tosylethylenediamine-ruthenium(II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cytothesis.us [cytothesis.us]
- 11. Asymmetric reduction of substituted acetophenones using once immobilized Rhodotorula glutinis cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
1-(3,4-Dichlorophenyl)ethanol in Asymmetric Synthesis: A Comparative Guide to Chiral Synthons
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of chiral synthons is a cornerstone of modern asymmetric synthesis, profoundly influencing the stereochemical outcome, efficiency, and overall success of synthetic routes toward enantiomerically pure molecules. This guide provides a comparative analysis of 1-(3,4-Dichlorophenyl)ethanol as a potential chiral synthon against other well-established chiral secondary aryl alcohols. While direct experimental data on the application of this compound as a chiral auxiliary or building block in asymmetric synthesis is limited in publicly available literature, this guide will leverage data from structurally similar synthons to provide a comprehensive overview of its potential performance and applications.
Introduction to this compound as a Chiral Synthon
This compound is a chiral secondary alcohol featuring a dichlorinated phenyl ring. The presence of the chlorine atoms introduces specific electronic and steric properties that can influence its reactivity and effectiveness as a chiral synthon. The electron-withdrawing nature of the chlorine atoms can impact the acidity of the hydroxyl proton and the coordination properties of the oxygen atom, which are crucial for many asymmetric transformations. Furthermore, the substitution pattern on the aromatic ring can offer unique steric hindrance, potentially leading to high levels of stereocontrol in chemical reactions. While primarily recognized as a metabotropic glutamate receptor antagonist, its structural motifs suggest potential utility in asymmetric synthesis.[1]
Comparison with Other Chiral Secondary Aryl Alcohols
To evaluate the potential of this compound, we will compare it with other widely used chiral secondary aryl alcohols, such as 1-phenylethanol and its substituted derivatives. These compounds have been extensively studied and applied in various asymmetric reactions, including as chiral auxiliaries in diastereoselective alkylations, as precursors for chiral ligands in asymmetric catalysis, and as substrates in enzymatic kinetic resolutions.
Data Presentation: Performance of Chiral Secondary Aryl Alcohols in Asymmetric Synthesis
The following table summarizes the performance of various chiral secondary aryl alcohols in different asymmetric transformations, providing a benchmark for the potential efficacy of this compound.
| Chiral Synthon | Reaction Type | Substrate | Reagent/Catalyst | Diastereomeric/Enantiomeric Excess (de/ee) | Yield (%) | Reference |
| (R/S)-1-Phenylethanol | Enzymatic Kinetic Resolution | Racemic 1-phenylethanol | Novozym 435 / Vinyl acetate | >99% ee (S-enantiomer) | ~50% conversion | [2] |
| Chiral 1-Phenylethanol derivative | Asymmetric Alkylation (as chiral auxiliary) | Prochiral enolate | Alkyl halide | High de (specific data varies) | Good to excellent | General principle |
| Chiral Amino Alcohols (derived from aryl ketones) | Asymmetric addition of organometallic reagents to aldehydes | Aldehyde | Grignard Reagent | Moderate ee | Variable | [3] |
Potential Advantages and Disadvantages of this compound
Based on the principles of asymmetric synthesis and the known effects of halogen substituents, we can infer the following potential characteristics of this compound as a chiral synthon:
Potential Advantages:
-
Enhanced Stereocontrol: The steric bulk of the two chlorine atoms could lead to higher facial selectivity in reactions where the synthon acts as a chiral auxiliary.
-
Modified Electronic Properties: The electron-withdrawing nature of the chlorine atoms can influence the reactivity of adjacent functional groups, potentially leading to unique reaction pathways or improved selectivity.
-
Crystallinity: The presence of chlorine atoms can enhance the crystallinity of derivatives, which can be advantageous for purification by crystallization and for the determination of absolute stereochemistry by X-ray crystallography.
Potential Disadvantages:
-
Synthetic Accessibility: The synthesis of enantiomerically pure this compound may be more challenging or costly compared to simpler, unsubstituted analogs.
-
Reactivity: The electron-withdrawing groups might deactivate the molecule towards certain reactions or alter the reaction mechanism in an undesirable way.
Experimental Protocols for Key Asymmetric Transformations
Protocol 1: Enzymatic Kinetic Resolution of a Racemic Secondary Aryl Alcohol
Objective: To separate the enantiomers of a racemic secondary aryl alcohol using lipase-catalyzed acylation.
Materials:
-
Racemic 1-phenylethanol
-
Novozym 435 (immobilized lipase B from Candida antarctica)
-
Vinyl acetate
-
Hexane (anhydrous)
-
Silica gel for column chromatography
-
Eluent (e.g., hexane/ethyl acetate mixture)
Procedure:
-
To a solution of racemic 1-phenylethanol (1.0 mmol) in anhydrous hexane (10 mL), add Novozym 435 (50 mg).
-
Add vinyl acetate (1.5 mmol) to the suspension.
-
Stir the mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
The reaction is typically stopped at approximately 50% conversion to achieve high enantiomeric excess for both the unreacted alcohol and the formed ester.
-
Once the desired conversion is reached, filter off the enzyme and wash it with hexane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting mixture of the unreacted alcohol and the ester by column chromatography on silica gel.
-
Determine the enantiomeric excess of the resolved alcohol and ester using chiral HPLC or GC.
Protocol 2: Asymmetric Alkylation of an Enolate using a Chiral Auxiliary
Objective: To perform a diastereoselective alkylation of a prochiral enolate using a chiral auxiliary derived from a secondary aryl alcohol.
Materials:
-
Enantiomerically pure chiral secondary aryl alcohol (e.g., (R)-1-phenylethanol)
-
Prochiral carboxylic acid (e.g., propanoic acid)
-
Coupling agent (e.g., DCC or EDC)
-
Lithium diisopropylamide (LDA)
-
Alkyl halide (e.g., benzyl bromide)
-
Anhydrous tetrahydrofuran (THF)
-
Quenching solution (e.g., saturated aqueous ammonium chloride)
-
Cleavage reagent (e.g., LiAlH4 or LiOH)
Procedure:
-
Formation of the Chiral Ester: Couple the enantiomerically pure chiral secondary aryl alcohol with the prochiral carboxylic acid using a standard coupling agent to form the corresponding chiral ester (the substrate).
-
Enolate Formation: Dissolve the chiral ester in anhydrous THF and cool the solution to -78 °C under an inert atmosphere. Add a freshly prepared solution of LDA dropwise and stir for 30-60 minutes to generate the lithium enolate.
-
Alkylation: Add the alkyl halide to the enolate solution at -78 °C and allow the reaction to proceed until completion (monitored by TLC).
-
Workup: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by column chromatography to separate the diastereomers. Determine the diastereomeric ratio by NMR spectroscopy or HPLC.
-
Auxiliary Cleavage: Cleave the chiral auxiliary from the desired product using an appropriate reagent (e.g., reduction with LiAlH4 to yield the corresponding alcohol or hydrolysis with LiOH to yield the carboxylic acid) to obtain the enantiomerically enriched product.
Mandatory Visualizations
Caption: General workflow for the synthesis and application of a chiral synthon.
Caption: Signaling pathway for enzymatic kinetic resolution of a racemic alcohol.
Conclusion
While this compound remains a synthon with underexplored potential in the realm of asymmetric synthesis, its structural features suggest it could be a valuable tool for achieving high levels of stereocontrol. By drawing comparisons with well-studied analogs like 1-phenylethanol, researchers can begin to explore its applications in areas such as diastereoselective alkylations and as a precursor for novel chiral ligands. The electron-withdrawing and steric properties imparted by the dichloro-substituents may offer unique advantages in specific transformations. Further research is warranted to experimentally validate these hypotheses and to fully elucidate the performance of this compound as a chiral synthon in the asymmetric synthesis of complex, high-value molecules.
References
A Researcher's Guide to Validating Analytical Methods for Enantiomeric Excess (ee) Determination
In the landscape of pharmaceutical development, asymmetric synthesis, and quality control, the accurate determination of enantiomeric excess (ee) is paramount. The differential pharmacological and toxicological profiles of enantiomers necessitate robust and reliable analytical methods to ensure the safety and efficacy of chiral drugs. This guide provides an objective comparison of the principal analytical methods for ee determination, supported by experimental data and detailed validation protocols in accordance with international guidelines.
Core Principles of Enantiomeric Excess Determination
Enantiomeric excess is a measure of the purity of a chiral substance, representing the degree to which one enantiomer is present in a greater amount than the other.[1] It is calculated as:
% ee = (|Major Enantiomer - Minor Enantiomer|) / (Major Enantiomer + Minor Enantiomer) x 100
A racemic mixture, containing equal amounts of both enantiomers, has an ee of 0%, while a pure single enantiomer has an ee of 100%.[1] The most commonly employed analytical techniques for ee determination include chiral chromatography (High-Performance Liquid Chromatography, Gas Chromatography, and Supercritical Fluid Chromatography), Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical method for ee determination is a critical decision, influenced by factors such as the physicochemical properties of the analyte, required sensitivity, sample throughput, and available instrumentation. The following table summarizes the key performance characteristics of the most prevalent techniques.
| Parameter | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | Chiral Supercritical Fluid Chromatography (SFC) | Chiral Capillary Electrophoresis (CE) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Differential partitioning of enantiomers between a chiral stationary phase and a liquid mobile phase.[2] | Differential partitioning of volatile enantiomers between a chiral stationary phase and a gaseous mobile phase.[3] | Differential partitioning of enantiomers between a chiral stationary phase and a supercritical fluid mobile phase.[3] | Differential migration of enantiomers in an electric field in the presence of a chiral selector.[4] | Formation of diastereomeric complexes with a chiral auxiliary, leading to distinct NMR signals.[5] |
| Typical Accuracy (% Recovery) | 98.0 - 102.0%[6] | 95 - 105% | 97 - 103%[7] | 98.0 - 102.0%[8] | Typically within ±10% of true value[9][10] |
| Precision (%RSD) | < 2%[11] | < 5% | < 5%[7] | < 5%[8] | < 5% |
| Linearity (R²) | > 0.998[11] | > 0.99 | > 0.995[7] | > 0.99 | > 0.99[12] |
| Limit of Quantitation (LOQ) | 0.1% of the major enantiomer[13] | Analyte dependent, can be very low for volatile compounds. | 0.03 - 6.00 ng/mL[7] | 0.1% of the major enantiomer[13] | Generally higher than chromatographic methods. |
| Analysis Time | 10 - 30 min | 5 - 20 min | 3 - 10 min[3] | 10 - 20 min[8] | < 5 min per sample[14] |
| Advantages | Broad applicability, robust, well-established.[15] | High resolution for volatile compounds.[3] | Fast, "green" alternative with reduced solvent consumption.[3] | High efficiency, low sample and reagent consumption.[4] | Non-destructive, rapid, minimal sample preparation.[9] |
| Limitations | Higher solvent consumption, longer analysis time compared to SFC. | Requires volatile and thermally stable analytes.[16] | Higher initial instrument cost. | Can be less robust than HPLC, sensitive to matrix effects. | Lower sensitivity, may require chiral derivatizing or solvating agents.[5] |
Experimental Protocols for Method Validation
The validation of an analytical method is essential to demonstrate its suitability for its intended purpose. The following protocols are based on the International Council for Harmonisation (ICH) Q2(R2) guidelines and can be adapted for the specific analytical technique being employed.[17][18]
Specificity
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.
Protocol:
-
Blank Analysis: Analyze a sample of the matrix without the analyte to ensure no interfering peaks are present at the retention/migration time of the enantiomers.
-
Racemic Mixture Analysis: Analyze a solution containing a 50:50 mixture of the two enantiomers to demonstrate baseline separation. The resolution between the two enantiomeric peaks should be ≥ 1.5.
-
Spiked Sample Analysis: Spike the sample matrix with known impurities and degradation products to demonstrate that they do not interfere with the separation and quantification of the enantiomers.
Linearity
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
Protocol:
-
Prepare a series of at least five standard solutions of the minor enantiomer at different concentrations, typically ranging from the limit of quantitation (LOQ) to 150% of the specification limit for the unwanted enantiomer.
-
Inject each standard solution in triplicate.
-
Plot the mean peak area of the minor enantiomer against its concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (R²), y-intercept, and slope of the regression line.
-
Acceptance Criteria: R² ≥ 0.998.[11]
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value.
Protocol:
-
Prepare samples of the major enantiomer spiked with the minor enantiomer at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the specification limit).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery of the minor enantiomer.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% for each concentration level.[6]
Precision
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.
Protocol:
-
Repeatability (Intra-day Precision):
-
Prepare six identical samples of the analyte spiked with the minor enantiomer at the target concentration.
-
Analyze the samples on the same day, with the same analyst, and on the same instrument.
-
Calculate the relative standard deviation (%RSD) of the results.
-
-
Intermediate Precision (Inter-day Precision):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the %RSD of the combined results from both days.
-
-
Acceptance Criteria: The %RSD for both repeatability and intermediate precision should be ≤ 2%.[11]
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Protocol (based on Signal-to-Noise Ratio):
-
Determine the concentration of the minor enantiomer that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
This can be achieved by injecting a series of diluted solutions of the minor enantiomer.
-
Acceptance Criteria: The LOQ must be at or below the specification limit for the unwanted enantiomer. A typical requirement is a LOQ of 0.1% of the major enantiomer.[13]
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[19]
Protocol:
-
Identify critical method parameters that could be subject to variation, such as:
-
For HPLC/SFC: Mobile phase composition (±2%), column temperature (±2°C), flow rate (±10%).[20]
-
For GC: Oven temperature ramp rate, carrier gas flow rate, injection temperature.
-
For CE: Buffer pH (±0.2 units), voltage (±10%), capillary temperature (±2°C).
-
For NMR: Temperature, concentration of chiral solvating agent.
-
-
Vary one parameter at a time while keeping the others constant and analyze a system suitability sample.
-
Evaluate the effect of these changes on the resolution between the enantiomers, retention/migration times, and peak shape.
-
Acceptance Criteria: The system suitability criteria (e.g., resolution ≥ 1.5) should be met under all varied conditions.
Visualizing the Validation Process
To better understand the workflow and the interplay of different validation parameters, the following diagrams are provided.
Caption: Workflow for the validation of a chiral analytical method.
Caption: Logical relationship of analytical validation parameters.
Conclusion
The validation of analytical methods for enantiomeric excess determination is a critical activity in the pharmaceutical industry. Chiral chromatography, particularly HPLC, remains a gold standard due to its robustness and broad applicability.[15] However, techniques like SFC and CE are gaining prominence due to their advantages in speed, efficiency, and reduced environmental impact.[3][4] NMR spectroscopy offers a rapid and non-destructive alternative, especially for high-throughput screening.[9]
A thorough validation process, encompassing specificity, linearity, accuracy, precision, quantitation limits, and robustness, as outlined by ICH guidelines, is essential to ensure the reliability of the chosen method. By carefully selecting the appropriate technique and rigorously validating its performance, researchers and drug development professionals can have high confidence in the quality and safety of their chiral products.
References
- 1. Enantiomeric excess - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Development of a Chiral Supercritical Fluid Chromatography–Tandem Mass Spectrometry and Reversed-Phase Liquid Chromatography–Tandem Mass Spectrometry Platform for the Quantitative Metabolic Profiling of Octadecanoid Oxylipins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and validation of a capillary electrophoresis method for the enantiomeric purity determination of RS86017 using experimental design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 10. pubs.acs.org [pubs.acs.org]
- 11. scispace.com [scispace.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. research.vu.nl [research.vu.nl]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Determination of enantiomeric excess [ch.ic.ac.uk]
- 17. database.ich.org [database.ich.org]
- 18. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 19. chromatographytoday.com [chromatographytoday.com]
- 20. Robustness and Ruggedness Testing in Analytical Chemistry | Lab Manager [labmanager.com]
A Comparative Analysis of Ketoreductases for Asymmetric Ketone Reduction
For Researchers, Scientists, and Drug Development Professionals
The enantioselective reduction of prochiral ketones to form chiral alcohols is a critical transformation in the synthesis of pharmaceuticals and other fine chemicals. Ketoreductases (KREDs) have emerged as powerful biocatalysts for this purpose, offering high stereoselectivity and mild reaction conditions. This guide provides a comparative study of different ketoreductases, presenting their performance with supporting experimental data to aid in the selection of the most suitable enzyme for a specific synthetic challenge.
Performance Comparison of Selected Ketoreductases
The following table summarizes the performance of several well-characterized ketoreductases in the reduction of acetophenone and its derivatives. These enzymes are frequently employed in biocatalysis and exhibit distinct substrate specificities and stereoselectivities.
| Enzyme | Substrate | Product Enantiomer | Enantiomeric Excess (% ee) | Conversion (%) | Specific Activity (U/mg) | Reference Conditions |
| Lactobacillus kefir ADH (LkADH) | Acetophenone | (R)-1-phenylethanol | >99% | >99% | Not specified | Whole-cell biocatalyst, substrate concentration up to 100 mM.[1] |
| Lactobacillus brevis ADH (LbADH) | Acetophenone | (R)-1-phenylethanol | >99% | High | Not specified | Generally high enantioselectivity for (R)-alcohols from alkyl or aryl ketones.[2] |
| Candida parapsilosis SCR1 | 2-Hydroxyacetophenone | (S)-1-phenyl-1,2-ethanediol | >99% | High | 5.16 | NADPH-dependent, optimal pH 5.0-6.0.[3] |
| Candida parapsilosis SCR2 | 2-Hydroxyacetophenone | (S)-1-phenyl-1,2-ethanediol | >99% | Moderate | 1.55 | NADPH-dependent, optimal pH 5.0-6.0.[3] |
| Candida parapsilosis SCR3 | 2-Hydroxyacetophenone | (S)-1-phenyl-1,2-ethanediol | >99% | High | 4.23 | NADPH-dependent, optimal pH 5.0-6.0.[3] |
| Engineered ChKRED20 (L205A) | 2-Chloro-1-(3,4-difluorophenyl)ethanone | (S)-alcohol | 99% | 100% | ~10x wild-type | Reaction at 150 and 200 g/L substrate loading.[4] |
| Gluconobacter oxydans CR (GoCR) | o-Chloroacetophenone | (S)-1-(2-chlorophenyl)ethanol | >99% | 90% (at 18h) | Not specified | 500 mM substrate, cofactor regeneration with isopropanol.[4] |
Note: Direct comparison of specific activities can be challenging due to variations in assay conditions between different studies. The data presented here is extracted from the cited literature and should be interpreted in the context of the respective experimental setups.
Experimental Protocols
The following are generalized methodologies for key experiments cited in the comparison of ketoreductases. For precise replication, refer to the specific publications.
Enzyme Activity Assay
A standard assay to determine the specific activity of a ketoreductase typically involves monitoring the change in absorbance of the cofactor (NADPH or NADH) at 340 nm.
-
Reaction Mixture:
-
Phosphate buffer (e.g., 100 mM, pH 7.0)
-
Prochiral ketone substrate (e.g., 10 mM acetophenone)
-
NADPH or NADH (e.g., 0.2 mM)
-
Purified enzyme or cell lysate
-
-
Procedure:
-
The reaction is initiated by the addition of the enzyme to the reaction mixture.
-
The decrease in absorbance at 340 nm, corresponding to the oxidation of NAD(P)H, is monitored over time using a spectrophotometer.
-
The initial rate of the reaction is used to calculate the enzyme activity. One unit (U) of activity is typically defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute under the specified conditions.
-
Substrate Conversion and Enantiomeric Excess Analysis
Gas chromatography (GC) or high-performance liquid chromatography (HPLC) with a chiral stationary phase is the standard method for determining the conversion of the ketone substrate and the enantiomeric excess of the chiral alcohol product.
-
Sample Preparation:
-
The enzymatic reaction is quenched at a specific time point (e.g., by adding a water-immiscible organic solvent like ethyl acetate).
-
The product is extracted into the organic solvent.
-
The organic layer is separated, dried (e.g., with anhydrous sodium sulfate), and analyzed.
-
-
Chromatographic Analysis:
-
An aliquot of the extracted sample is injected into a GC or HPLC system equipped with a suitable chiral column (e.g., a cyclodextrin-based column).
-
The retention times of the substrate and the two enantiomers of the product are determined using authentic standards.
-
The peak areas are used to calculate the percentage of substrate conversion and the enantiomeric excess (% ee) of the product using the following formula: % ee = [([R] - [S]) / ([R] + [S])] x 100 or [([S] - [R]) / ([S] + [R])] x 100
-
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for the comparative study of different ketoreductases.
Caption: Workflow for comparing ketoreductase performance.
References
- 1. Biocatalytic characterization of an alcohol dehydrogenase variant deduced from Lactobacillus kefir in asymmetric hydrogen transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Steric vs. electronic effects in the Lactobacillus brevis ADH-catalyzed bioreduction of ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Novel anti-Prelog stereospecific carbonyl reductases from Candida parapsilosis for asymmetric reduction of prochiral ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Engineering ketoreductases for the enantioselective synthesis of chiral alcohols - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01474F [pubs.rsc.org]
A Comparative Guide to HPLC and SFC for Chiral Separation: A Cross-Validation Perspective
For researchers, scientists, and drug development professionals, the efficient and accurate separation of enantiomers is a critical step in the development of safe and effective pharmaceuticals. High-Performance Liquid Chromatography (HPLC) has long been the gold standard for chiral separations. However, Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative, offering significant advantages in speed, efficiency, and environmental sustainability. This guide provides a comprehensive cross-validation of HPLC and SFC for chiral separations, supported by experimental data and detailed methodologies.
The choice between HPLC and SFC for chiral analysis depends on various factors, including the properties of the analyte, the desired speed of analysis, and environmental considerations. While HPLC is a robust and well-established technique, SFC often provides faster separations and dramatically reduces the consumption of organic solvents by utilizing supercritical carbon dioxide as the primary mobile phase.[1][2]
Principles of Chiral Separation
Both HPLC and SFC achieve chiral separation through the use of a chiral stationary phase (CSP). These specialized columns create a chiral environment where the enantiomers of a racemic mixture interact differently, leading to different retention times and, thus, their separation.[3] Polysaccharide-based CSPs are widely used in both techniques due to their broad applicability.[4]
Quantitative Performance Comparison
A direct comparison of HPLC and SFC for the chiral separation of specific pharmaceutical compounds highlights the performance differences between the two techniques. The following tables summarize the quantitative data for the separation of Warfarin and Omeprazole, demonstrating the typical trade-offs in analysis time, resolution, and solvent consumption.
Table 1: Chiral Separation of Warfarin [5]
| Parameter | HPLC | SFC |
| Column | CHIRALPAK® IA | CHIRALPAK® IA |
| Mobile Phase | Hexane/Ethanol/Trifluoroacetic Acid | CO₂/Methanol |
| Flow Rate | 1.0 mL/min | 3.0 mL/min |
| Analysis Time | ~12 min | ~4 min |
| Resolution (Rs) | > 2.0 | > 2.5 |
| Organic Solvent Consumed per Run | ~12 mL | ~1.2 mL |
Table 2: Chiral Separation of Omeprazole [5]
| Parameter | HPLC | SFC |
| Column | CHIRALPAK® IC | CHIRALPAK® IC |
| Mobile Phase | Hexane/Isopropanol | CO₂/Methanol |
| Flow Rate | 1.0 mL/min | 4.0 mL/min |
| Analysis Time | ~15 min | ~3 min |
| Resolution (Rs) | > 1.8 | > 2.0 |
| Organic Solvent Consumed per Run | ~15 mL | ~1.2 mL |
As the data indicates, SFC consistently delivers significantly shorter analysis times and a drastic reduction in organic solvent consumption while maintaining excellent resolution.[5] For Warfarin, the analysis time was reduced by 67%, and for Omeprazole, by 80%. The organic solvent usage was reduced by approximately 90% in both cases.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and cross-validation of chiral separation methods. The following are representative experimental protocols for HPLC and SFC.
Chiral HPLC Method for Omeprazole
-
Instrumentation: Standard HPLC system with a UV detector.[6]
-
Column: Polysaccharide-based chiral stationary phase (e.g., CHIRALPAK AD, 250 x 4.6 mm, 5 µm).[6]
-
Mobile Phase: Hexane:Ethanol (40:60, v/v).[6]
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 25°C.
-
Detection Wavelength: 302 nm.[6]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.
Chiral SFC Method for Omeprazole
-
Instrumentation: SFC system with a back-pressure regulator and a UV detector.[7]
-
Column: Polysaccharide-based chiral stationary phase (e.g., CHIRALPAK AD).[8]
-
Mobile Phase: Supercritical CO₂ with an alcohol modifier (e.g., methanol). A common starting point is a 60:40 ratio of CO₂ to methanol.[8]
-
Flow Rate: 3.0 mL/min.[8]
-
Outlet Pressure: 15 MPa.[5]
-
Column Temperature: 40°C.[5]
-
Detection Wavelength: 302 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve the sample in the modifier (methanol) at a concentration of approximately 1 mg/mL.[7]
Method Development Workflow
A systematic approach to method development is essential for both HPLC and SFC to achieve optimal chiral separations. The process typically involves screening different chiral stationary phases and mobile phase compositions.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. shimadzu.com [shimadzu.com]
- 6. scielo.br [scielo.br]
- 7. Analysis and evaluation of chiral drugs in biological samples – secrets of science [shimadzu-webapp.eu]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Production of 1-(3,4-Dichlorophenyl)ethanol: Benchmarking Efficiency and Enantioselectivity
For researchers and professionals in drug development, the efficient and stereoselective synthesis of chiral intermediates is a critical aspect of pharmaceutical manufacturing. 1-(3,4-Dichlorophenyl)ethanol is a valuable chiral building block, and its production efficiency is paramount. This guide provides an objective comparison of common methodologies for the synthesis of this compound, focusing on chemical and biocatalytic reduction of the prochiral ketone, 3',4'-dichloroacetophenone. The comparison is supported by experimental data and detailed protocols to aid in the selection of the most suitable method based on desired yield, enantiomeric purity, and process scalability.
Comparison of Key Production Methods
The synthesis of this compound is primarily achieved through the reduction of 3',4'-dichloroacetophenone. The choice of reducing agent and catalyst dictates the yield, enantioselectivity, and overall efficiency of the process. The following table summarizes the performance of three common methods: sodium borohydride reduction, asymmetric transfer hydrogenation, and biocatalytic reduction.
| Method | Reagent/Catalyst | Product | Typical Yield (%) | Enantiomeric Excess (e.e.) (%) | Key Features |
| Sodium Borohydride Reduction | Sodium Borohydride (NaBH₄) | Racemic this compound | 90-98% | 0% (racemic) | Simple, cost-effective, high yield of racemic product.[1][2][3][4][5] |
| Asymmetric Transfer Hydrogenation | Ru(II)-TsDPEN catalyst, Isopropanol | (R)- or (S)-1-(3,4-Dichlorophenyl)ethanol | 85-99% | Up to 99% | High enantioselectivity, requires specialized chiral catalysts.[6][7] |
| Biocatalytic Reduction | Baker's Yeast (Saccharomyces cerevisiae) or Ketoreductases (KREDs) | (S)- or (R)-1-(3,4-Dichlorophenyl)ethanol | 70-99% | >99% | Environmentally friendly, high enantioselectivity, operates under mild conditions.[8][9][10][11][12][13] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are representative and may require optimization based on specific laboratory conditions and desired scale.
Sodium Borohydride Reduction of 3',4'-Dichloroacetophenone
This method provides a straightforward route to racemic this compound.
Materials:
-
3',4'-Dichloroacetophenone
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Deionized water
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.
Procedure:
-
Dissolve 3',4'-dichloroacetophenone (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, carefully quench the reaction by the slow addition of 1 M hydrochloric acid until the effervescence ceases.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Evaporate the solvent to yield the crude this compound, which can be further purified by column chromatography.
Asymmetric Transfer Hydrogenation of 3',4'-Dichloroacetophenone
This method is employed for the synthesis of enantiomerically enriched this compound. The example below describes the synthesis of the (S)-enantiomer using a Ru(II)-[(S,S)-TsDPEN] catalyst.
Materials:
-
3',4'-Dichloroacetophenone
-
[RuCl₂(p-cymene)]₂
-
(S,S)-N-(p-Toluenesulfonyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN)
-
Isopropanol
-
Sodium isopropoxide
-
Inert atmosphere (Nitrogen or Argon)
-
Schlenk flask, magnetic stirrer, heating mantle.
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve [RuCl₂(p-cymene)]₂ (0.005 eq) and (S,S)-TsDPEN (0.01 eq) in isopropanol.
-
Heat the mixture to 80 °C for 30 minutes to form the active catalyst.
-
Cool the solution to room temperature and add 3',4'-dichloroacetophenone (1.0 eq).
-
Add sodium isopropoxide (0.1 eq) to initiate the reaction.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the conversion and enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Biocatalytic Reduction of 3',4'-Dichloroacetophenone using Baker's Yeast
This protocol utilizes whole-cell biocatalysis with Saccharomyces cerevisiae for an environmentally friendly and highly enantioselective reduction.
Materials:
-
3',4'-Dichloroacetophenone
-
Baker's yeast (Saccharomyces cerevisiae)
-
Glucose
-
Deionized water
-
Ethyl acetate
-
Celite
-
Erlenmeyer flask, orbital shaker, centrifuge.
Procedure:
-
In an Erlenmeyer flask, suspend baker's yeast (10 g) in a solution of glucose (10 g) in deionized water (100 mL).
-
Incubate the mixture at 30 °C with gentle shaking for 30 minutes to activate the yeast.
-
Add 3',4'-dichloroacetophenone (1.0 eq) to the yeast suspension.
-
Incubate the reaction mixture at 30 °C on an orbital shaker for 24-48 hours.
-
Monitor the reaction progress by TLC or GC.
-
After completion, centrifuge the mixture to pellet the yeast cells.
-
Filter the supernatant through a pad of Celite.
-
Extract the filtrate with ethyl acetate (3 x volumes).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the resulting (S)-1-(3,4-Dichlorophenyl)ethanol by column chromatography.
Visualizing the Synthesis Pathways
The following diagrams illustrate the workflows for the described synthetic methods.
Caption: Workflow for Sodium Borohydride Reduction.
References
- 1. studylib.net [studylib.net]
- 2. Lu Le Laboratory: Sodium Borohydride Reduction of Acetophenone - Lu Le Laboratory [lulelaboratory.blogspot.com]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Yeast-Mediated Reactions in Organic Solvents | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. atcc.org [atcc.org]
- 12. repository.tudelft.nl [repository.tudelft.nl]
- 13. researchgate.net [researchgate.net]
literature review of synthesis methods for dichlorophenyl ethanols
For Researchers, Scientists, and Drug Development Professionals
Dichlorophenyl ethanols are valuable chiral building blocks in the synthesis of pharmaceuticals and agrochemicals. Their stereochemistry often plays a crucial role in the biological activity of the final product. This guide provides a comprehensive comparison of the primary synthetic methodologies for producing these compounds, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.
Synthesis of the Precursor: Dichlorophenyl Acetophenones
The common precursor for the synthesis of dichlorophenyl ethanols is the corresponding dichlorophenyl acetophenone. This intermediate is typically synthesized via a Friedel-Crafts acylation of a dichlorobenzene isomer with acetyl chloride or acetic anhydride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃).
General Experimental Protocol: Friedel-Crafts Acylation
In a reaction vessel, 1.0 mole of dichlorobenzene and 1.3 moles of anhydrous aluminum trichloride are combined. While stirring, 1.0 mole of acetyl chloride (or acetic anhydride) is added dropwise, maintaining the reaction temperature between 45-55°C. After the addition is complete, the mixture is heated to 90-95°C and refluxed for approximately 3-4 hours. The reaction is then quenched by the addition of 10% hydrochloric acid and the product is extracted, washed, and purified by distillation or crystallization.
Synthesis Methods for Dichlorophenyl Ethanols
The conversion of dichlorophenyl acetophenones to dichlorophenyl ethanols can be achieved through several methods, each with its own advantages and disadvantages in terms of yield, stereoselectivity, and reaction conditions.
Sodium Borohydride Reduction
This is a straightforward and cost-effective method for the reduction of ketones to alcohols. However, it is a non-stereoselective method, resulting in a racemic mixture of the (R)- and (S)-enantiomers.
Experimental Protocol:
To a solution of the dichlorophenyl acetophenone (1 equivalent) in methanol or ethanol, sodium borohydride (NaBH₄) (1.2 equivalents) is added portion-wise at 0°C. The reaction mixture is then stirred at room temperature for 4 hours. The reaction is quenched by the addition of aqueous ammonium chloride or dilute hydrochloric acid. The product is then extracted with an organic solvent, and the combined organic layers are dried and concentrated to yield the dichlorophenyl ethanol.[1]
| Parameter | Value | Reference |
| Starting Material | 2',4'-Dichloroacetophenone | General Procedure |
| Reducing Agent | Sodium Borohydride | [1] |
| Solvent | Methanol or Ethanol | [2] |
| Temperature | 0°C to Room Temperature | [3] |
| Reaction Time | ~4 hours | [1] |
| Yield | High (typically >80%) | [4] |
| Enantiomeric Excess (ee) | 0% (racemic) | N/A |
Advantages:
-
Simple and inexpensive reagents.
-
High yields of the racemic product.[4]
-
Mild reaction conditions.
Disadvantages:
-
Produces a racemic mixture, requiring further resolution if a single enantiomer is desired.
Catalytic Hydrogenation
Catalytic hydrogenation involves the use of hydrogen gas and a metal catalyst to reduce the ketone. While effective, this method often requires specialized high-pressure equipment.
Experimental Protocol:
A solution of the dichlorophenyl acetophenone in a suitable solvent, such as ethanol or isopropanol, is placed in a high-pressure autoclave with a catalyst (e.g., Pd/C, Raney Nickel). The autoclave is then pressurized with hydrogen gas and heated. The reaction progress is monitored by techniques like TLC or GC. Upon completion, the catalyst is filtered off, and the solvent is removed to yield the product.
| Parameter | Value | Reference |
| Starting Material | Acetophenone derivatives | General Procedure |
| Catalyst | Pd/C, PtO₂, Raney Ni | [5] |
| Solvent | Ethanol, Isopropanol | [6] |
| Pressure | High pressure (e.g., 100 psi) | [6] |
| Temperature | Room temperature to elevated | [6] |
| Yield | Generally high | [7] |
| Enantiomeric Excess (ee) | 0% (racemic) unless a chiral catalyst is used | [6] |
Advantages:
-
High yields.
-
Clean reaction with easy product isolation.
Disadvantages:
-
Requires specialized high-pressure equipment.
-
Catalysts can be expensive and pyrophoric.
-
Typically produces a racemic mixture unless a chiral catalyst is employed.
Grignard Reaction
The Grignard reaction is a classic method for forming carbon-carbon bonds and can be used to synthesize dichlorophenyl ethanols by reacting a dichlorobenzaldehyde with a methylmagnesium halide.
Experimental Protocol:
To a solution of methylmagnesium bromide (3M in diethyl ether), a solution of dichlorobenzaldehyde in dry tetrahydrofuran (THF) is added dropwise under an inert atmosphere. The reaction mixture is stirred, and upon completion, it is quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the organic layer is dried and concentrated to give the dichlorophenyl ethanol.[8]
| Parameter | Value | Reference |
| Starting Material | Dichlorobenzaldehyde | [8] |
| Reagent | Methylmagnesium Bromide | [8] |
| Solvent | Diethyl ether, THF | [8] |
| Temperature | 0°C to reflux | [8] |
| Yield | Moderate to High | [9] |
| Enantiomeric Excess (ee) | 0% (racemic) | N/A |
Advantages:
-
Versatile method for C-C bond formation.[9]
Disadvantages:
-
Requires strictly anhydrous conditions.[10]
-
Produces a racemic mixture.
Asymmetric Synthesis: Corey-Bakshi-Shibata (CBS) Reduction
The CBS reduction is a highly effective method for the enantioselective reduction of prochiral ketones to chiral alcohols using a chiral oxazaborolidine catalyst.[11]
Experimental Protocol:
To a solution of the (R)- or (S)-CBS catalyst (5-10 mol%) in anhydrous THF at room temperature under a nitrogen atmosphere, a solution of borane-dimethyl sulfide complex (BH₃·SMe₂) is added dropwise. A solution of the dichlorophenyl acetophenone in anhydrous THF is then added slowly to the catalyst solution. The reaction is stirred for 1-2 hours and then quenched by the slow addition of methanol. The product is worked up by extraction and purified by chromatography.[12]
| Parameter | Value | Reference |
| Starting Material | 2',4'-Dichloroacetophenone | General Procedure |
| Catalyst | (R)- or (S)-2-Methyl-CBS-oxazaborolidine | [12] |
| Reducing Agent | Borane-dimethyl sulfide complex | [12] |
| Solvent | THF | [12] |
| Temperature | Room Temperature | [1] |
| Yield | >90% | [12] |
| Enantiomeric Excess (ee) | >95% | [1][12] |
Advantages:
-
High enantioselectivity, providing access to specific enantiomers.[1][12]
-
Predictable stereochemical outcome.[11]
Disadvantages:
-
Requires stoichiometric amounts of the borane reagent.
-
The catalyst can be sensitive to air and moisture.
Asymmetric Synthesis: Biocatalytic Reduction
Biocatalytic reduction utilizes enzymes, such as carbonyl reductases or alcohol dehydrogenases, to achieve highly enantioselective reduction of ketones under mild conditions.[5]
Experimental Protocol:
The dichlorophenyl acetophenone is added to a buffered aqueous solution containing the carbonyl reductase enzyme (e.g., from Lactobacillus kefir), a co-factor such as NADPH, and a co-factor regeneration system (e.g., glucose and glucose dehydrogenase). The reaction mixture is incubated at a controlled temperature (e.g., 20-40°C) and pH. The product is then extracted from the reaction mixture and purified.[13]
| Parameter | Value | Reference |
| Starting Material | 2-chloro-1-(2,4-dichlorophenyl)ethanone | [13][14] |
| Biocatalyst | Carbonyl reductase from Lactobacillus kefir or Scheffersomyces stipitis | [13][14] |
| Co-factor | NADPH | [14] |
| Solvent | Aqueous buffer, often with a co-solvent | [13] |
| Temperature | 20-40°C | [13] |
| Yield | 88.2% to >99% | [14] |
| Enantiomeric Excess (ee) | ≥98%, often >99% | [13][14] |
Advantages:
-
Environmentally friendly ("green") chemistry.
-
Mild reaction conditions.
Disadvantages:
-
May require specialized biochemical equipment and expertise.
-
Substrate concentration can sometimes be limited.
Visualizing the Synthesis Pathways
Caption: Overall synthetic routes to dichlorophenyl ethanols.
References
- 1. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lu Le Laboratory: Sodium Borohydride Reduction of Acetophenone - Lu Le Laboratory [lulelaboratory.blogspot.com]
- 3. scribd.com [scribd.com]
- 4. rsc.org [rsc.org]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. mdpi.com [mdpi.com]
- 7. Ni@C catalyzed hydrogenation of acetophenone to phenylethanol under industrial mild conditions in a flow reactor - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 8. Solved OH H 1.) CH:MgBr, THF (dry) 2.) H30 CH benzaldehyde | Chegg.com [chegg.com]
- 9. Grignard Reagents [chemed.chem.purdue.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. CN111073912A - Biological preparation method of (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
A Researcher's Guide to Selecting Chiral Columns for Enantiomer Separation
In the realm of pharmaceutical development, chemical synthesis, and quality control, the separation of enantiomers is a critical undertaking. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit markedly different pharmacological and toxicological properties. Consequently, the ability to resolve and quantify these stereoisomers is paramount. High-Performance Liquid Chromatography (HPLC) employing Chiral Stationary Phases (CSPs) stands as the most robust and widely adopted technique for this purpose.[1][2]
This guide provides an objective comparison of various chiral HPLC columns, supported by experimental data, to aid researchers, scientists, and drug development professionals in navigating the selection process for achieving baseline separation of enantiomers.
Understanding Chiral Stationary Phases
The foundation of chiral chromatography lies in the chiral recognition mechanism between the enantiomers and the CSP.[3] The CSP creates a chiral environment where one enantiomer interacts more strongly than the other, leading to differential retention times and, consequently, separation. The most prevalent CSPs can be broadly categorized as follows:
-
Polysaccharide-Based CSPs: These are the most widely used and versatile chiral selectors, typically employing derivatives of cellulose and amylose coated or immobilized on a silica gel support.[1][2][4] Their broad applicability stems from a combination of hydrogen bonding, π-π interactions, and steric hindrance within the helical structure of the polysaccharide.[5]
-
Cyclodextrin-Based CSPs: These utilize cyclodextrins, which are cyclic oligosaccharides, to form inclusion complexes with the analyte.[3][6] The chiral cavities of the cyclodextrins allow for enantiomeric recognition.
-
Protein-Based CSPs: In these columns, a protein is immobilized on the silica support to serve as the chiral selector.[3][7] They offer unique selectivity based on the complex three-dimensional structure of the protein.
-
Macrocyclic Glycopeptide-Based CSPs: These employ macrocyclic antibiotics, such as vancomycin and teicoplanin, as the chiral selectors.[7][8] They are known for their broad enantioselectivity.
-
Pirkle-Type (Brush-Type) CSPs: Also referred to as π-π donor-acceptor columns, these CSPs rely on π-π interactions, hydrogen bonding, and dipole-dipole interactions for chiral recognition.[3][7]
Performance Comparison of Chiral Columns
The efficacy of a chiral separation is primarily evaluated by the resolution (Rs) between the enantiomeric peaks. A baseline separation, where the two peaks are fully resolved, is generally indicated by an Rs value of 1.5 or greater.[1] Other important parameters include selectivity (α), which is the ratio of the retention factors of the two enantiomers, and the retention factor (k') of the second eluting enantiomer, which is an indicator of the analysis time.
The following tables summarize the performance of different chiral columns for the separation of specific enantiomeric pairs, compiled from various studies.
Table 1: Separation of Hydroxyphenylglycine (HPG) Enantiomers [9]
| Chiral Stationary Phase (CSP) | Column Brand | Mobile Phase | Resolution (Rs) | Selectivity (α) | Retention Factor (k'2) |
| Cellulose tris(3,5-dimethylphenylcarbamate) | Chiralcel OD-H | n-Hexane/Isopropanol/Trifluoroacetic Acid (90:10:0.1, v/v/v) | 1.8 | 1.35 | 3.38 |
| Amylose tris(3,5-dimethylphenylcarbamate) | Chiralpak AD-H | n-Hexane/Ethanol/Trifluoroacetic Acid (85:15:0.1, v/v/v) | 2.1 | 1.42 | 2.98 |
Table 2: Separation of Fluoxetine Enantiomers [2][10]
| Chiral Stationary Phase (CSP) | Column Brand | Mobile Phase | Resolution (Rs) | Selectivity (α) | Retention Factor (k'2) |
| Cellulose tris(3,5-dimethylphenylcarbamate) | Chiralcel OD-H | Hexane/Isopropanol/Diethylamine (98/2/0.2, v/v/v) | 1.65 | 1.15 | 3.21 |
| Amylose tris(3,5-dimethylphenylcarbamate) | Chiralpak AD-H | Hexane/Isopropanol/Diethylamine (98/2/0.2, v/v/v) | 1.52 | 1.12 | 2.15 |
| 5-Dimethyl-β-cyclodextrin | Cyclobond I 2000 DM | Methanol/0.2% Triethylamine Acetic Acid (TEAA) (25/75, v/v; pH 3.8) | 2.30 | 1.25 | 4.50 |
Experimental Protocols
Reproducibility is a cornerstone of scientific research. The following are detailed methodologies for the key experiments cited in the performance comparison tables.
Protocol 1: Separation of Hydroxyphenylglycine (HPG) Enantiomers [9]
-
HPLC System: Standard HPLC system with a UV detector.
-
Columns:
-
Chiralcel OD-H (250 x 4.6 mm, 5 µm)
-
Chiralpak AD-H (250 x 4.6 mm, 5 µm)
-
-
Mobile Phase:
-
For Chiralcel OD-H: A mixture of n-Hexane, Isopropanol, and Trifluoroacetic Acid (TFA) in a 90:10:0.1 volume ratio.
-
For Chiralpak AD-H: A mixture of n-Hexane, Ethanol, and Trifluoroacetic Acid (TFA) in an 85:15:0.1 volume ratio.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 270 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: A solution of racemic HPG in the mobile phase.
Protocol 2: Separation of Fluoxetine Enantiomers [2][10]
-
HPLC System: Standard HPLC system.
-
Columns:
-
Chiralcel OD-H (250 mm x 4.6 mm, 5 µm)
-
Chiralpak AD-H (250 mm x 4.6 mm, 5 µm)
-
Cyclobond I 2000 DM (250 mm x 4.6 mm, 5 µm)
-
-
Mobile Phase:
-
For Chiralcel OD-H and Chiralpak AD-H: Hexane / Isopropanol / Diethylamine (98/2/0.2, v/v/v).
-
For Cyclobond I 2000 DM: Methanol / 0.2% Triethylamine Acetic Acid (TEAA) (25/75, v/v; pH 3.8).
-
-
Flow Rate: Not specified in the source. A typical starting flow rate for a 4.6 mm ID column is 1.0 mL/min.
-
Column Temperature: Not specified in the source. Generally, chiral separations are performed at a controlled room temperature (e.g., 25 °C).
-
Detection: Not specified in the source. UV detection at a wavelength where fluoxetine has significant absorbance (e.g., 227 nm) would be appropriate.
-
Injection Volume: Not specified in the source. A typical injection volume is 10-20 µL.
-
Sample Preparation: A solution of racemic fluoxetine in the mobile phase.
Workflow for Chiral Method Development
Developing a robust chiral separation method often involves a systematic screening of different columns and mobile phases. The following diagram illustrates a logical workflow for this process.
Caption: A logical workflow for developing a chiral HPLC method.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Chiral column chromatography - Wikipedia [en.wikipedia.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. benchchem.com [benchchem.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Comparison of the performance of chiral stationary phase for separation of fluoxetine enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 1-(3,4-Dichlorophenyl)ethanol: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 1-(3,4-Dichlorophenyl)ethanol, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedures to minimize risks and maintain a safe working environment.
Immediate Safety and Hazard Identification
This compound is a chemical compound that requires careful handling due to its potential health hazards. Based on available safety data, this compound is known to cause skin and eye irritation and may cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE) is mandatory when handling this substance.
Key Hazards:
-
Skin Irritation: Causes redness and discomfort upon contact.
-
Serious Eye Irritation: Can result in significant eye damage.[1]
-
Respiratory Irritation: Inhalation of vapors or dust may irritate the respiratory tract.[1]
Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, all personnel must be equipped with the following PPE:
| PPE Category | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | To protect eyes from splashes. |
| Skin and Body | Laboratory coat | To protect skin and clothing from contamination. |
| Respiratory | Use in a well-ventilated area or with a fume hood | To minimize inhalation of vapors. |
Step-by-Step Disposal Procedure
The disposal of this compound must be carried out in a manner that prevents its release into the environment. This substance should never be disposed of down the drain or in regular trash.[1] The following procedure outlines the collection and preparation of this chemical waste for pickup by an approved waste disposal service.
Step 1: Waste Identification and Segregation
-
Identify: Clearly identify the waste as this compound. If it is mixed with other solvents, all components must be identified.
-
Segregate: This waste is a halogenated organic compound. It must be segregated from other waste streams, particularly from non-halogenated organic waste, acids, bases, and oxidizers to prevent dangerous chemical reactions.
Step 2: Container Selection
-
Material: Use a chemically compatible container for waste collection. Borosilicate glass or high-density polyethylene (HDPE) containers are generally suitable for chlorinated organic compounds. Glass is often preferred for organic solvent waste to prevent potential degradation of plastic.
-
Condition: The container must be in good condition, with no cracks or leaks, and must have a secure, screw-top lid. Do not use containers with stoppers or parafilm as a primary seal.
Step 3: Waste Accumulation
-
Location: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be at or near the point of generation.
-
Containment: The waste container should be kept in secondary containment, such as a chemical-resistant tray or tub, to contain any potential leaks or spills.
-
Closure: Keep the waste container closed at all times, except when adding waste. If a funnel is used, it must be removed promptly after use, and the container must be securely capped.
Step 4: Labeling
-
Immediate Labeling: As soon as the first drop of waste is added, the container must be labeled.
-
Label Information: The label must include the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "Waste this compound" (and any other components in the mixture with their approximate percentages)
-
The specific hazard(s) (e.g., "Irritant")
-
The date when waste was first added to the container (accumulation start date)
-
The name and contact information of the generating researcher or laboratory
-
Step 5: Request for Pickup
-
Monitor Fill Level: Do not overfill the waste container. It is recommended to fill it to no more than 90% capacity to allow for vapor expansion.
-
Arrange Disposal: Once the container is full or the project is complete, arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
Quantitative Disposal Data
The following table summarizes key quantitative parameters for the temporary storage of hazardous chemical waste in a laboratory setting, in accordance with general laboratory safety guidelines.
| Parameter | Guideline | Rationale |
| Maximum Container Fill Volume | 90% of container capacity | Allows for vapor expansion and prevents spills from overfilling. |
| Maximum Accumulation Volume in SAA | 55 gallons | A common regulatory limit for hazardous waste in a Satellite Accumulation Area. |
| Maximum Accumulation Time in SAA | 12 months from the accumulation start date | Ensures timely disposal and prevents the degradation of containers and their contents. |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistics for Handling 1-(3,4-Dichlorophenyl)ethanol
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides immediate and essential information for the safe handling and disposal of 1-(3,4-Dichlorophenyl)ethanol, including detailed operational plans and personal protective equipment (PPE) requirements.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that requires careful handling due to its potential health hazards. It is known to cause skin and serious eye irritation, and may also lead to respiratory irritation[1][2]. Some sources also indicate it may be harmful if swallowed, in contact with skin, or inhaled[3][4]. Therefore, the use of appropriate personal protective equipment is mandatory.
Recommended Personal Protective Equipment:
-
Eye and Face Protection: Chemical splash goggles are required to prevent eye contact[5]. A face shield should be worn in situations with a higher risk of splashing[5][6].
-
Hand Protection: Chemical-resistant gloves, such as butyl or nitrile rubber, are essential to prevent skin contact[5][7]. It is recommended to use two pairs of gloves when handling hazardous drugs[8]. Always inspect gloves for any damage before use and practice proper glove removal techniques to avoid skin contamination.
-
Body Protection: A disposable, low-permeability gown or a chemical-resistant apron should be worn to protect against skin exposure[7][8]. Long-sleeved clothing is a minimum requirement[9].
-
Respiratory Protection: Handling should occur in a well-ventilated area to minimize inhalation of vapors or mists[2][7]. If ventilation is inadequate or there is a risk of generating aerosols, a NIOSH-approved respirator may be necessary[10].
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₈H₈Cl₂O | |
| Molecular Weight | 191.05 g/mol | |
| CAS Number | 1475-11-2 | [11] |
| Hazard Statements | H315, H319, H335 | [1][2] |
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial to minimize risk. The following step-by-step protocol should be followed:
-
Preparation and Inspection:
-
Ensure the work area is clean and uncluttered.
-
Verify that a safety shower and eyewash station are readily accessible[12].
-
Inspect all PPE for integrity before donning.
-
-
Donning PPE:
-
Put on a disposable gown and inner gloves.
-
Don a second pair of outer gloves, ensuring the cuffs of the gown are tucked into the inner gloves[8].
-
Wear chemical splash goggles and a face shield.
-
-
Chemical Handling:
-
Post-Handling:
-
After handling, decontaminate any surfaces that may have come into contact with the chemical.
-
Carefully remove PPE, avoiding self-contamination. The outer gloves should be removed first, followed by the gown and then the inner gloves, turning them inside out during removal.
-
Wash hands thoroughly with soap and water after removing PPE[2][7].
-
Spill and Emergency Procedures
In the event of a spill or exposure, immediate action is necessary:
-
Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing[2]. Seek medical attention if irritation persists[1][2].
-
Eye Contact: Immediately rinse the eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention[1][2].
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if you feel unwell[1][2].
-
Spill Cleanup: For small spills, absorb the material with an inert absorbent such as vermiculite or sand[7]. Place the absorbed material into a suitable, labeled container for disposal[2]. Ensure the cleanup is performed by trained personnel wearing appropriate PPE[7].
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection:
-
Collect all contaminated materials, including disposable PPE and absorbent materials from spills, in a designated and clearly labeled hazardous waste container.
-
Do not mix this waste with other waste streams.
-
-
Container Management:
-
Final Disposal:
Diagram of Safe Handling and Disposal Workflow
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. aksci.com [aksci.com]
- 2. aksci.com [aksci.com]
- 3. 2-(3,4-Dichlorophenyl)ethanol | C8H8Cl2O | CID 244558 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. mcrsafety.com [mcrsafety.com]
- 6. epa.gov [epa.gov]
- 7. files.dep.state.pa.us [files.dep.state.pa.us]
- 8. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 11. This compound | 1475-11-2 [sigmaaldrich.com]
- 12. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
